molecular formula C15H16O4 B15609845 4'-Methoxyresveratrol

4'-Methoxyresveratrol

Cat. No.: B15609845
M. Wt: 260.28 g/mol
InChI Key: VSGSASQENBBKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

has anti-inflammatory effects in cell culture model

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-[2-(4-hydroxy-4-methoxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C15H16O4/c1-19-15(18)6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-6,8-10,16-18H,7H2,1H3

InChI Key

VSGSASQENBBKAX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 4'-Methoxyresveratrol from Resveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthetic Methodologies, Experimental Protocols, and Biological Signaling Pathways

This technical guide provides a comprehensive overview of the synthesis of 4'-Methoxyresveratrol from its precursor, resveratrol (B1683913). Aimed at researchers, scientists, and professionals in drug development, this document details various synthetic strategies, provides in-depth experimental protocols, and presents key quantitative data in a structured format. Furthermore, it elucidates the known biological signaling pathways influenced by this compound, offering crucial insights for its potential therapeutic applications.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. Methylation of the hydroxyl groups of resveratrol, particularly at the 4'-position to yield this compound (also known as pterostilbene), has been shown to enhance its metabolic stability and biological efficacy.[1] This guide focuses on the chemical synthesis of this promising derivative, providing a technical resource for its laboratory-scale preparation and further investigation.

Synthetic Strategies for this compound

The synthesis of this compound from resveratrol can be achieved through several chemical routes. The primary challenge lies in the selective methylation of the 4'-hydroxyl group, as resveratrol possesses three hydroxyl groups with varying reactivity. The main strategies employed are:

  • Direct Selective Methylation: This approach involves the direct reaction of resveratrol with a methylating agent under conditions that favor methylation at the more nucleophilic 4'-hydroxyl group.

  • Protection-Methylation-Deprotection Strategy: To achieve higher selectivity, the 3- and 5-hydroxyl groups can be protected, followed by methylation of the free 4'-hydroxyl group and subsequent removal of the protecting groups.

  • Multi-step Synthesis via Coupling Reactions: More complex strategies, such as the Wittig reaction or Heck coupling, can be employed to construct the stilbene (B7821643) backbone with the desired methoxy (B1213986) substitution pattern. These methods offer greater control and versatility but involve more synthetic steps.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Direct Selective 4'-O-Methylation of Resveratrol

This protocol describes a direct methylation approach, which is often the most straightforward method.

Reaction Scheme:

Materials:

  • Resveratrol

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve resveratrol in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a slight excess of a weak base, such as potassium carbonate.

  • Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond of the stilbene core.

Reaction Scheme:

Materials:

  • (3,5-Diacetoxybenzyl)triphenylphosphonium bromide

  • 4-Methoxybenzaldehyde

  • Sodium methoxide (B1231860) (CH₃ONa)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of (3,5-diacetoxybenzyl)triphenylphosphonium bromide in DMF, add 4-methoxybenzaldehyde.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature and stir the mixture.

  • Monitor the reaction by TLC. Once the reaction is complete, pour the mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 3,5-diacetoxy-4'-methoxystilbene by column chromatography.

  • For deacetylation, dissolve the purified product in methanol and add a solution of sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis via Heck Coupling

The Heck coupling reaction is another powerful tool for C-C bond formation in stilbene synthesis.

Reaction Scheme:

Materials:

  • 3,5-Di-tert-butyldiphenylsilyloxystyrene

  • p-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tributylamine (Bu₃N)

  • Benzyltriethylammonium chloride (BnEt₃NCl)

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Combine 3,5-di-tert-butyldiphenylsilyloxystyrene, p-iodoanisole, Pd(OAc)₂, Bu₃N, and BnEt₃NCl in DMF.[2]

  • Heat the mixture at 110 °C for 30 minutes.[2]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude protected product by column chromatography.

  • Dissolve the purified intermediate in THF and cool to 0 °C.

  • Add a solution of TBAF in THF dropwise and stir until deprotection is complete (monitored by TLC).[2]

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to afford this compound.

  • Purify by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic approaches to this compound.

Table 1: Comparison of Synthetic Methods for this compound

Synthetic MethodKey ReagentsSolventTemperature (°C)TimeYield (%)Reference
Direct MethylationResveratrol, Dimethyl sulfate, K₂CO₃AcetoneReflux48 h-[2]
Wittig Reaction(3,5-Diacetoxybenzyl)triphenylphosphonium bromide, 4-Methoxybenzaldehyde, CH₃ONaDMFRoom Temp.--[3]
Heck Coupling3,5-Di-tert-butyldiphenylsilyloxystyrene, p-Iodoanisole, Pd(OAc)₂DMF11030 min98 (coupling step)[2]

Table 2: Purification and Characterization of this compound

Purification MethodEluent SystemPurityCharacterization MethodsKey Spectral Data (¹H NMR, CD₃COCD₃)Reference
Silica Gel Column ChromatographyCyclohexane-EtOAc (4:1)>98% (HPLC)¹H NMR, ¹³C NMRδ 7.47 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 16.3 Hz, 2H), 6.93–6.82 (m, 3H)[2][4]

Visualization of Pathways and Workflows

Experimental Workflow

The general experimental workflow for the synthesis and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Analysis synthesis Synthesis of this compound (e.g., Direct Methylation, Wittig, Heck) purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Purified Product analysis Purity Analysis (HPLC) characterization->analysis

A general experimental workflow for the synthesis and analysis of this compound.

Signaling Pathways

This compound has been shown to exert its biological effects by modulating several key signaling pathways.

This compound alleviates inflammation by suppressing the RAGE-mediated MAPK/NF-κB and NLRP3 inflammasome pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response AGEs AGEs RAGE RAGE AGEs->RAGE MAPK MAPKs (p38, JNK) RAGE->MAPK NLRP3 NLRP3 Inflammasome RAGE->NLRP3 NFkB NF-κB MAPK->NFkB cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->cytokines NLRP3->cytokines Methoxyresveratrol This compound Methoxyresveratrol->RAGE Inhibits Methoxyresveratrol->MAPK Inhibits Methoxyresveratrol->NFkB Inhibits Methoxyresveratrol->NLRP3 Inhibits

Inhibition of the AGE-RAGE inflammatory pathway by this compound.

While direct evidence for this compound is still emerging, its parent compound, resveratrol, is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells.

anticancer_pathway cluster_receptor Receptor Tyrosine Kinases cluster_kinases Kinases cluster_stat Transcription Factor cluster_response Cellular Response RTK e.g., EGFR, VEGFR JAK JAKs RTK->JAK Src Src RTK->Src STAT3 STAT3 JAK->STAT3 Phosphorylation Src->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation Gene Expression Angiogenesis Angiogenesis STAT3->Angiogenesis Gene Expression Methoxyresveratrol This compound (Resveratrol) Methoxyresveratrol->JAK Inhibits Methoxyresveratrol->Src Inhibits Methoxyresveratrol->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by resveratrol and its derivatives.

Conclusion

The synthesis of this compound from resveratrol is a critical step in exploring the full therapeutic potential of this modified natural product. This guide has provided a detailed overview of the primary synthetic strategies, complete with experimental protocols and quantitative data to aid researchers in their laboratory work. The elucidation of its impact on key biological signaling pathways, such as those involved in inflammation and cancer, underscores the importance of further research into this promising compound. The methodologies and information presented herein are intended to serve as a valuable resource for the scientific community, facilitating the advancement of research and development in this exciting area of medicinal chemistry.

References

The Biological Activity of 4'-Methoxyresveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol (B1683913), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its anti-inflammatory, anti-platelet, anti-cancer, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising compound.

Introduction

Resveratrol, a well-studied phytoalexin found in grapes and other plants, exhibits a wide range of health benefits, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3] However, its therapeutic potential is often limited by its low bioavailability.[1][2][3] This has spurred research into resveratrol derivatives with improved pharmacokinetic profiles and enhanced biological efficacy. This compound, characterized by a methoxy (B1213986) group at the 4' position of the stilbene (B7821643) backbone, has emerged as a particularly promising analogue, demonstrating comparable or even superior activity to its parent compound in several biological assays.[1][4]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

Table 1: Anti-Platelet Activity of this compound and Resveratrol [1][2][4]

AgonistThis compound IC₅₀ (μM)Resveratrol IC₅₀ (μM)
ADP> 25024.5 ± 2.1
PAF19.3 ± 5.617.5 ± 1.1
TRAP9.7 ± 2.6> 250

IC₅₀ values represent the concentration required to inhibit platelet aggregation by 50%. Data are expressed as mean ± standard deviation.

Table 2: Anti-Proliferative Activity of this compound and Resveratrol [1][2][4]

Cell LineThis compound IC₅₀ (μM)Resveratrol IC₅₀ (μM)
PC-3 (Prostate Cancer)86.4 ± 3.862.7 ± 4.2
HCT116 (Colon Cancer)121.6 ± 7.580.3 ± 5.5

IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% after a specified incubation period. Data are expressed as mean ± standard deviation.

Key Biological Activities and Mechanisms of Action

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models.[5][6][7][8] Its primary mechanisms involve the modulation of key inflammatory signaling pathways.

In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, this compound significantly reduces the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[5][6] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7]

The anti-inflammatory effects of this compound are mediated through the suppression of the following signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, but not extracellular signal-regulated kinase (ERK).[5][6]

  • Nuclear Factor-kappa B (NF-κB) Pathway: It attenuates NF-κB activation by decreasing the phosphorylation of the p65 subunit.[5][6]

  • Activator Protein-1 (AP-1) Pathway: Unlike some other resveratrol derivatives, this compound also inhibits the LPS-induced activation of the AP-1 pathway.[5][6]

Furthermore, in a model of inflammation induced by advanced glycation end products (AGEs), this compound was shown to alleviate the inflammatory response by suppressing the Receptor for Advanced Glycation End Products (RAGE)-mediated MAPK/NF-κB signaling pathway and inhibiting the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[7][8]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK AP1 AP-1 JNK->AP1 p38->AP1 IkappaB IκB IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Methoxyresveratrol This compound Methoxyresveratrol->JNK Inhibits Methoxyresveratrol->p38 Inhibits Methoxyresveratrol->NFkappaB_nuc Inhibits Methoxyresveratrol->AP1_nuc Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nuc->Genes AP1_nuc->Genes

Caption: Anti-inflammatory signaling pathway of this compound.
Anti-Platelet Activity

This compound exhibits potent anti-platelet activity, in some cases surpassing that of resveratrol.[1][2][4] It demonstrates significant inhibitory effects on platelet aggregation induced by various agonists. Notably, it is a powerful inhibitor of thrombin receptor activating peptide (TRAP)-induced platelet aggregation, an area where resveratrol is largely ineffective.[1][4] In silico studies suggest that the 4'-methoxy group of this compound orients similarly to the fluorophenyl-pyridyl group of the anti-platelet drug Vorapaxar, fitting into a hydrophobic cavity of the PAR1 receptor.[1][4]

Anti-Cancer Activity

While showing less potency than resveratrol in the tested cancer cell lines (PC-3 and HCT116), this compound still possesses anti-proliferative properties.[1][2][4] It is important to note that other methoxylated resveratrol derivatives have shown significant anti-cancer effects, suggesting that the position and number of methoxy groups are critical for this activity.[3][9] For instance, 3,4,5,4′-tetramethoxy-trans-stilbene has been reported to inhibit the growth of various cancer cell lines with IC₅₀ values in the low micromolar range.[9]

Antioxidant and Other Activities

This compound has also been noted for its antioxidant properties, contributing to its protective effects against oxidative stress.[10] It has been shown to reduce reactive oxygen species (ROS) production and levels of protein carbonyls.[7] Additionally, some studies suggest a potential role for this compound in inhibiting tyrosinase activity, which could have implications for its use in cosmetic or dermatological applications.[11] In the context of metabolic health, this compound has been found to alleviate hepatic oxidative stress and improve insulin (B600854) sensitivity in a high-fat diet mouse model.[10]

Experimental Protocols

Platelet Aggregation Assay
  • Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

  • Methodology:

    • Blood Collection: Venous blood is collected from healthy, aspirin-free volunteers into tubes containing an anticoagulant (e.g., citrate).[1]

    • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 170 x g for 15 minutes) to obtain platelet-rich plasma.[1]

    • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP.

    • Treatment: PRP is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

    • Induction of Aggregation: An agonist such as ADP, PAF, or TRAP is added to induce platelet aggregation, and the change in light transmission is recorded over time.[1][2]

    • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control. IC₅₀ values are determined from dose-response curves.[1]

start Start: Healthy Volunteer Blood Sample prp Prepare Platelet-Rich Plasma (PRP) (Low-speed centrifugation) start->prp pre_incubation Pre-incubate PRP with This compound or Vehicle prp->pre_incubation aggregation Induce Aggregation with Agonist (ADP, PAF, or TRAP) pre_incubation->aggregation measurement Measure Platelet Aggregation (Aggregometer) aggregation->measurement analysis Data Analysis: Calculate % Inhibition and IC50 values measurement->analysis end End: Determine Anti-Platelet Activity analysis->end

Caption: Workflow for Platelet Aggregation Assay.
Cell Proliferation (MTT) Assay

  • Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., PC-3, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]

    • Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 72 or 96 hours).[1]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours at 37°C.[1] Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are calculated from the dose-response curves.[1]

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is still emerging, studies on resveratrol and its methylated analogs like pterostilbene (B91288) provide valuable insights. Methylation of resveratrol has been shown to improve its oral bioavailability.[12] For instance, pterostilbene exhibits significantly higher bioavailability (approximately 80%) compared to resveratrol (around 20%) in rats.[12] Although direct comparative data is limited, it is plausible that this compound also possesses an improved pharmacokinetic profile compared to resveratrol. A study in rats showed that after intravenous administration, this compound (desoxyrhapontigenin) displayed very rapid clearance.[13] Its oral bioavailability was found to be low and erratic when fully solubilized, but increased when administered as a suspension at a higher dose.[13]

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation. Its potent anti-inflammatory and anti-platelet effects, coupled with a potentially favorable pharmacokinetic profile compared to resveratrol, make it a strong candidate for further pre-clinical and clinical development. Future research should focus on:

  • Comprehensive in vivo studies to validate the in vitro findings and to establish its efficacy in animal models of inflammatory diseases, thrombosis, and cancer.

  • Detailed pharmacokinetic and metabolic studies in different species, including humans, to better understand its absorption, distribution, metabolism, and excretion.

  • Further elucidation of its molecular targets and signaling pathways to fully uncover its mechanisms of action.

  • Toxicological studies to ensure its safety for potential therapeutic use.

The continued exploration of this compound and other resveratrol derivatives holds significant promise for the development of novel therapeutics for a range of human diseases.

References

4'-Methoxyresveratrol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring stilbenoid and a methylated derivative of resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. Exhibiting potent anti-inflammatory and antioxidant properties, this compound presents a promising avenue for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Natural Sources of this compound

This compound is predominantly found in two plant families: Gnetaceae and Dipterocarpaceae. While its presence has been confirmed in several species, comprehensive quantitative data on its concentration remains limited in the current body of scientific literature. The following table summarizes the known natural sources.

Plant FamilyGenusSpeciesPlant PartReference
GnetaceaeGnetumGnetum cleistostachyumLianas[1]
Dipterocarpaceae----

Note: The precise yield of this compound from these sources is not consistently reported in published literature, representing a gap in the current understanding of its natural abundance. Further quantitative studies are required to establish a comparative analysis of its concentration across different species and plant parts.

Isolation and Purification of this compound: A Representative Experimental Protocol

The following protocol is a synthesized methodology based on established techniques for the isolation of stilbenoids from plant materials, particularly from the Gnetum species. This protocol provides a general framework that can be optimized for specific plant matrices.

Plant Material Collection and Preparation
  • Collection: Collect the relevant plant parts (e.g., lianas of Gnetum cleistostachyum).

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Macerate the powdered plant material with an appropriate organic solvent. Acetone (B3395972) is a commonly used and effective solvent for the extraction of stilbenoids.

  • Maceration: Soak the plant powder in acetone (e.g., a 1:10 solid-to-solvent ratio) at room temperature for a period of 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

2.3.1. Solvent-Solvent Partitioning

  • Suspend the crude extract in a mixture of methanol (B129727) and water.

  • Perform liquid-liquid partitioning with a nonpolar solvent such as n-hexane to remove lipids and other nonpolar impurities.

  • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, like ethyl acetate (B1210297), to selectively extract the stilbenoid fraction.

  • Concentrate the ethyl acetate fraction to dryness.

2.3.2. Column Chromatography

  • Stationary Phase: Pack a glass column with silica (B1680970) gel (100-200 mesh) as the stationary phase.

  • Mobile Phase: Employ a gradient elution system, starting with a nonpolar solvent system and gradually increasing the polarity. A common gradient for stilbenoid separation is a mixture of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the compound of interest, as identified by TLC, and concentrate them.

2.3.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Utilize a reversed-phase C18 column for final purification.

  • Mobile Phase: A typical mobile phase for the separation of stilbenoids is a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 305-325 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Structure Elucidation

Confirm the identity and structure of the purified this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Inhibition of MAPK and NF-κB Signaling Pathways

This compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Methoxyresveratrol This compound Methoxyresveratrol->MAPK Methoxyresveratrol->IKK Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Attenuation of the NLRP3 Inflammasome Pathway

This compound also plays a crucial role in mitigating inflammation by inhibiting the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Toxins) cluster_downstream Downstream Effects NFkB NF-κB Activation pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans IL1B Mature IL-1β pro_IL1B->IL1B Cleavage by Caspase-1 NLRP3 NLRP3 NLRP3_trans->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Methoxyresveratrol This compound Methoxyresveratrol->Inflammasome

Caption: this compound inhibits NLRP3 inflammasome activation.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily due to its potent anti-inflammatory effects. While its natural sources have been identified, further research is needed to quantify its abundance and to optimize extraction and purification protocols for large-scale production. The elucidation of its mechanisms of action, particularly its inhibitory effects on the MAPK, NF-κB, and NLRP3 inflammasome pathways, provides a solid foundation for its further investigation as a lead compound in drug discovery programs targeting inflammatory diseases. This guide serves as a comprehensive resource to facilitate and encourage continued research into this valuable natural product.

References

An In-depth Technical Guide to the Mechanism of Action of 4'-Methoxyresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring methoxylated analog of resveratrol (B1683913), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its functions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a stilbenoid polyphenol found in various plants, including the roots of Rheum palmatum L. and the Chinese herb Gnetum cleistostachyum.[1][2] As a methoxylated derivative of resveratrol, it exhibits improved bioavailability compared to its parent compound.[3] Extensive research has demonstrated that this compound possesses potent anti-inflammatory, antioxidant, and anti-proliferative properties, making it a promising candidate for the development of novel therapeutics for a range of diseases. This guide will delve into the core mechanisms of action of this compound, focusing on its modulation of key cellular signaling pathways.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of key signaling pathways involved in the inflammatory response, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways. It also targets the Receptor for Advanced Glycation End Products (RAGE) signaling cascade and the NLRP3 inflammasome.

Modulation of MAPK, NF-κB, and AP-1 Signaling

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[4][5] It achieves this by targeting upstream signaling molecules.

  • MAPK Pathway: this compound inhibits the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, but not Extracellular signal-Regulated Kinase (ERK).[4][5][6] The inhibition of these kinases disrupts downstream signaling events that lead to inflammation.

  • NF-κB Pathway: By inhibiting the MAPK pathway, this compound subsequently suppresses the activation of the transcription factor NF-κB. It has been observed to decrease the phosphorylation of the p65 subunit of NF-κB, which is crucial for its nuclear translocation and transcriptional activity.[4][5] This leads to a reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines.

  • AP-1 Pathway: Unlike some other stilbenoids, this compound also inhibits the AP-1 pathway, a key regulator of inflammatory gene expression.[4][5] This broader action on nuclear transcription factors contributes to its potent anti-inflammatory effects.

The interplay of these pathways in the anti-inflammatory action of this compound is illustrated in the following diagram.

G cluster_mapk MAPK Family LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK (not inhibited) MAPK_pathway->ERK NFkB NF-κB (p65) p38->NFkB AP1 AP-1 JNK->AP1 Inflammation Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, iNOS, etc.) AP1->Inflammation NFkB->Inflammation Methoxyresveratrol This compound Methoxyresveratrol->p38 Methoxyresveratrol->JNK Methoxyresveratrol->AP1 Methoxyresveratrol->NFkB

Figure 1: Inhibition of LPS-induced inflammatory pathways by this compound.
Inhibition of RAGE-Mediated Inflammation and NLRP3 Inflammasome

Advanced glycation end products (AGEs) are implicated in chronic inflammation and associated diseases. AGEs exert their pro-inflammatory effects primarily through the Receptor for Advanced Glycation End Products (RAGE). This compound has been shown to counteract AGE-induced inflammation.

  • RAGE Pathway: this compound attenuates the overexpression of RAGE induced by AGEs.[7][8] By downregulating RAGE, it blocks the downstream signaling cascade, including the activation of MAPKs (p38 and JNK) and NF-κB.[1][7]

  • NLRP3 Inflammasome: Furthermore, this compound significantly reduces the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[1][7] This includes the inhibition of NLRP3 and cleaved caspase-1, leading to a decreased secretion of mature interleukin-1β (IL-1β).[1][7]

The mechanism of this compound in AGE-induced inflammation is depicted below.

G AGEs AGEs RAGE RAGE AGEs->RAGE MAPK_NFkB MAPK / NF-κB Signaling RAGE->MAPK_NFkB NLRP3 NLRP3 Inflammasome Activation RAGE->NLRP3 Inflammation Inflammation MAPK_NFkB->Inflammation Caspase1 Caspase-1 (cleaved) NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleavage IL1b Mature IL-1β ProIL1b->IL1b IL1b->Inflammation Methoxyresveratrol This compound Methoxyresveratrol->RAGE Methoxyresveratrol->MAPK_NFkB Methoxyresveratrol->NLRP3

Figure 2: this compound's inhibition of the AGE-RAGE and NLRP3 inflammasome pathways.

Antioxidant and Other Mechanisms

Beyond its anti-inflammatory effects, this compound exhibits significant antioxidant properties. It can decrease oxidative stress by reducing the production of reactive oxygen species (ROS) and down-regulating NADPH oxidase.[7] Additionally, in the context of hepatic insulin (B600854) resistance, this compound has been shown to alleviate oxidative stress by increasing the expression of Sirt1, p-FOXO1, and CAT (catalase).[9]

Anti-proliferative and Anti-cancer Activity

This compound has demonstrated anti-proliferative activity against various cancer cell lines.

  • Inhibition of Platelet Aggregation: It is a potent inhibitor of platelet aggregation, with a significantly lower IC50 value compared to resveratrol, particularly in thrombin receptor activating peptide (TRAP)-induced aggregation.[3] This suggests a potential role as an anti-platelet agent. In silico studies indicate a high binding affinity for the PAR1 receptor.[3]

  • Cytotoxicity in Cancer Cells: Studies have reported IC50 values for its cytotoxic effects in non-small lung cancer cells (A549 and H23) and other cancer cell lines.[3] While one study reported IC50 values over 100 µM in A549 and H23 cells[3], other research has indicated more potent activity for some methoxy (B1213986) derivatives of resveratrol in different cancer cell lines, with IC50 values in the low micromolar range.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Effects of this compound

ParameterCell Line/ModelInducerConcentration of this compoundEffectReference
Nitric Oxide ProductionRAW264.7LPS (0.1 µg/mL)5 µMSignificant reduction[4]
iNOS mRNA expressionRAW264.7LPS (0.1 µg/mL)5 µMSignificant inhibition[4]
IL-6, TNF-α, IL-1β, MCP-1 mRNARAW264.7LPS (0.1 µg/mL)5 µMSignificant suppression[4]
p65 PhosphorylationRAW264.7LPS (0.1 µg/mL)5 µMSignificant attenuation[4]
JNK and p38 ActivationRAW264.7LPS (0.1 µg/mL)5 µMInhibitory effect[4]
Pro-inflammatory gene expressionRAW264.7AGEs (200 µg/mL)10 µMSignificant inhibition[7][8]
RAGE expressionRAW264.7AGEs (200 µg/mL)10 µMAttenuation[7][10]
NLRP3 Inflammasome ActivationRAW264.7AGEs10 µMSignificant abatement[7]

Table 2: Anti-proliferative and Anti-platelet Activity of this compound

ActivityModelAgonist/Cell LineIC50 Value (µM)Reference
Anti-plateletHuman Platelet-Rich PlasmaTRAP~25 times lower than resveratrol[3]
CytotoxicityA549 (non-small lung cancer)-108.6 ± 10.82[3]
CytotoxicityH23 (non-small lung cancer)-> 200[3]

Table 3: Enzyme Inhibition by this compound

EnzymeSourceSubstrateIC50 Value (µM)Type of InhibitionReference
TyrosinaseMushroomL-DOPA> 100 (>50% inhibition at 100 µM)Not specified[11]
TyrosinaseMurineL-tyrosine> 100Not specified[11]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on published studies.

Cell Culture and Treatments
  • Cell Line: RAW264.7 murine macrophages are commonly used for inflammation studies.[4][7]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammation induction, cells are stimulated with lipopolysaccharide (LPS) (e.g., 0.1 µg/mL) or advanced glycation end products (AGEs) (e.g., 200 µg/mL). This compound is added at various concentrations (e.g., 5-10 µM) either as a co-treatment or pre-treatment for a specified duration (e.g., 30 minutes to 24 hours).[4][7][8]

G Start Start with RAW264.7 cells Culture Culture in DMEM + 10% FBS Start->Culture Treatment Treat with This compound and/or Inducer (LPS/AGEs) Culture->Treatment Analysis Proceed to Downstream Analysis Treatment->Analysis

Figure 3: A simplified workflow for cell culture and treatment.
Western Blot Analysis

  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p65, p-JNK, p-p38, RAGE).

  • Protocol:

    • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify protein expression, often normalized to a loading control like β-actin.[4][8]

Quantitative Real-Time PCR (qPCR)
  • Purpose: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6, IL-1β, MCP-1, RAGE).[4][6][10]

  • Protocol:

    • Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

    • RNA is reverse-transcribed into cDNA using a reverse transcription kit.

    • qPCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers.

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[6]

MTT Assay for Cell Viability/Cytotoxicity
  • Purpose: To assess the effect of this compound on cell proliferation and viability.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 72-96 hours).[12]

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.[12]

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Conclusion

This compound is a multi-target agent with potent anti-inflammatory and anti-proliferative activities. Its mechanism of action involves the coordinated suppression of multiple pro-inflammatory signaling pathways, including MAPK, NF-κB, AP-1, and the RAGE-NLRP3 axis. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for inflammatory diseases and potentially for cancer. Future studies should focus on elucidating its direct molecular targets and further evaluating its efficacy and safety in preclinical and clinical settings.

References

The Anti-inflammatory Potential of 4'-Methoxyresveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol (4'MR), a naturally occurring methoxylated analog of resveratrol, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its anti-inflammatory effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide utilizes visualizations of the core signaling pathways modulated by this compound to offer a clear and comprehensive understanding of its mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory compounds with high efficacy and low toxicity is a significant focus of drug discovery. This compound, a stilbenoid found in certain plants, has garnered attention for its potent anti-inflammatory properties, which appear to be mediated through the modulation of key signaling cascades. This document serves as a technical resource, consolidating the current understanding of this compound's anti-inflammatory effects and providing the necessary details for researchers to build upon these findings.

Molecular Mechanisms of Anti-inflammatory Action

In vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, have elucidated the primary mechanisms by which this compound exerts its anti-inflammatory effects. These mechanisms converge on the inhibition of pro-inflammatory gene expression through the suppression of critical signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. This compound has been shown to significantly attenuate NF-κB activation.[1][2] In LPS-stimulated macrophages, 4'MR treatment leads to a reduction in the phosphorylation of the p65 subunit of NF-κB.[1][2] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes.[1]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising kinases such as c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a pivotal role in cellular responses to external stressors, including inflammation. This compound demonstrates a distinct modulatory effect on this pathway. Specifically, it has been observed to inhibit the phosphorylation of JNK and p38 in LPS-stimulated macrophages, while not affecting ERK phosphorylation.[1][2] The inhibition of JNK and p38 activation contributes to the overall suppression of the inflammatory response.

Suppression of Activator Protein-1 (AP-1) Activity

Activator Protein-1 (AP-1) is another crucial transcription factor involved in inflammation and is often regulated by the MAPK pathway. This compound has been found to inhibit the LPS-induced activation of the AP-1 pathway.[1][2] This is a key differentiator from some other stilbenoids and suggests a broader mechanism of action.[1] The suppression of AP-1 activity further contributes to the downregulation of pro-inflammatory gene expression.

Attenuation of RAGE-Mediated Inflammation

In the context of inflammation induced by advanced glycation end products (AGEs), this compound has been shown to act on the Receptor for Advanced Glycation End Products (RAGE). By attenuating the overexpression of RAGE, 4'MR blocks the downstream signaling cascade, which includes the MAPK and NF-κB pathways.[3][4] This action also leads to the suppression of NLRP3 inflammasome activation.[3][4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro experiments on LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression

ParameterTreatmentConcentration of 4'MR% Inhibition / Fold ChangeReference
NO ProductionLPS (0.1 µg/mL)5 µMSignificant reduction[1]
iNOS mRNA ExpressionLPS (0.1 µg/mL)5 µMSignificant reduction[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

CytokineTreatmentConcentration of 4'MRFold Change vs. LPSReference
TNF-αLPS (0.1 µg/mL)5 µM~0.4[1]
IL-6LPS (0.1 µg/mL)5 µM~0.3[1]
IL-1βLPS (0.1 µg/mL)5 µM~0.2[1]
MCP-1LPS (0.1 µg/mL)5 µM~0.3[1]

Table 3: Effect of this compound on Signaling Protein Phosphorylation

ProteinTreatmentConcentration of 4'MRFold Change vs. LPSReference
p-p65LPS (0.1 µg/mL)5 µM~0.5[1]
p-JNKLPS (0.1 µg/mL)5 µM~0.4[1]
p-p38LPS (0.1 µg/mL)5 µM~0.6[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK (unaffected) TLR4->ERK IKK IKK TLR4->IKK JNK_p p-JNK JNK->JNK_p p38_p p-p38 p38->p38_p cJun c-Jun JNK_p->cJun IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 NFkB_p p-p65/p50 NFkB->NFkB_p Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, MCP-1, iNOS, COX-2) NFkB_p->Proinflammatory_Genes activates transcription cJun_p p-c-Jun (AP-1) cJun->cJun_p cJun_p->Proinflammatory_Genes activates transcription MR This compound MR->JNK_p inhibits MR->p38_p inhibits MR->NFkB_p inhibits MR->cJun_p inhibits

Caption: Signaling pathways modulated by this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_no Nitric Oxide Measurement (24h) cluster_qpcr Gene Expression Analysis (6h) cluster_wb Protein Analysis (30 min) start Seed RAW264.7 cells incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with 4'MR (5 µM) for 1h incubate1->pretreat stimulate Stimulate with LPS (0.1 µg/mL) pretreat->stimulate supernatant_no Collect supernatant stimulate->supernatant_no lysis_rna Cell Lysis & RNA Extraction stimulate->lysis_rna lysis_protein Cell Lysis & Protein Extraction stimulate->lysis_protein griess Griess Assay supernatant_no->griess rt Reverse Transcription lysis_rna->rt qpcr qPCR for TNF-α, IL-6, IL-1β, MCP-1, iNOS rt->qpcr sds SDS-PAGE & Transfer lysis_protein->sds probing Western Blot for p-p65, p-JNK, p-p38, β-actin sds->probing

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in key studies investigating the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) at a density of 2 x 10⁵ cells/mL.

  • Treatment:

    • After 24 hours of incubation, the culture medium is replaced with fresh medium.

    • Cells are pre-treated with this compound (dissolved in DMSO, final concentration typically 5 µM) for 1 hour.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 0.1 µg/mL for the desired time period (e.g., 30 minutes for protein phosphorylation analysis, 6 hours for mRNA expression, and 24 hours for nitric oxide production).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: Mix 100 µL of the cell supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • Primer Sequences (Mus musculus):

      • TNF-α: Fwd: 5'-GACCCTCACACTCAGATCATCTTCT-3', Rev: 5'-CCTCCACTTGGTGGTTTGCT-3'

      • IL-6: Fwd: 5'-TCCAGTTGCCTTCTTGGGAC-3', Rev: 5'-GTACTCCAGAAGACCAGAGG-3'

      • IL-1β: Fwd: 5'-GCAACTGTTCCTGAACTCAACT-3', Rev: 5'-ATCTTTTGGGGTCCGTCAACT-3'

      • MCP-1: Fwd: 5'-TTAAAAACCTGGATCGGAACCAA-3', Rev: 5'-GCATTAGCTTCAGATTTACGGGT-3'

      • iNOS: Fwd: 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3', Rev: 5'-GGCTGTCAGAGCCTCGTGGCTTTGG-3'

      • 18S rRNA (housekeeping): Fwd: 5'-GTAACCCGTTGAACCCCATT-3', Rev: 5'-CCATCCAATCGGTAGTAGCG-3'

    • Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the 18S rRNA housekeeping gene.

Western Blot Analysis
  • Protein Extraction: After 30 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Primary Antibodies:

      • Phospho-NF-κB p65 (Ser536)

      • Phospho-JNK (Thr183/Tyr185)

      • Phospho-p38 (Thr180/Tyr182)

      • β-actin (loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Conclusion

This compound demonstrates significant anti-inflammatory effects by targeting multiple key signaling pathways, including NF-κB, MAPK, and AP-1. Its ability to inhibit the production of a wide range of pro-inflammatory mediators, as evidenced by robust quantitative data, positions it as a compelling candidate for further investigation in the context of inflammatory diseases. The detailed methodologies and visual aids provided in this technical guide are intended to support and accelerate future research into the therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to 4'-Methoxyresveratrol (CAS: 33626-08-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, also known as deoxyrhapontigenin, is a naturally occurring stilbenoid and a methoxylated derivative of resveratrol (B1683913). It is characterized by the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, which include anti-inflammatory, anti-cancer, and anti-platelet effects.[2][3] Its enhanced metabolic stability compared to resveratrol makes it a promising candidate for further investigation in drug discovery and development.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 33626-08-3[1]
Molecular Formula C15H14O3[1]
Molecular Weight 242.27 g/mol [1]
Appearance White crystalline powder[5]
Melting Point 158-166 °C[1]
Boiling Point 446.5 ± 14.0 °C (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol (B129727)[1]
Stability Light sensitive[1]
Storage Temperature 2-8°C[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and anti-platelet properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to alleviate inflammation by inhibiting the Receptor for Advanced Glycation End products (RAGE)-mediated Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[6][7] Specifically, it has been observed to inhibit the phosphorylation of the MAPKs, JNK and p38, leading to reduced NF-κB activation.[6] This, in turn, suppresses the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Anti-cancer Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. It has shown inhibitory activity against the growth of several cancer cell types, as detailed in Table 2.

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
A549Lung Cancer3.8[8]
SK-OV-3Ovarian Cancer5.7[8]
SK-MEL-2Skin Cancer3.2[8]
XF498CNS Cancer5.6[8]
HCT-15Colon Cancer6.7[8]
Anti-platelet Activity

This compound has been identified as a potent inhibitor of platelet aggregation.[3] It has shown significantly higher activity against thrombin receptor activating peptide (TRAP)-induced platelet aggregation compared to resveratrol.[3] The IC50 values for its anti-platelet activity are summarized in Table 3.

AgonistIC50 (µM)Reference(s)
ADP>100[3]
PAF49.3 ± 8.2[3]
TRAP6.7 ± 1.5[3]

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound (also referred to as desoxyrhapontigenin or DRG).[9] A summary of key pharmacokinetic parameters is presented in Table 4.

ParameterIntravenous (4 mg/kg)Intravenous (10 mg/kg)Oral (50 mg/kg suspension)Reference(s)
Clearance (Cl) 338 ± 66 mL/min/kg275 ± 30 mL/min/kg-[9]
Mean Residence Time (MRT) 12.9 ± 4.7 min10.4 ± 0.5 min-[9]
Absolute Oral Bioavailability (F) --24.1 ± 5.6 %[9]

Experimental Protocols

Synthesis of this compound

5.1.1. Heck Reaction

A common method for the synthesis of this compound is the Heck reaction.

Diagram of the Heck reaction workflow:

G Heck Reaction Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Heck Coupling cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_product Final Product start1 3,5-Di-tert-butyldiphenylsilyloxystyrene heck Pd(OAc)2, Bu3N, BnEt3NCl, DMF, 110°C, 30 min start1->heck start2 p-Iodoanisole start2->heck intermediate Protected this compound heck->intermediate deprotect TBAF trihydrate, THF, 0°C intermediate->deprotect product This compound deprotect->product

Heck Reaction Workflow

Protocol:

  • Preparation of 3,5-Di-tert-butyldiphenylsilyloxystyrene: This intermediate can be prepared from 3,5-dihydroxybenzaldehyde (B42069) through a Wittig reaction followed by protection of the hydroxyl groups.

  • Heck Coupling: In a reaction vessel, combine 3,5-di-tert-butyldiphenylsilyloxystyrene and p-iodoanisole in DMF. Add Pd(OAc)2, Bu3N, and BnEt3NCl. Heat the mixture to 110°C for 30 minutes.

  • Deprotection: After the reaction, cool the mixture and add TBAF trihydrate in THF at 0°C to remove the silyl (B83357) protecting groups.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel.

5.1.2. Purification

Column Chromatography Protocol:

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). A common eluent system is a mixture of chloroform (B151607) and methanol (e.g., 10:1 v/v).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Biological Assays

5.2.1. MTT Assay for Cell Viability

Diagram of the MTT assay workflow:

G MTT Assay Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_mtt MTT Addition cluster_formazan Formazan (B1609692) Formation cluster_solubilization Solubilization cluster_measurement Measurement seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt formazan Incubate to allow formazan crystal formation add_mtt->formazan solubilize Add solubilization solution (e.g., DMSO) formazan->solubilize measure Measure absorbance at ~570 nm solubilize->measure

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range to determine the IC50) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2.2. Platelet Aggregation Assay

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to separate the PRP.

  • Incubation: Pre-incubate the PRP with different concentrations of this compound or a vehicle control for a short period.

  • Agonist Addition: Induce platelet aggregation by adding an agonist such as ADP, PAF, or TRAP.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound and determine the IC50 value.

5.2.3. Quantitative Real-Time PCR (qPCR) for Inflammatory Markers

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using specific primers for the target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

5.2.4. Western Blot for MAPK Signaling

Protocol:

  • Cell Lysis: Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPKs (e.g., p-JNK, JNK, p-p38, p38).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

6.1. RAGE-Mediated MAPK/NF-κB and NLRP3 Inflammasome Pathway

Diagram of the inhibitory effect of this compound on the RAGE-mediated inflammatory pathway:

G Inhibition of RAGE-Mediated Inflammation by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AGEs AGEs RAGE RAGE AGEs->RAGE MAPK MAPK (JNK, p38) RAGE->MAPK Activates NLRP3 NLRP3 Inflammasome RAGE->NLRP3 Activates NFkB NF-κB MAPK->NFkB Activates NFkB->NLRP3 Primes ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB->ProInflammatory Induces Transcription Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b Pro-IL-1β Casp1->IL1b Cleaves mIL1b Mature IL-1β IL1b->mIL1b Methoxyresveratrol This compound Methoxyresveratrol->MAPK Inhibits Methoxyresveratrol->NFkB Inhibits Activation Methoxyresveratrol->NLRP3 Inhibits Activation

RAGE-Mediated Inflammatory Pathway Inhibition

6.2. General Anti-inflammatory Mechanism

Diagram illustrating the general anti-inflammatory mechanism of this compound:

G General Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Stimulus e.g., LPS, AGEs Receptor TLR4 / RAGE Stimulus->Receptor MAPK MAPK Pathway (JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB MAPK->NFkB Inflammatory_Response Inflammatory Response (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Response Transcription Methoxyresveratrol This compound Methoxyresveratrol->MAPK Inhibits Methoxyresveratrol->NFkB Inhibits

General Anti-inflammatory Mechanism

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory, anti-cancer, and anti-platelet activities. Its favorable pharmacokinetic profile compared to resveratrol enhances its potential as a therapeutic agent. This technical guide provides a comprehensive overview of its properties, biological activities, and relevant experimental protocols to aid researchers and drug development professionals in their further exploration of this intriguing molecule. The detailed mechanisms of action, particularly the inhibition of key inflammatory signaling pathways, warrant continued investigation for the development of novel therapies for a variety of diseases.

References

An In-depth Technical Guide to 4'-Methoxyresveratrol: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological effects, particularly its anti-inflammatory mechanism, and detailed experimental protocols for its study. The information is curated to support researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Physical and Chemical Properties

This compound, also known as 4'-O-Methylresveratrol or deoxyrhapontigenin, is a derivative of resveratrol (B1683913).[1][2] Its fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name 5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol[3]
Synonyms 4'-O-Methylresveratrol, Deoxyrhapontigenin, Desoxyrhapontigenin[1][2]
CAS Number 33626-08-3[3]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Appearance White to Off-White Solid/Crystalline Powder[2]
Melting Point 158-166 °C[1][2]
Boiling Point 446.5±14.0 °C (Predicted)[1][2]
Density 1.252 g/cm³[2]
Solubility DMSO (Slightly), Methanol (Slightly)[1][2]
Stability Light Sensitive[1][2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, CD₃COCD₃) δ (ppm): 7.47 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 16.3 Hz, 2H), 6.93–6.82 (m, 3H), 6.65 (d, J = 1.9 Hz, 2H), 6.33 (t, J = 2.1 Hz, 1H), 3.79 (s, 3H).[4]

  • ¹³C NMR (151 MHz, CD₃COCD₃) δ (ppm): 160.1, 158.1, 141.23, 130.1, 129.2, 128.1, 127.0, 114.2, 105.8, 102.1, 55.8.[4]

Mass Spectrometry (MS)
UV-Visible Spectroscopy

The UV-Vis spectrum of stilbenoids like this compound is characterized by strong absorbance in the UV region. For the parent compound, trans-resveratrol, absorbance peaks are observed around 305 nm and 320 nm.[5] The methylated derivative, this compound, is expected to have a similar absorption profile.

Biological Activity: Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties.[2][6] Its primary mechanism of action involves the suppression of the Receptor for Advanced Glycation End products (RAGE)-mediated Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway and the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2][7]

RAGE-Mediated MAPK/NF-κB Signaling Pathway

Advanced glycation end products (AGEs) are harmful compounds that can induce inflammatory responses by binding to RAGE.[2][7] this compound has been shown to attenuate the overexpression of RAGE induced by AGEs.[2] This inhibition subsequently blocks the downstream activation of MAPKs (p38 and JNK) and reduces the activation of NF-κB.[2][8]

RAGE_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGEs AGEs RAGE RAGE AGEs->RAGE Binds MAPK_p38_JNK MAPK (p38, JNK) RAGE->MAPK_p38_JNK Activates 4_Methoxyresveratrol 4_Methoxyresveratrol 4_Methoxyresveratrol->RAGE Inhibits NFkB_p65_IkB NF-κB-IκB Complex MAPK_p38_JNK->NFkB_p65_IkB Phosphorylates IκB NFkB_p65 NF-κB (p65) Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Genes Translocates & Activates IkB IκB NFkB_p65_IkB->NFkB_p65 Releases NFkB_p65_IkB->IkB Degradation

Caption: RAGE-Mediated MAPK/NF-κB Signaling Pathway Inhibition by this compound.

NLRP3 Inflammasome Activation

This compound also significantly reduces the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] This is evidenced by the decreased levels of NLRP3 and cleaved caspase-1, leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β.[2]

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) NFkB_activation NF-κB Activation Pro_IL1B_NLRP3_transcription Pro-IL-1β and NLRP3 Transcription NFkB_activation->Pro_IL1B_NLRP3_transcription NLRP3_ASC_Casp1 NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Caspase1 Active Caspase-1 NLRP3_ASC_Casp1->Caspase1 Cleaves pro-Caspase-1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage 4_Methoxyresveratrol 4_Methoxyresveratrol 4_Methoxyresveratrol->NLRP3_ASC_Casp1 Inhibits Assembly

Caption: Inhibition of NLRP3 Inflammasome Activation by this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Wittig-Horner reaction.[4]

Synthesis_Workflow 3_5_dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl alcohol 3_5_dimethoxybenzyl_bromide 3,5-Dimethoxybenzyl bromide 3_5_dimethoxybenzyl_alcohol->3_5_dimethoxybenzyl_bromide CBr4, PPh3 phosphonate (B1237965) Diethyl (3,5-dimethoxybenzyl) phosphonate 3_5_dimethoxybenzyl_bromide->phosphonate P(OEt)3 trimethoxystilbene 3,4',5-Trimethoxystilbene phosphonate->trimethoxystilbene NaH, THF p_anisaldehyde p-Anisaldehyde p_anisaldehyde->trimethoxystilbene 4_methoxyresveratrol This compound trimethoxystilbene->4_methoxyresveratrol BBr3

Caption: General Synthetic Workflow for this compound.

Detailed Protocol: A detailed protocol can be adapted from published literature.[4] The synthesis generally involves the preparation of a phosphonate from 3,5-dimethoxybenzyl alcohol, followed by a Wittig-Horner reaction with p-anisaldehyde and subsequent demethylation.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a standard MTT assay can be performed.[9][10][11]

Protocol:

  • Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Western Blot Analysis for MAPK and NF-κB Pathway

This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB pathways.[12][13]

Protocol:

  • Cell Treatment: Seed and treat cells as described for the cell viability assay, including stimulation with an inflammatory agent (e.g., LPS or AGEs).[6][7]

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of p38, JNK, and p65 overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) detection system.

ELISA for IL-1β Measurement

This assay quantifies the secretion of the pro-inflammatory cytokine IL-1β, a downstream product of NLRP3 inflammasome activation.[14][15][16]

Protocol:

  • Cell Culture and Treatment: Prime cells (e.g., macrophages) with LPS (1 µg/mL) for 4 hours, followed by treatment with this compound for 1 hour.[17]

  • Inflammasome Activation: Stimulate the cells with an NLRP3 activator such as nigericin (B1684572) (10 µM) or ATP (5 mM) for 1-2 hours.[17]

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (TMB).

    • Stopping the reaction and measuring the absorbance at 450 nm.[16]

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties. Its ability to modulate the RAGE/MAPK/NF-κB and NLRP3 inflammasome pathways highlights its therapeutic potential for inflammatory diseases. This technical guide provides a solid foundation of its physicochemical characteristics and detailed experimental protocols to facilitate further research and development in this area. The provided methodologies and data can serve as a valuable resource for scientists working to unravel the full therapeutic potential of this intriguing molecule.

References

The Core of Nature's Pharmacy: An In-depth Technical Guide to 4'-Methoxyresveratrol Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring methylated derivative of resveratrol (B1683913), has garnered significant attention within the scientific community for its enhanced bioavailability and potent pharmacological activities. As a lipophilic analog of its well-studied precursor, this compound exhibits promising therapeutic potential, driving the need for a comprehensive understanding of its biosynthesis in plants. This technical guide delineates the intricate enzymatic cascade responsible for the synthesis of this compound, offering a detailed exploration of the core biosynthetic pathway, key enzymatic players, and the regulatory mechanisms that govern its production. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, providing the necessary knowledge to harness and optimize the production of this valuable stilbenoid.

Introduction

Stilbenoids, a class of plant secondary metabolites, are renowned for their diverse biological activities. Among them, resveratrol (3,5,4'-trihydroxystilbene) is one of the most extensively studied phytoalexins, lauded for its cardioprotective, anti-inflammatory, and antioxidant properties. However, the therapeutic efficacy of resveratrol is often hampered by its rapid metabolism and subsequent low bioavailability.[1] This limitation has spurred interest in its naturally occurring derivatives, such as this compound, which demonstrates improved metabolic stability and enhanced biological effects. This guide provides a granular view of the biosynthetic machinery that plants employ to synthesize this compound, a process of significant interest for metabolic engineering and pharmaceutical applications.

The Core Biosynthetic Pathway

The formation of this compound in plants is a multi-step process that originates from the general phenylpropanoid pathway, culminating in a specific methylation event. The pathway can be dissected into two principal stages: the synthesis of the resveratrol backbone and its subsequent methylation.

Stage 1: Assembly of the Resveratrol Scaffold

The biosynthesis of resveratrol is a well-characterized pathway that begins with the aromatic amino acid L-phenylalanine.[2]

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to yield cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position by C4H to produce p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): The resulting p-coumaric acid is activated by 4CL to its corresponding CoA thioester, p-coumaroyl-CoA.

  • Stilbene (B7821643) Synthase (STS): The pivotal step in stilbene biosynthesis is catalyzed by stilbene synthase (STS).[3][4] This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form the characteristic C6-C2-C6 stilbene backbone of resveratrol.[5]

Stage 2: The Final Methylation Step

The conversion of resveratrol to this compound is accomplished through a specific O-methylation reaction.

  • Resveratrol O-methyltransferase (ROMT): This enzymatic transformation is catalyzed by a resveratrol O-methyltransferase (ROMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of the resveratrol molecule.[6][7][8] The regioselectivity of different ROMT isozymes determines the specific methylation pattern of the resveratrol backbone, leading to the formation of various methylated stilbenoids, including this compound and pterostilbene.[9][10]

Key Enzymes and Their Characteristics

The biosynthesis of this compound is contingent on the coordinated action of several key enzymes. While PAL, C4H, and 4CL are integral to the general phenylpropanoid pathway, STS and ROMT represent the critical enzymatic steps specific to stilbenoid and methylated stilbenoid production, respectively.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)
Phenylalanine Ammonia-LyasePALL-phenylalanineCinnamic acid, Ammonia-
Cinnamate-4-hydroxylaseC4HCinnamic acidp-Coumaric acidNADPH, O₂
4-Coumaroyl-CoA Ligase4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA, AMP, PPiMg²⁺
Stilbene SynthaseSTSp-Coumaroyl-CoA, 3x Malonyl-CoAResveratrol, 4x CoA, 3x CO₂-
Resveratrol O-methyltransferaseROMTResveratrol, S-adenosyl-L-methionine (SAM)This compound, S-adenosyl-L-homocysteine (SAH)-

Table 1: Key Enzymes in this compound Biosynthesis

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols for key experiments.

Heterologous Expression and Functional Characterization of ROMT

This protocol describes the expression of a candidate ROMT gene in a heterologous system, such as Escherichia coli, to confirm its enzymatic activity.

  • Gene Isolation and Cloning: Isolate the full-length cDNA of the putative ROMT gene from the plant of interest. Clone the cDNA into a suitable bacterial expression vector (e.g., pET series).

  • Transformation and Expression: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Lyse the bacterial cells and purify the recombinant ROMT protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified ROMT, resveratrol, and S-adenosyl-L-methionine (SAM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

In Planta Analysis of this compound Production

This protocol outlines the steps for extracting and quantifying this compound from plant tissues.

  • Plant Material Collection and Preparation: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind it into a fine powder.

  • Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or ethanol) using sonication or shaking.

  • Sample Cleanup: Centrifuge the extract to remove solid debris. The supernatant can be further purified using Solid Phase Extraction (SPE) if necessary to remove interfering compounds.

  • Quantification:

    • Analyze the extract using HPLC or LC-MS.

    • Use an authentic standard of this compound to create a calibration curve for accurate quantification.

    • Monitor characteristic UV absorbance (around 320 nm) or specific mass transitions for detection.

Signaling Pathways and Regulation

The biosynthesis of stilbenoids, including this compound, is tightly regulated and often induced in response to biotic and abiotic stresses such as pathogen attack, UV radiation, and wounding.[11][12][13] This regulation occurs primarily at the transcriptional level, involving a complex network of signaling molecules and transcription factors.

Stilbenoid Biosynthesis Regulation Stress Biotic/Abiotic Stress (e.g., UV, Pathogen) Signaling Signaling Cascade (ROS, Jasmonic Acid, etc.) Stress->Signaling TFs Transcription Factors (e.g., MYB, WRKY) Signaling->TFs PAL_Gene PAL Gene TFs->PAL_Gene C4H_Gene C4H Gene TFs->C4H_Gene CL_Gene 4CL Gene TFs->CL_Gene STS_Gene STS Gene TFs->STS_Gene ROMT_Gene ROMT Gene TFs->ROMT_Gene Enzymes Biosynthetic Enzymes PAL_Gene->Enzymes C4H_Gene->Enzymes CL_Gene->Enzymes STS_Gene->Enzymes ROMT_Gene->Enzymes Methoxyresveratrol This compound Enzymes->Methoxyresveratrol

Figure 1: Simplified signaling pathway for stress-induced this compound biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of the this compound biosynthetic pathway in a plant species.

Experimental Workflow Start Plant Material Selection Extraction Metabolite Extraction and Profiling (LC-MS) Start->Extraction Transcriptomics Transcriptome Analysis (RNA-seq) Start->Transcriptomics Identification Identification of This compound Extraction->Identification Confirmation Functional Confirmation Identification->Confirmation Gene_ID Candidate Gene Identification (STS, ROMT) Transcriptomics->Gene_ID Cloning Gene Cloning and Heterologous Expression Gene_ID->Cloning Assay Enzyme Activity Assays Cloning->Assay Assay->Confirmation

Figure 2: A representative workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in plants is a sophisticated process that builds upon the foundational phenylpropanoid and stilbene biosynthetic pathways, culminating in a precise methylation event. Understanding the enzymes and regulatory networks that control the production of this promising therapeutic agent is paramount for its future applications. The methodologies and pathways detailed in this guide provide a robust framework for researchers to explore, manipulate, and ultimately harness the biosynthetic potential of plants for the production of this compound and other valuable stilbenoids. Further research into the crystal structures of ROMT enzymes and the elucidation of the complete regulatory network will undoubtedly pave the way for the rational design of metabolic engineering strategies to enhance the production of this and other high-value plant-derived pharmaceuticals.

References

4'-Methoxyresveratrol: A Comprehensive Technical Guide on its Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring stilbenoid, has emerged as a compound of significant interest in the scientific community. As a methoxylated derivative of resveratrol, it exhibits modified physicochemical properties that contribute to a distinct biological activity profile. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its synthesis, biological activities, and pharmacokinetic profile. The content herein is structured to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.

Discovery and History

This compound, also known as deoxyrhapontigenin, was first identified as a natural product isolated from the Chinese herb Gnetum cleistostachyum[1][2]. Its discovery was part of broader investigations into the chemical constituents of traditional medicinal plants. Further research has also identified its presence in other botanical sources, including Rheum undulatum[3]. The initial interest in this compound stemmed from its structural similarity to resveratrol, a well-studied polyphenol with a wide range of biological activities. The substitution of a hydroxyl group with a methoxy (B1213986) group at the 4' position was hypothesized to alter its metabolic stability and bioavailability, potentially enhancing its therapeutic efficacy. This has driven further research into its synthesis and biological evaluation.

Chemical Synthesis

The synthesis of this compound has been achieved through various chemical reactions, with the Wittig and Perkin reactions being the most prominent methods. These synthetic routes allow for the production of this compound for research and potential pharmaceutical development.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes and is a common approach for producing stilbenoids like this compound. The general workflow involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone.

G cluster_start Starting Materials cluster_process Synthesis Steps 3,5-Dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl alcohol Bromination Bromination 3,5-Dimethoxybenzyl alcohol->Bromination CBr4, PPh3 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Wittig Reaction Wittig Reaction 4-Methoxybenzaldehyde->Wittig Reaction Phosphonate Formation Phosphonate Formation Bromination->Phosphonate Formation P(OEt)3 Phosphonate Formation->Wittig Reaction NaH Demethylation Demethylation Wittig Reaction->Demethylation BBr3 This compound This compound Demethylation->this compound G cluster_input Stimulus cluster_pathways Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_output Cellular Response LPS LPS JNK JNK LPS->JNK p38 p38 LPS->p38 p65 p65 LPS->p65 AP1 AP-1 LPS->AP1 Inflammatory Mediators Inflammatory Mediators JNK->Inflammatory Mediators p38->Inflammatory Mediators p65->Inflammatory Mediators AP1->Inflammatory Mediators MRESV This compound MRESV->JNK MRESV->p38 MRESV->p65 MRESV->AP1

References

4'-Methoxyresveratrol: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring stilbene (B7821643) found in grapes and other plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities. Among these, 4'-Methoxyresveratrol, a methoxylated derivative of resveratrol, has emerged as a promising candidate with potent and, in some cases, distinct biological activities compared to its parent compound. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its key biological effects, underlying mechanisms of action, and relevant experimental methodologies.

Structure-Activity Relationship of this compound

The introduction of a methoxy (B1213986) group at the 4'-position of the resveratrol scaffold significantly influences its biological activity. This modification enhances the lipophilicity of the molecule, which can lead to improved cell membrane permeability and bioavailability. The 4'-methoxy group also alters the electronic properties of the stilbene core, impacting its interaction with various biological targets.

Anti-Platelet Activity

One of the most pronounced effects of 4'-methoxy substitution is the dramatic enhancement of anti-platelet activity. Studies have shown that this compound is a significantly more potent inhibitor of platelet aggregation induced by various agonists, such as thrombin receptor activating peptide (TRAP), platelet-activating factor (PAF), and adenosine (B11128) diphosphate (B83284) (ADP), compared to resveratrol.

Table 1: Anti-Platelet Activity of Resveratrol and its Methoxy Derivatives

CompoundAgonistIC50 (μM) ± SD
ResveratrolADP23.5 ± 2.1
PAF15.2 ± 1.5
TRAP18.9 ± 1.8
This compound TRAP 0.13 ± 0.02

Data compiled from studies on human platelet-rich plasma.

The enhanced anti-platelet effect is attributed to the 4'-methyl group orienting in a hydrophobic cavity of the PAR1 receptor, similar to the potent anti-platelet drug Vorapaxar.[1][2]

Anticancer Activity

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines. The methoxy group at the 4'-position appears to be a key determinant of its cytotoxic and apoptotic effects.

Table 2: Anti-proliferative Activity of Resveratrol and its Methoxy Derivatives

CompoundCell LineIC50 (μM) ± SD
ResveratrolPC-3 (Prostate Cancer)65.4 ± 4.5
HCT116 (Colon Cancer)72.8 ± 5.1
This compound PC-3 (Prostate Cancer) 48.2 ± 3.7
HCT116 (Colon Cancer) 55.1 ± 4.2
3,4',5-Trimethoxy-trans-stilbene (MR-4)WI38VA (Transformed Human Cells)0.5

Data represents the concentration required to inhibit cell growth by 50% after 72-96 hours of treatment.[1] A fully methoxylated analog, 3,4,5,4′-tetramethoxy-trans-stilbene (MR-4), exhibited even more potent and selective growth inhibitory effects on transformed cells, with an IC50 of 0.5 μM, by inducing apoptosis through a mitochondria-mediated pathway.[3]

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly reduces the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as MCP-1, IL-6, IL-1β, and TNF-α.[4][5] This anti-inflammatory action is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] Specifically, this compound inhibits the activation of JNK and p38 MAPKs, but not ERK.[4][5]

Furthermore, in a model of inflammation induced by advanced glycation end products (AGEs), this compound was found to alleviate the inflammatory response by suppressing the Receptor for Advanced Glycation End products (RAGE)-mediated NF-κB and NLRP3 inflammasome pathways.[6][7] It achieves this by down-regulating NADPH oxidase, reducing oxidative stress, and attenuating the expression of RAGE and the subsequent activation of p38 and JNK MAPKs, leading to reduced NF-κB activation and NLRP3 inflammasome assembly.[6][7]

Tyrosinase Inhibitory Activity

The substitution pattern of hydroxyl and methoxy groups on the stilbene backbone plays a crucial role in tyrosinase inhibition, an important target for hyperpigmentation disorders. While resveratrol itself shows some inhibitory activity, the presence and position of methoxy groups can significantly alter this effect. 3,5-dihydroxy-4'-methoxystilbene has been shown to inhibit mushroom tyrosinase activity by more than 50% at a concentration of 100 µM.[8] However, other methylated derivatives like 3,4'-dimethoxy-5-hydroxystilbene and trimethylresveratrol did not show significant inhibition.[8] This suggests that a free hydroxyl group at certain positions is critical for potent tyrosinase inhibition.

Table 3: Tyrosinase Inhibitory Activity of Resveratrol and its Analogs

CompoundEnzyme SourceIC50 (μM)
OxyresveratrolMushroom Tyrosinase1.2
OxyresveratrolMurine Tyrosinase52.7
ResveratrolMushroom Tyrosinase>100
3,5-dihydroxy-4'-methoxystilbene Mushroom Tyrosinase >50% inhibition at 100 µM

Data highlights the importance of the hydroxylation pattern for tyrosinase inhibition.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

G Anti-inflammatory Signaling Pathways of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB MAPK->NFkB MAPK->NFkB Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines1 NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Methoxyresveratrol1 This compound Methoxyresveratrol1->MAPK Methoxyresveratrol1->NFkB AGEs AGEs RAGE RAGE AGEs->RAGE RAGE->MAPK ROS ROS RAGE->ROS ROS->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Methoxyresveratrol2 This compound Methoxyresveratrol2->MAPK Methoxyresveratrol2->NFkB Methoxyresveratrol2->RAGE Methoxyresveratrol2->ROS Methoxyresveratrol2->NLRP3

Caption: this compound inhibits inflammatory pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of stilbenes, including this compound. The general workflow involves the reaction of a phosphorus ylide with an aldehyde.

G Wittig Reaction Workflow for this compound Synthesis PhosphoniumSalt 3,5-Dimethoxybenzyl- triphenylphosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Intermediate Betaine/Oxaphosphetane Intermediate Ylide->Intermediate Aldehyde 4-Methoxybenzaldehyde Aldehyde->Intermediate Product 3,5,4'-Trimethoxystilbene Intermediate->Product Demethylation Demethylation (e.g., BBr3) Product->Demethylation FinalProduct This compound Demethylation->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification

References

Stability of 4'-Methoxyresveratrol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4'-Methoxyresveratrol (also known as deoxyrhapontigenin or 4'-O-Methylresveratrol) under various experimental conditions. Due to the limited availability of direct quantitative stability data for this compound, this guide leverages extensive data on its parent compound, resveratrol (B1683913), as a comparative baseline. The influence of the 4'-methoxy group on stability is discussed based on existing literature, which generally suggests that methoxylation enhances the stability of stilbenoids.[1][2][3] This guide also details experimental protocols for stability assessment and outlines key signaling pathways influenced by this compound.

Overview of this compound Stability

Stability Data of Resveratrol (as a Comparative Reference)

The following tables summarize the stability of resveratrol under different experimental conditions. It is important to note that this compound is expected to exhibit greater stability under these conditions due to the protective effect of the methoxy (B1213986) group.

pH Stability of Resveratrol

Resveratrol's stability is highly dependent on the pH of the medium. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[4][5]

pHTemperature (°C)Half-life / Remaining CompoundReference(s)
< 6.837>70% remaining after 193 hours[6]
837<2% remaining after 50-80 hours[6]
937Maximum degradation observed[6]
1037<2% remaining after 50-80 hours[6]
Thermal Stability of Resveratrol

Elevated temperatures can accelerate the degradation of resveratrol.

Temperature (°C)ConditionObservationReference(s)
40Solid form, 75% relative humidityDegradation is temperature-dependent[4]
60In soybean oil50% degradation after 3 days[7]
70Solid formGenerally used for thermal degradation studies[8]
180In soybean oil45.17% degradation after 2 hours[7]
Photostability of Resveratrol

trans-Resveratrol, the more biologically active isomer, is sensitive to light and can isomerize to the cis-form upon exposure to UV radiation.[4]

Light SourceConditionObservationReference(s)
UV RadiationIn solutionIsomerization from trans- to cis-form[4]
UV and Vis LightSolid and solution formsDegradation and isomerization can occur[9]
Sunlight/UV LightIn solutionCan lead to the formation of degradation products like 5-methoxyaurone and 6-methoxyflavone (B191845) from a similar methoxylated compound.[9]

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for assessing the stability of this compound under various stress conditions. These protocols are based on established methods for polyphenols and can be adapted as needed.

General Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound ph pH Stress (e.g., pH 3, 7, 9) prep->ph temp Thermal Stress (e.g., 40°C, 60°C, 80°C) prep->temp light Photostability Stress (UV/Vis light) prep->light hplc HPLC-UV/PDA Analysis ph->hplc temp->hplc light->hplc lcms LC-MS for Degradant ID hplc->lcms kinetics Determine Degradation Kinetics (Half-life, Rate Constant) hplc->kinetics products Identify Degradation Products lcms->products

A general workflow for the stability testing of this compound.
Protocol for pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Materials:

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 10 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Monitor the peak area of this compound at its λmax (around 320-330 nm).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol for Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • This compound (solid and in solution)

  • Temperature-controlled ovens or water baths

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column

Procedure:

  • For solid-state stability, place a known amount of this compound powder in vials and store them in ovens at different temperatures (e.g., 40°C, 60°C, 80°C).

  • For solution stability, prepare a solution of this compound in a suitable solvent (e.g., ethanol or a buffer of neutral pH) and incubate at different temperatures.

  • At various time intervals, withdraw samples. For solid samples, dissolve a precise amount in a suitable solvent before analysis.

  • Analyze the samples using a validated HPLC method to quantify the remaining this compound.

  • Determine the degradation rate at each temperature.

Protocol for Photostability Assessment

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound solution

  • Photostability chamber equipped with UV and visible light sources compliant with ICH Q1B guidelines

  • Quartz cuvettes or other transparent containers

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Expose the solution in a transparent container to a controlled light source in a photostability chamber. A dark control sample wrapped in aluminum foil should be kept under the same temperature conditions.

  • The light exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • At selected time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples using a UV-Vis spectrophotometer to observe changes in the absorption spectrum, or by HPLC to quantify the remaining trans-4'-Methoxyresveratrol and detect the formation of the cis-isomer or other degradation products.

  • Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, by modulating specific signaling pathways.

RAGE-Mediated MAPK/NF-κB Signaling Pathway

This compound can alleviate inflammation induced by Advanced Glycation End-products (AGEs) by suppressing the Receptor for AGEs (RAGE)-mediated Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

G AGEs AGEs RAGE RAGE AGEs->RAGE activates MAPK MAPK (p38, JNK) RAGE->MAPK activates Methoxyresveratrol This compound Methoxyresveratrol->RAGE inhibits Methoxyresveratrol->MAPK inhibits NFkB NF-κB MAPK->NFkB activates Inflammation Inflammatory Response (Cytokines, Chemokines) NFkB->Inflammation induces

Inhibition of the RAGE-mediated MAPK/NF-κB pathway by this compound.
NLRP3 Inflammasome Pathway

This compound has also been found to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[10]

G InflammatoryStimuli Inflammatory Stimuli (e.g., AGEs) NLRP3 NLRP3 Inflammasome Activation InflammatoryStimuli->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Mature) Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Methoxyresveratrol This compound Methoxyresveratrol->NLRP3 inhibits

Inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

While specific quantitative stability data for this compound remains limited, the available information on resveratrol and other methoxylated stilbenoids provides a strong basis for understanding its stability profile. The presence of the 4'-methoxy group is anticipated to confer enhanced stability against pH-induced, thermal, and photolytic degradation compared to resveratrol. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own stability assessments. Furthermore, understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and guiding further drug development efforts. As research on this promising compound continues, a more detailed and quantitative understanding of its stability will undoubtedly emerge.

References

4'-Methoxyresveratrol: A Deep Dive into its Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol (B1683913), has garnered significant attention in the scientific community for its potential therapeutic applications.[1] Found in plants like Gnetum cleistostachyum, this stilbenoid exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its structural modifications, particularly the presence of a methoxy (B1213986) group, are thought to enhance its bioavailability compared to its parent compound, resveratrol, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth analysis of this compound's role in key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been evaluated across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a comparative overview of its potency.

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundPC-3 (Prostate Cancer)MTT Assay>100[2]
This compoundHCT116 (Colon Cancer)MTT Assay>100[2]
3,4,5,4'-Tetramethoxy-trans-stilbene (MR-4)WI38VA (Transformed Human Fibroblasts)Growth Inhibition0.5[3]
3,4,5,4'-Tetramethoxy-trans-stilbene (MR-4)WI38 (Normal Human Fibroblasts)Growth Inhibition>50[3]
3,4,5,4'-Tetramethoxy-trans-stilbene (MR-4)LNCaP (Prostate Cancer)Growth Inhibition1-5[2]
3,4,5,4'-Tetramethoxy-trans-stilbene (MR-4)HT-29 (Colon Cancer)Growth Inhibition1-5[2]
3,4,5,4'-Tetramethoxy-trans-stilbene (MR-4)HepG2 (Hepatoma)Growth Inhibition1-5[2]
ResveratrolWI38VA (Transformed Human Fibroblasts)Growth Inhibition~50[3]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[4] Studies have shown that this compound can inhibit the activation of key components of this pathway in response to inflammatory stimuli. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, but not ERK.[5][6] This selective inhibition suggests a specific mechanism of action in modulating inflammatory responses.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Methoxyresveratrol This compound Methoxyresveratrol->p38 Inhibition Methoxyresveratrol->JNK Inhibition

MAPK/ERK pathway modulation by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses.[7] Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages. This is achieved by decreasing the phosphorylation of the p65 subunit of NF-κB, a key step in its activation and nuclear translocation.[5] By inhibiting NF-κB signaling, this compound effectively reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_p p-p65 NFkB->NFkB_p Phosphorylation Nucleus Nucleus NFkB_p->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Methoxyresveratrol This compound Methoxyresveratrol->IKK Inhibition

NF-κB pathway inhibition by this compound.
Mitochondrial Apoptosis Pathway

In the context of cancer, a methoxy derivative of resveratrol, 3,4,5,4'-tetramethoxy-trans-stilbene (MR-4), has been shown to selectively induce apoptosis in transformed cells through the mitochondrial pathway.[2][3] This process is characterized by an increase in the Bax/Bcl-2 ratio, upregulation of p53, and activation of caspases.[2][3] These events lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in programmed cell death.

Apoptosis_Pathway MR4 3,4,5,4'-Tetramethoxy- trans-stilbene (MR-4) p53 p53 MR4->p53 Upregulation Bcl2 Bcl-2 MR4->Bcl2 Downregulation Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial apoptosis pathway induced by a resveratrol analog.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7, PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

    • After the treatment period, add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation of key signaling proteins.

  • Cell Lysis and Protein Quantification:

    • After treating the cells with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-JNK, JNK, phospho-p38, p38) overnight at 4°C. Recommended starting antibody dilutions are typically 1:1000.[12][13]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature. Recommended secondary antibody dilutions range from 1:5,000 to 1:20,000.[13][14]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[12]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol is used to measure the effect of this compound on the mRNA levels of pro-inflammatory genes.

  • RNA Extraction and cDNA Synthesis:

    • After cell treatment, extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., β-actin or GAPDH).[8][15]

    • Perform the qPCR reaction using a real-time PCR system with a typical thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Primer Sequences for Murine RAW 264.7 Cells: [16]

    • TNF-α: Forward: 5'-ACGGCATGGATCTCAAAGAC-3', Reverse: 5'-GTGGGTGAGGAGCACGTAG-3'

    • IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'

    • β-Actin: Forward: 5'-CATTGCTGACAGGATGCAGAAGG-3', Reverse: 5'-TGCTGGAAGGTGGACAGTGAGG-3'

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental and Logical Workflow Visualization

To provide a clear overview of the research process, the following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Seeding (e.g., RAW 264.7) Treatment Treatment with This compound and/or Stimulus (e.g., LPS) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression & Phosphorylation) Treatment->Western_Blot qPCR qPCR (Gene Expression) Treatment->qPCR IC50_Calc IC50 Calculation MTT->IC50_Calc Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Gene_Expression_Analysis Relative Gene Expression Analysis qPCR->Gene_Expression_Analysis Conclusion Conclusion: Elucidation of this compound's Mechanism of Action IC50_Calc->Conclusion Pathway_Analysis->Conclusion Gene_Expression_Analysis->Conclusion

General experimental workflow for studying this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the fields of inflammation and oncology. Their ability to modulate key cellular signaling pathways, including MAPK/ERK, NF-κB, and the mitochondrial apoptosis pathway, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Note: Quantitative Analysis of 4'-Methoxyresveratrol in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, also known as desoxyrhapontigenin (DRG), is a naturally occurring derivative of resveratrol (B1683913) with various biological activities. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

Materials:

  • Plasma samples

  • Methanol (B129727) (containing internal standard, e.g., 10 ng/mL heavy isotope labeled Resveratrol)[1]

  • Vortex mixer

  • Refrigerated centrifuge

  • Micropipettes and tips

  • Sample vials

Procedure:

  • Aliquot 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 150 µL of methanol containing the internal standard.[1]

  • Vortex-mix the sample for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the mixture at 15,493 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect 150 µL of the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound. These may need to be optimized for specific instruments.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 column (e.g., 30 x 2.0 mm)[2]
Mobile Phase A 0.1% (v/v) formic acid in water[2] or 5 mM ammonium (B1175870) acetate (B1210297) in water-isopropanol (98:2, v/v)[2]
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile[2] or methanol-isopropanol (98:2, v/v)[2]
Flow Rate 0.25 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40 °C[3]
Gradient A gradient elution is typically used to separate the analyte from matrix components. An example gradient starts at 90% A, decreases to 5% A over a few minutes, holds for a few minutes, and then returns to the initial conditions for re-equilibration.[2]

Mass Spectrometry (MS/MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[1][4]
Precursor Ion (m/z) 241.1 for this compound[1][4]
Product Ion (m/z) 180.8 for this compound[1][4]
Internal Standard (IS) Heavy isotope labeled Resveratrol (e.g., d4-Resveratrol)[3]
IS Precursor Ion (m/z) 233.0 for heavy isotope labeled Resveratrol[1][4]
IS Product Ion (m/z) 191.0 for heavy isotope labeled Resveratrol[1][4]

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of this compound in plasma.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1][4]

Table 2: Accuracy and Precision

Analyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC < 15%[1][4]< 15%[1][4]100 ± 15%[1][4]100 ± 15%[1][4]
Medium QC < 15%[1][4]< 15%[1][4]100 ± 15%[1][4]100 ± 15%[1][4]
High QC < 15%[1][4]< 15%[1][4]100 ± 15%[1][4]100 ± 15%[1][4]

Table 3: Matrix Effect and Recovery

ParameterValue
Mean Matrix Factor 1.000 ± 0.150[1][4]
Matrix Factor CV < 15%[1][4]
Analytical Recovery Within 100 ± 7.7%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma.

experimental_workflow plasma Plasma Sample (50 µL) precipitation Protein Precipitation (150 µL Methanol + IS) plasma->precipitation vortex Vortex Mix (1 min) precipitation->vortex centrifuge Centrifuge (15,493 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant (150 µL) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Plasma Sample Preparation and Analysis.

Logical Relationship of Method Validation

This diagram shows the key components of the bioanalytical method validation process.

method_validation validation Method Validation selectivity Selectivity validation->selectivity accuracy Accuracy validation->accuracy precision Precision validation->precision linearity Linearity & Range validation->linearity sensitivity Sensitivity (LLOQ) validation->sensitivity matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Key Parameters of Bioanalytical Method Validation.

References

Application Notes and Protocols for Studying 4'-Methoxyresveratrol Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol (B1683913), has garnered significant interest for its potential therapeutic applications. Like its parent compound, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. Animal models are indispensable tools for elucidating the in vivo efficacy, mechanisms of action, and safety profile of this compound. These application notes provide detailed protocols and compiled data for utilizing animal models to study the effects of this compound in the contexts of neuroinflammation, cancer, and metabolic syndrome.

I. Animal Models for Neuroinflammation

Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Animal models that mimic these conditions are crucial for evaluating the neuroprotective potential of this compound.

A. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to induce acute neuroinflammation and assess the anti-inflammatory effects of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Groups:

    • Vehicle Control: Intraperitoneal (i.p.) injection of sterile saline.

    • LPS Control: i.p. injection of LPS (0.25-1 mg/kg in sterile saline).

    • This compound Treatment: Oral gavage or i.p. injection of this compound (dose to be determined by dose-response studies, e.g., 25-100 mg/kg) 1 hour prior to LPS administration.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS.

  • Behavioral Assessment (optional): Perform cognitive tests such as the Y-maze or Morris water maze 24-72 hours post-LPS injection to assess cognitive deficits.[1][2]

  • Tissue Collection: At 24-72 hours post-LPS injection, euthanize mice and collect brain tissue (hippocampus and cortex are key regions).

  • Biochemical Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.[3]

    • Assess markers of oxidative stress (e.g., malondialdehyde, reactive oxygen species).

    • Perform Western blot analysis to determine the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.[4]

Quantitative Data Summary:

While specific in-vivo data for this compound in LPS-induced neuroinflammation is limited, studies on resveratrol provide expected outcomes.

ParameterVehicle ControlLPS ControlLPS + Resveratrol (Expected Outcome)
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)BaselineSignificantly IncreasedSignificantly Decreased
Cognitive Function (e.g., Y-maze alternation)NormalSignificantly ImpairedSignificantly Improved
NF-κB Activation (p-p65)BaselineSignificantly IncreasedSignificantly Decreased
B. 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model

This model is used to study the neuroprotective effects of this compound on dopaminergic neurons, relevant to Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: As described above.

  • Groups:

    • Sham Control: Stereotaxic injection of vehicle (saline with 0.1% ascorbic acid) into the striatum.

    • 6-OHDA Control: Stereotaxic injection of 6-OHDA (8 µg in 4 µL vehicle) into the right striatum.

    • This compound Treatment: Daily oral gavage of this compound (e.g., 20-80 mg/kg) for a pre-treatment period (e.g., 7 days) and continued post-surgery.

  • Surgical Procedure: Anesthetize rats and perform stereotaxic injection of 6-OHDA into the striatum.

  • Behavioral Assessment: Two weeks post-surgery, assess motor deficits using the apomorphine-induced rotation test.

  • Tissue Collection: At the end of the treatment period, euthanize rats and collect brain tissue.

  • Histological and Biochemical Analysis:

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify dopaminergic neuron loss in the substantia nigra.

    • Measure levels of inflammatory markers in the striatum and substantia nigra.

Quantitative Data Summary (Based on Resveratrol Studies):

ParameterSham Control6-OHDA Control6-OHDA + Resveratrol (Expected Outcome)
Apomorphine-Induced Rotations (turns/min)Minimal> 5Significantly Reduced
TH-Positive Neurons in Substantia Nigra (% of control)100%~40-50%Significantly Increased
Pro-inflammatory MarkersBaselineIncreasedDecreased

II. Animal Models for Cancer

Xenograft models are commonly used to evaluate the anti-tumor efficacy of novel compounds like this compound.

A. Subcutaneous Xenograft Model

This is a widely used model to assess the effect of this compound on tumor growth.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer: 4T1; colon cancer: HCT116) under standard conditions.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2)/2.

  • Groups: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups:

    • Vehicle Control: Daily oral gavage or i.p. injection of the vehicle.

    • This compound Treatment: Daily administration of this compound (e.g., 50-100 mg/kg).

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Tissue Collection and Analysis: At the endpoint, euthanize mice, excise tumors, and weigh them. Tumor tissue can be used for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) and Western blot analysis of key signaling pathways.

Quantitative Data Summary (Based on Resveratrol and its Analogs):

ParameterVehicle ControlThis compound (Expected Outcome)
Final Tumor Volume (mm³)HighSignificantly Reduced
Final Tumor Weight (g)HighSignificantly Reduced
Ki-67 Positive Cells (%)HighSignificantly Reduced
TUNEL Positive Cells (%)LowSignificantly Increased

III. Animal Models for Metabolic Syndrome

High-fat diet (HFD)-induced obesity models in rodents are standard for studying metabolic syndrome and the therapeutic potential of compounds like this compound.

A. High-Fat Diet (HFD)-Induced Obesity Model

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice (6-8 weeks old).[6]

  • Diets:

    • Control Diet: Standard chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD): Diet with 45-60% kcal from fat.[6]

  • Induction of Obesity: Feed mice the respective diets for 8-12 weeks to induce obesity, insulin (B600854) resistance, and other metabolic abnormalities in the HFD group.

  • Groups:

    • Control Diet + Vehicle

    • HFD + Vehicle

    • HFD + this compound (e.g., 50 mg/kg/day via oral gavage).[6]

  • Treatment: Administer this compound or vehicle for a period of 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

  • Tissue and Blood Collection: At the end of the study, collect blood for analysis of glucose, insulin, and lipid profiles. Collect liver and adipose tissue for histological and biochemical analysis.

Quantitative Data Summary:

ParameterControl DietHFD + VehicleHFD + this compound (50 mg/kg/day)
Body Weight Gain (%)~10-15%~40-50%Significantly Reduced vs. HFD
Fasting Blood Glucose (mg/dL)~100~150-180Significantly Reduced vs. HFD[6]
Glucose Tolerance (AUC in GTT)NormalSignificantly IncreasedSignificantly Reduced vs. HFD[6]
Liver Weight (g)NormalIncreased (Steatosis)Significantly Reduced vs. HFD
Serum Triglycerides (mg/dL)NormalIncreasedSignificantly Reduced vs. HFD

IV. Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of several key signaling pathways.

A. Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[4]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Gene_Expression induces Methoxyresveratrol This compound Methoxyresveratrol->MAPK Methoxyresveratrol->IKK

Caption: Anti-inflammatory signaling pathway of this compound.

B. Metabolic Regulation Signaling Pathway

In metabolic syndrome, this compound is known to modulate the AMPK/SIRT1 pathway, which plays a central role in energy homeostasis.

metabolic_pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Methoxyresveratrol This compound AMPK AMPK Methoxyresveratrol->AMPK activates SIRT1 SIRT1 Methoxyresveratrol->SIRT1 activates PGC1a PGC-1α AMPK->PGC1a activates SIRT1->PGC1a deacetylates & activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates & inhibits Mito Mitochondrial Biogenesis PGC1a->Mito Fatty Fatty Acid Oxidation (increased) PGC1a->Fatty Gluco Gluconeogenesis (decreased) FOXO1->Gluco

Caption: Metabolic regulation by this compound via AMPK/SIRT1.

C. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Analysis acclimation Animal Acclimation grouping Randomization into Groups acclimation->grouping induction Induce Disease Model (e.g., HFD, LPS, Xenograft) grouping->induction treatment Administer This compound or Vehicle induction->treatment monitoring Monitor (Body Weight, Behavior) treatment->monitoring collection Tissue/Blood Collection monitoring->collection analysis Biochemical & Histological Analysis collection->analysis

Caption: General experimental workflow for in vivo studies.

V. Conclusion

The animal models and protocols described provide a robust framework for investigating the therapeutic potential of this compound. The compiled data offer expected outcomes and benchmarks for experimental design. By utilizing these models, researchers can further elucidate the mechanisms of action of this compound and gather essential preclinical data to support its development as a novel therapeutic agent for a range of human diseases.

References

Protocol for the Dissolution of 4'-Methoxyresveratrol for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

4'-Methoxyresveratrol, a methoxylated derivative of resveratrol, is a stilbenoid compound of significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound for in vitro and in vivo experiments, along with a summary of its solubility in common laboratory solvents and an overview of a key signaling pathway it modulates.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid.[1] Its solubility is a key factor in the design of experiments. While it is sparingly soluble in aqueous solutions, it exhibits good solubility in organic solvents.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (at max solubility)TemperatureNotes
Dimethyl Sulfoxide (DMSO)60 mg/mL[2]247.66 mM[2]Room TemperatureSonication is recommended to aid dissolution.[2]
MethanolSlightly Soluble[1][3]Not AvailableRoom Temperature
EthanolNot AvailableNot AvailableRoom Temperature
WaterInsolubleNot AvailableRoom Temperature
Phosphate-Buffered Saline (PBS)Not AvailableNot AvailableRoom Temperature
Corn Oil (with 10% DMSO)≥ 2.5 mg/mL[4]≥ 10.32 mM[4]Room TemperatureForms a clear solution.[4]
20% SBE-β-CD in Saline (with 10% DMSO)≥ 2.5 mg/mL[4]≥ 10.32 mM[4]Room TemperatureForms a clear solution.[4]

Note: The molecular weight of this compound is 242.27 g/mol .[1][3][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for In Vitro Studies

This protocol is suitable for preparing a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 41.28 µL of DMSO per 1 mg of this compound).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to one year.[2] Protect from light, as this compound is light-sensitive.[1][3]

Workflow for Preparing a Stock Solution

G weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate if not fully dissolved sterilize Filter Sterilize (optional) sonicate->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Serially dilute the stock solution in the pre-warmed medium to achieve the desired final working concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating the MAPK/NF-κB signaling pathway.[4] It can inhibit the activation of key inflammatory mediators, thereby reducing the expression of pro-inflammatory cytokines.

Signaling Pathway of this compound in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB p65 p65 NFkB->p65 p50 p50 NFkB->p50 IkB IκB IKK->IkB phosphorylates IkB->p65 inhibits IkB->p50 NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Methoxyresveratrol This compound Methoxyresveratrol->MAPK inhibits Methoxyresveratrol->NFkB inhibits

Caption: this compound inhibits inflammatory signaling.

References

Determining the Effective In Vivo Dose of 4'-Methoxyresveratrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective in vivo dose of 4'-Methoxyresveratrol (4MR), a methoxylated derivative of resveratrol. This document summarizes key findings from preclinical studies, offers detailed experimental protocols, and visualizes relevant biological pathways to aid in the design and execution of in vivo research.

Introduction

This compound, also known as pterostilbene, is a natural compound with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties in vitro. Its enhanced bioavailability compared to its parent compound, resveratrol, makes it a promising candidate for therapeutic development.[1][2][3] However, establishing an effective and safe in vivo dose is a critical step in translating preclinical findings to clinical applications. This document aims to provide a practical framework for researchers initiating in vivo studies with this compound.

Summary of In Vivo Effective Doses

The following table summarizes the currently available data on the effective in vivo doses of this compound from preclinical studies. It is important to note that the optimal dose can vary significantly depending on the animal model, disease indication, and route of administration.

Animal ModelTherapeutic AreaRoute of AdministrationEffective DoseKey Outcomes
C57BL/6J MiceHepatic Insulin (B600854) ResistanceOral Gavage50 mg/kg/dayImproved insulin sensitivity, reduced fasting blood glucose and lipid levels, decreased liver malondialdehyde, and increased antioxidant enzyme activities.[4]

Experimental Protocols

This section provides detailed protocols for key in vivo experiments based on published literature.

Protocol 1: Induction of Hepatic Insulin Resistance and this compound Administration in Mice

This protocol is adapted from a study investigating the effects of this compound on high-fat diet (HFD)-induced hepatic insulin resistance in mice.[4]

1. Animal Model and Acclimation:

  • Species: C57BL/6J mice, male, 36 weeks old.
  • Acclimation: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Induction of Insulin Resistance:

  • Divide mice into a control group and a high-fat diet (HFD) group.
  • Feed the control group a standard chow diet.
  • Feed the HFD group a diet high in fat for 8 weeks to induce insulin resistance.
  • Monitor body weight and food intake weekly.
  • After 8 weeks, perform an intraperitoneal glucose tolerance test (IPGTT) to confirm the establishment of insulin resistance.

3. Preparation of this compound Formulation:

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 30 mg/mL.
  • For administration, dilute the stock solution with 0.9% saline to the final desired concentration. The final DMSO concentration in the administered solution should be low (e.g., 0.1%) to minimize solvent toxicity.

4. Dosing Regimen:

  • Divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + 4MR.
  • Administer 50 mg/kg of this compound to the HFD + 4MR group daily via oral gavage.
  • Administer an equivalent volume of the vehicle (0.1% DMSO in 0.9% saline) to the HFD + Vehicle and control groups.
  • Continue the treatment for 6 weeks.

5. Outcome Measures:

  • Metabolic Parameters: Monitor fasting blood glucose and lipid levels.
  • Insulin Sensitivity: Perform an IPGTT and/or insulin tolerance test (ITT) at the end of the treatment period.
  • Tissue Analysis: At the end of the study, euthanize the mice and collect liver tissue to measure markers of oxidative stress (e.g., malondialdehyde) and the activity of antioxidant enzymes. Analyze protein expression levels of key signaling molecules (e.g., Sirt1, p-FOXO1, FOXO1, CAT) via Western blot.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways affected by this compound and the experimental workflow can provide a clearer understanding of its mechanism of action and the experimental design.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Outcome Analysis acclimation Acclimation (1 week) diet Dietary Intervention (8 weeks) acclimation->diet control_diet Control Diet diet->control_diet Control Group hfd_diet High-Fat Diet diet->hfd_diet HFD Group ipgtt_confirm IPGTT to Confirm Insulin Resistance hfd_diet->ipgtt_confirm treatment Treatment (6 weeks) ipgtt_confirm->treatment control_group Control + Vehicle treatment->control_group hfd_vehicle_group HFD + Vehicle treatment->hfd_vehicle_group hfd_4mr_group HFD + 4MR (50 mg/kg/day) treatment->hfd_4mr_group metabolic Metabolic Analysis (Glucose, Lipids) hfd_4mr_group->metabolic insulin_sensitivity Insulin Sensitivity (IPGTT/ITT) hfd_4mr_group->insulin_sensitivity tissue Liver Tissue Analysis (Oxidative Stress, Western Blot) hfd_4mr_group->tissue

Experimental workflow for in vivo evaluation of this compound.

In macrophages, this compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, AP-1, and MAPK.[5] Specifically, it has been observed to inhibit JNK and p38 activation.[5] Furthermore, it can suppress the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.[6]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS / AGEs RAGE RAGE LPS->RAGE MAPK MAPK (JNK, p38) RAGE->MAPK NFkB NF-κB RAGE->NFkB NLRP3 NLRP3 Inflammasome RAGE->NLRP3 AP1 AP-1 MAPK->AP1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->cytokines NFkB->cytokines AP1->cytokines NLRP3->cytokines MR This compound MR->MAPK inhibits MR->NFkB inhibits MR->AP1 inhibits MR->NLRP3 inhibits

Inhibitory action of this compound on inflammatory pathways.

Considerations for Dose Determination

  • Dose-Ranging Studies: It is highly recommended to perform a dose-ranging study to determine the optimal effective dose for a specific animal model and disease. This typically involves testing a range of doses (e.g., low, medium, and high) to identify a dose that provides a significant therapeutic effect with minimal toxicity.

  • Pharmacokinetics: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, will influence the dosing regimen. While it has better bioavailability than resveratrol, these parameters should be considered when designing in vivo experiments.

  • Toxicity: As with any therapeutic agent, it is crucial to assess the potential toxicity of this compound at the effective dose. This can be done by monitoring animal body weight, food and water intake, and performing histological analysis of major organs at the end of the study.

  • Relevance to Human Dosing: When translating findings from animal models to humans, allometric scaling should be used to estimate an equivalent human dose.

Conclusion

The available in vivo data, although limited, suggests that this compound is a promising therapeutic agent for metabolic disorders at a dose of 50 mg/kg/day in mice. The provided protocols and pathway diagrams offer a starting point for researchers to design and conduct their own in vivo studies to further elucidate the therapeutic potential and effective dose of this compound in various disease models. Further research is warranted to establish effective doses for other indications such as cancer and neurodegenerative diseases.

References

Application Notes and Protocols for 4'-Methoxyresveratrol in Cellular Antioxidant Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol (4'MR), a naturally occurring methoxylated derivative of resveratrol (B1683913), is emerging as a potent modulator of cellular antioxidant responses. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. 4'MR presents a promising therapeutic agent by not only mitigating ROS levels but also potentially augmenting the endogenous antioxidant defense systems. These application notes provide an overview of the mechanisms of action of 4'MR and detailed protocols for evaluating its efficacy in inducing a cytoprotective antioxidant response.

Mechanism of Action

This compound combats oxidative stress through a multi-pronged approach. Primarily, it has been shown to suppress the generation of ROS by downregulating the expression of NADPH oxidase subunits, NOX1 and NOX2, which are key enzymatic sources of superoxide (B77818) in cells.[1][2] Furthermore, evidence suggests that 4'MR, akin to its parent compound resveratrol, likely upregulates the expression and activity of phase II antioxidant enzymes. This is putatively achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Upon activation, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[2][5][6][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of antioxidant response as reported in the literature.

Table 1: Effect of this compound on NADPH Oxidase Gene Expression in RAW264.7 Macrophages

TreatmentTarget GeneConcentration of 4'MRChange in mRNA ExpressionReference
Methylglyoxal-BSANOX110 µM↓ ~35.4%[1]
Methylglyoxal-BSANOX210 µM↓ ~25.8%[1]

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Expression

Cell TypeParameter MeasuredConcentration of 4'MRObserved EffectReference
HepG2 CellsCatalase ExpressionNot SpecifiedIncreased[8][9]
Mice (in vivo)Catalase ActivityNot SpecifiedIncreased[8][9]

Mandatory Visualizations

Signal_Pathway cluster_stress Oxidative Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., AGEs, LPS) NADPH_Oxidase NADPH Oxidase (NOX1/NOX2) Oxidative_Stress->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates 4MR This compound 4MR->NADPH_Oxidase Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex 4MR->Nrf2_Keap1 Induces Dissociation (Putative) ROS->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (CAT, HO-1, etc.) Antioxidant_Enzymes->ROS Neutralizes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Antioxidant_Enzymes Upregulates

Caption: Signaling pathway of this compound in inducing antioxidant response.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7 macrophages) Treatment 2. Treatment - 4'MR Pre-treatment - Oxidative Stressor (e.g., LPS) Cell_Culture->Treatment ROS_Measurement 3. ROS Measurement (DCFH-DA Assay) Treatment->ROS_Measurement Cell_Lysis 4. Cell Lysis Treatment->Cell_Lysis qPCR 5a. qPCR (NOX1, NOX2, Nrf2, HO-1, CAT mRNA) Cell_Lysis->qPCR Western_Blot 5b. Western Blot (Nrf2, HO-1 Protein) Cell_Lysis->Western_Blot Enzyme_Activity 5c. Enzyme Activity Assays (CAT, SOD, GPx) Cell_Lysis->Enzyme_Activity

Caption: Experimental workflow for assessing the antioxidant effects of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is designed for RAW264.7 murine macrophages, a common model for studying inflammation and oxidative stress.[8][10]

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli or other appropriate oxidative stressor

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • 4'MR Pre-treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 5-30 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.[8]

  • Induction of Oxidative Stress: Following pre-treatment, add the oxidative stressor (e.g., LPS at 0.1-1 µg/mL) to the wells containing 4'MR.[8]

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis or shorter times for signaling pathway studies).[8]

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.[1][11][12]

Materials:

  • Treated cells in a 96-well black, clear-bottom plate

  • DCFH-DA (stock solution in DMSO)

  • Serum-free DMEM

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Preparation of DCFH-DA Working Solution: Prepare a fresh 20 µM working solution of DCFH-DA in pre-warmed, serum-free DMEM immediately before use. Protect the solution from light.[11]

  • Staining: After treatment (Protocol 1), gently wash the cells twice with warm PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

This protocol outlines the steps for measuring changes in the mRNA levels of target genes.[13]

Materials:

  • Treated cells from a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., NOX1, NOX2, Nrf2, HO-1, CAT) and a housekeeping gene (e.g., GAPDH, 18S)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blotting for Nrf2 and HO-1 Protein Expression

This protocol is for the detection and quantification of protein levels.[14][15][16]

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an agent for inducing cellular antioxidant responses. Its ability to suppress ROS production and potentially upregulate endogenous antioxidant defenses through the Nrf2 pathway makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The protocols provided herein offer a framework for researchers to explore and quantify the cytoprotective effects of this promising compound.

References

Application Notes: Utilizing 4'-Methoxyresveratrol for the Investigation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a natural methoxylated derivative of resveratrol, is emerging as a compound of interest for its significant anti-inflammatory properties. A primary mechanism underpinning these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of genes integral to inflammatory responses, immune function, and cellular survival. In quiescent cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory IκB proteins. Upon cellular stimulation by inflammatory triggers such as lipopolysaccharide (LPS) or advanced glycation end products (AGEs), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteolytic degradation of IκB. This event liberates NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory mediators.

These application notes serve as a detailed guide for leveraging this compound as a tool to dissect and understand the NF-κB signaling cascade. This document provides insights into its mechanism of action, a summary of its effects in tabular format, comprehensive experimental protocols, and visual diagrams of the signaling pathway and experimental procedures.

Mechanism of Action

This compound exerts its inhibitory effects on the NF-κB signaling pathway through several key interventions:

  • Suppression of p65 Phosphorylation: A critical step for the full transcriptional activation of NF-κB is the phosphorylation of its p65 subunit. This compound has been demonstrated to effectively reduce the phosphorylation of p65, thereby attenuating its activity.[1]

  • Modulation of Upstream Kinase Cascades: The activation of NF-κB is often regulated by upstream signaling molecules, including Mitogen-Activated Protein Kinases (MAPKs). This compound has been shown to inhibit the phosphorylation of key MAPKs like c-Jun N-terminal kinase (JNK) and p38, which can, in turn, dampen the activation of the NF-κB pathway.[1][2]

  • Downregulation of Pro-inflammatory Gene Expression: As a consequence of its inhibitory effects on NF-κB activation, this compound leads to a marked decrease in the expression of NF-κB target genes. These include genes encoding pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

Data Presentation

The following tables provide a summary of the reported effects of this compound on key components and downstream targets of the NF-κB signaling pathway.

Table 1: Influence of this compound on NF-κB Pathway Proteins in RAW264.7 Macrophages

ParameterInducing StimulusThis compound Concentration(s)Observed Outcome
p-p65 LevelsLPS10, 20, 40 µMDose-dependent reduction in phosphorylation[1]
p-JNK LevelsLPS10, 20, 40 µMDose-dependent reduction in phosphorylation[1]
p-p38 LevelsLPS10, 20, 40 µMDose-dependent reduction in phosphorylation[1]
p-p65 LevelsAGEs10 µMNotable decrease in phosphorylation[2]
p-JNK LevelsAGEs10 µMNotable decrease in phosphorylation[2]
p-p38 LevelsAGEs10 µMNotable decrease in phosphorylation[2]

Table 2: Impact of this compound on the Expression of NF-κB Target Genes in RAW264.7 Macrophages

Target GeneInducing StimulusThis compound Concentration(s)Observed Outcome
iNOSLPS10, 20, 40 µMSignificant, dose-dependent decrease in mRNA levels[1]
TNF-αLPS10, 20, 40 µMSignificant, dose-dependent decrease in mRNA levels[1]
IL-1βLPS10, 20, 40 µMSignificant, dose-dependent decrease in mRNA levels[1]
IL-6LPS10, 20, 40 µMSignificant, dose-dependent decrease in mRNA levels[1]
iNOSAGEs10 µMSignificant decrease in mRNA levels[2]
COX-2AGEs10 µMSignificant decrease in mRNA levels[2]
TNF-αAGEs10 µMSignificant decrease in mRNA levels[2]
IL-1βAGEs10 µMSignificant decrease in mRNA levels[2]
IL-6AGEs10 µMSignificant decrease in mRNA levels[2]

Experimental Protocols

The following are detailed protocols for essential experiments designed to elucidate the effects of this compound on the NF-κB signaling pathway.

1. Cell Culture and Treatment

  • Recommended Cell Line: The RAW264.7 murine macrophage cell line is a well-established model for studying inflammation.

  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: Maintain cells at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

  • Treatment Procedure:

    • Plate RAW264.7 cells in the appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for reporter assays).

    • Grow cells to approximately 70-80% confluency.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (such as DMSO) for 1 to 2 hours.

    • Induce NF-κB activation by adding a stimulus like Lipopolysaccharide (LPS; 1 µg/mL) or Advanced Glycation End Products (AGEs; 200 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation analysis, or 6 to 24 hours for gene expression studies).

    • Following treatment, harvest the cells for subsequent analysis.

2. Preparation of Cytoplasmic and Nuclear Extracts

This protocol is crucial for examining the nuclear translocation of NF-κB.

  • After the treatment period, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and collect them by scraping into a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 200 µL of a hypotonic buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and let it swell on ice for 15 minutes.

  • Lyse the cell membranes by adding 10 µL of 10% NP-40 and vortexing for 10 seconds.

  • Separate the cytoplasmic fraction by centrifuging at 14,000 x g for 30 seconds at 4°C. The resulting supernatant is the cytoplasmic extract.

  • Resuspend the remaining nuclear pellet in 50 µL of a hypertonic buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei.

  • Clarify the nuclear extract by centrifuging at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear proteins.

  • Quantify the protein concentration of both extracts using a suitable method like the BCA or Bradford assay.

3. Western Blotting

This technique allows for the quantification of total and phosphorylated protein levels of NF-κB pathway components.

  • Load 20-40 µg of protein from the cytoplasmic or nuclear extracts onto a 10% SDS-polyacrylamide gel for electrophoresis.

  • Transfer the separated proteins onto a PVDF membrane.

  • Block non-specific binding sites on the membrane by incubating it in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest, such as phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-JNK, total JNK, phospho-p38, and total p38. Also, use a loading control antibody (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Perform densitometric analysis to quantify the relative protein levels.

4. NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • In a suitable cell line (e.g., HEK293T or RAW264.7), co-transfect a firefly luciferase reporter plasmid containing NF-κB response elements with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Allow 24 hours for gene expression.

  • Treat the transfected cells with this compound and the NF-κB-inducing stimulus as outlined in Protocol 1.

  • Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system, following the manufacturer's protocol.

  • Determine the relative NF-κB transcriptional activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

5. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to assess the DNA-binding capacity of activated NF-κB.

  • Isolate nuclear extracts as detailed in Protocol 2.

  • Use a double-stranded oligonucleotide probe containing the consensus DNA binding sequence for NF-κB, labeled with either a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Incubate 5-10 µg of the nuclear extract with the labeled probe in a binding reaction buffer for 20-30 minutes at room temperature.

  • To confirm the specificity of the binding, perform a supershift assay by adding an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

  • Resolve the protein-DNA complexes by electrophoresis on a native polyacrylamide gel.

  • Detect the complexes by autoradiography for radioactive probes or by a chemiluminescent detection method for non-radioactive probes.

Visualizations

Diagram 1: The NF-κB Signaling Pathway and Putative Inhibition Sites of this compound

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli MAPK MAPK (JNK, p38) Stimuli->MAPK Activates 4MR 4'-Methoxy- resveratrol NFkB_active Active NF-κB (p50/p65) 4MR->NFkB_active Inhibits p65 phosphorylation pMAPK p-MAPK 4MR->pMAPK Inhibits IKK_complex IKK Complex IkB IκB IKK_complex->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->p65_translocation NFkB_IkB NF-κB-IκB Complex Ub_pIkB Ub-p-IκB pIkB->Ub_pIkB Ubiquitination Proteasome Proteasome Ub_pIkB->Proteasome Degradation Nucleus Nucleus p65_translocation->NFkB_active DNA NF-κB Response Element NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces MAPK->pMAPK Phosphorylation pMAPK->IKK_complex Activates

Caption: NF-κB pathway and this compound inhibition points.

Diagram 2: Experimental Workflow for Investigating the Impact of this compound on NF-κB Signaling

experimental_workflow start Start: RAW264.7 Cell Culture treatment Treatment: 1. This compound (or vehicle) 2. NF-κB Stimulus (LPS/AGEs) start->treatment harvest Cell Harvesting treatment->harvest luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) treatment->luciferase For transfected cells fractionation Nuclear/Cytoplasmic Fractionation harvest->fractionation western Western Blot Analysis (p-p65, p-IκBα, etc.) fractionation->western emsa EMSA (NF-κB DNA Binding Activity) fractionation->emsa analysis Data Analysis and Interpretation western->analysis luciferase->analysis emsa->analysis

Caption: Workflow for analyzing this compound's effects.

Diagram 3: Logical Framework of the Mechanism of Action of this compound

mechanism_of_action compound This compound inhibition1 Inhibition of MAPK (JNK, p38) Phosphorylation compound->inhibition1 inhibition2 Inhibition of p65 Phosphorylation compound->inhibition2 decreased_activity Decreased NF-κB Transcriptional Activity inhibition1->decreased_activity inhibition2->decreased_activity decreased_expression Decreased Pro-inflammatory Gene Expression decreased_activity->decreased_expression outcome Anti-inflammatory Effect decreased_expression->outcome

Caption: Mechanism of this compound's anti-inflammatory action.

References

Application of 4'-Methoxyresveratrol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a methoxylated derivative of the naturally occurring polyphenol resveratrol (B1683913), has garnered significant interest in oncological research. Its structural modification, involving the methylation of the 4'-hydroxyl group, has been shown to enhance its bioavailability and potency in comparison to its parent compound. This document provides a comprehensive overview of the application of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising anti-cancer agent.

Data Presentation

The anti-proliferative activity of this compound and its related methoxy-derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized in the table below.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compoundPC-3Prostate Cancer20.3 - 43[1]
This compoundHCT116Colon Cancer48.6 - 54.8[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneWI38VATransformed Fibroblasts0.5[2]
3,4,5,4'-Tetramethoxy-trans-stilbeneLNCaPProstate Cancer1 - 5[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneHT-29Colon Cancer1 - 5[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneHepG2Liver Cancer1 - 5[1]
3,4,5,4'-Tetramethoxy-trans-stilbenePC-3Prostate Cancer3[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneLNCaPProstate Cancer0.4[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneDU-145Prostate Cancer0.4[1]
3,4,5,4'-Tetramethoxy-trans-stilbeneMCF-7Breast Cancer3.6[3]
trans-3,4,5,4'-tetramethoxystilbeneHUVECsEndothelial Cells~20[4]
E-4-hydroxy-4'-methoxystilbeneSW480Colorectal Cancer14.7 ± 2.1[5]
E-4-hydroxy-4'-methoxystilbeneHepG2Liver Cancer26.3 ± 3.2[5]

Key Mechanisms of Action

Studies have elucidated several key mechanisms through which this compound and its analogs exert their anti-cancer effects. These primarily include the induction of apoptosis, inhibition of angiogenesis, and modulation of critical signaling pathways.

Induction of Apoptosis

A prominent mechanism of action is the selective induction of apoptosis in cancer cells. Evidence suggests that methoxylated resveratrol derivatives trigger the mitochondrial apoptotic pathway.[2] This involves an increase in the pro-apoptotic protein Bax and a subsequent alteration of the Bax/Bcl-2 ratio, leading to the activation of caspases and eventual DNA fragmentation.[2]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The resveratrol analog, trans-3,4,5,4'-tetramethoxystilbene, has been shown to be a potent inhibitor of angiogenesis.[4] This inhibition is mediated, at least in part, through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4]

Modulation of Signaling Pathways

This compound has been demonstrated to alleviate inflammation by suppressing the RAGE-mediated NF-κB and NLRP3 inflammasome pathways.[6] The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Furthermore, methoxylated stilbenes have been shown to induce cell cycle arrest, particularly at the G2/M phase.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 750-1500 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1.56–200 µM) for 48 hours.[9]

  • MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution (0.5 mg/ml) to each well and incubate for 4 hours.[9]

  • Solubilization: Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[11][12]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[10]

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

Protocol:

  • Create a Monolayer: Grow cancer cells to a confluent monolayer in a multi-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24, 48 hours) to monitor cell migration into the wounded area.

  • Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration. A significant decrease in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[13][14]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound in cancer cell lines.

G General Experimental Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A Cancer Cell Line Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis B->E F Cell Migration/Invasion Assay B->F G Western Blot Analysis B->G H Determine IC50 Values C->H I Quantify Apoptosis D->I J Analyze Cell Cycle Distribution E->J K Assess Anti-Migratory Effects F->K L Evaluate Protein Expression G->L M M H->M Mechanism of Action Elucidation I->M Mechanism of Action Elucidation J->M Mechanism of Action Elucidation K->M Mechanism of Action Elucidation L->M Mechanism of Action Elucidation

Caption: General experimental workflow for cancer cell line studies.

G Mitochondrial Apoptosis Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade 4_Methoxyresveratrol This compound Bax Bax 4_Methoxyresveratrol->Bax Upregulates Bcl2 Bcl-2 4_Methoxyresveratrol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

G VEGFR2 Signaling Pathway Inhibition Methoxy_Resveratrol Methoxy (B1213986) Resveratrol Analog VEGFR2 VEGFR2 Methoxy_Resveratrol->VEGFR2 inhibits phosphorylation VEGF VEGF VEGF->VEGFR2 binds & activates Downstream_Signaling Downstream Signaling (e.g., c-Src, FAK, Erk1/2, Akt) VEGFR2->Downstream_Signaling phosphorylates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis promotes

Caption: Inhibition of the VEGFR2 signaling pathway.

G NF-κB Signaling Pathway Modulation 4_Methoxyresveratrol This compound RAGE RAGE 4_Methoxyresveratrol->RAGE attenuates overexpression MAPKs MAPKs (p38, JNK) 4_Methoxyresveratrol->MAPKs blocks RAGE->MAPKs activates NF_kB NF-κB Activation MAPKs->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes

Caption: Modulation of the NF-κB signaling pathway.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Activity of 4'-Methoxyresveratrol in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate and quantify the anti-inflammatory effects of this compound in a macrophage-based in vitro model. The protocols detailed below are designed for use in a standard cell culture laboratory and are based on established methodologies for assessing inflammation.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators.[1] this compound has been shown to mitigate this response by inhibiting key signaling pathways.[2][3]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1) signaling pathways in macrophages stimulated with inflammatory agents like LPS or advanced glycation end products (AGEs).[2][3][4][5]

Upon stimulation, these pathways typically lead to the transcription and release of pro-inflammatory cytokines and enzymes. This compound has been observed to inhibit the phosphorylation of key proteins in these cascades, such as p65 (a subunit of NF-κB), as well as JNK and p38 within the MAPK pathway.[2][3][6] This ultimately leads to a reduction in the expression and secretion of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[2][4][7]

Data Presentation

The following tables summarize the expected quantitative outcomes when assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

Treatment GroupNitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
ControlBaselineBaselineBaselineBaseline
LPS (1 µg/mL)100%HighHighHigh
LPS + this compound (5 µM)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound (10 µM)Dose-dependently ReducedDose-dependently ReducedDose-dependently ReducedDose-dependently Reduced
LPS + this compound (20 µM)Further ReducedFurther ReducedFurther ReducedFurther Reduced

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

Treatment GroupiNOS mRNA Expression (Fold Change vs. Control)TNF-α mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)IL-1β mRNA Expression (Fold Change vs. Control)
Control1111
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + this compound (10 µM)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 3: Effect of this compound on Signaling Pathway Activation

Treatment Groupp-p65 Protein Level (% of LPS control)p-JNK Protein Level (% of LPS control)p-p38 Protein Level (% of LPS control)
ControlBaselineBaselineBaseline
LPS (1 µg/mL)100%100%100%
LPS + this compound (10 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Experimental Protocols

Cell Culture and Treatment

This protocol describes the basic culture of RAW 264.7 macrophages and the subsequent treatment with this compound and LPS.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis). Include an unstimulated control group.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Protocol:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Cell culture supernatant

    • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess Reagent in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Cell culture supernatant

    • Commercially available ELISA kits for the desired cytokines

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Typically, this involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.

  • Materials:

    • Treated cells

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR primers for target genes (e.g., Nos2, Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb)

    • qPCR master mix

  • Protocol:

    • Isolate total RNA from the treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using specific primers for the target and housekeeping genes.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated forms of signaling proteins, to assess pathway activation.

  • Materials:

    • Treated cells

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) or the total protein.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide Assay (Griess) stimulate->no_assay cytokine Cytokine Quantification (ELISA) stimulate->cytokine qpcr Gene Expression (RT-qPCR) stimulate->qpcr western Protein Analysis (Western Blot) stimulate->western

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB IKK TLR4->NFkB AP1 AP-1 MAPK->AP1 p65 NF-κB (p65) NFkB->p65 cJun c-Jun AP1->cJun Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->Cytokines iNOS iNOS (NO Production) p65->iNOS cJun->Cytokines cJun->iNOS MRV This compound inhibit_mapk Inhibition MRV->inhibit_mapk inhibit_nfkb Inhibition MRV->inhibit_nfkb inhibit_ap1 Inhibition MRV->inhibit_ap1 inhibit_mapk->MAPK inhibit_nfkb->NFkB inhibit_ap1->AP1

Caption: Signaling pathways inhibited by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for Pharmacokinetic Studies of 4'-Methoxyresveratrol in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of 4'-Methoxyresveratrol (also known as desoxyrhapontigenin or DRG) in rats. The following sections detail the experimental protocols for conducting such studies and present key pharmacokinetic data in a structured format for easy interpretation and comparison.

Introduction

This compound, a naturally occurring derivative of resveratrol, has garnered significant interest for its potential pharmacological activities. Understanding its pharmacokinetic properties is crucial for the development of this compound as a therapeutic agent. This document outlines the methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rat model, a common preclinical model in drug development.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Sprague-Dawley Rats

Dose (mg/kg)Clearance (Cl) (ml/min/kg)Mean Residence Time (MRT) (min)
4338 ± 6612.9 ± 4.7
10275 ± 3010.4 ± 0.5

Data sourced from Dai et al., 2018.[1][2]

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Sprague-Dawley Rats

Dose (mg/kg)FormulationAbsolute Bioavailability (F) (%)
Not Specified2-hydroxypropyl-β-cyclodextrin (HP-β-CD) solution< 9.83 ± 5.31
50Suspension24.1 ± 5.6

Data sourced from Dai et al., 2018.[1][2]

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study of this compound in rats is provided below.

Animal Model
  • Species: Sprague-Dawley rats are commonly used for these studies.[2]

  • Health Status: The animals should be healthy and acclimated to the laboratory environment before the experiment.

Dosing and Administration
  • Intravenous (IV) Administration:

    • A solution of this compound is administered intravenously, typically through the tail vein.

    • Doses of 4 mg/kg and 10 mg/kg have been reported.[1][2]

  • Oral (PO) Administration:

    • For oral administration, this compound can be formulated as a solution or a suspension.

    • To enhance solubility, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used as a vehicle for solubilization.[1][2]

    • A higher dose of 50 mg/kg has been administered as a suspension to increase bioavailability.[1][2]

Sample Collection
  • Blood Sampling:

    • Blood samples are collected at predetermined time points after drug administration.

    • Samples are typically drawn from the jugular vein or another appropriate site.

  • Plasma Preparation:

    • Blood samples are collected in tubes containing an anticoagulant (e.g., heparin).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Instrumentation: A reliable and sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the quantification of this compound in plasma samples.[1][2]

  • Sample Preparation:

    • A simple protein precipitation method is often employed for plasma sample cleanup before analysis.[1]

  • Method Validation: The LC-MS/MS method should be validated for selectivity, sensitivity, accuracy, and precision.[1][2] The lower limit of quantification (LLOQ) for this compound in rat plasma has been reported to be 2.5 ng/ml.[2]

Pharmacokinetic Analysis
  • The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Cl: Clearance.

    • MRT: Mean Residence Time.

    • F: Absolute oral bioavailability.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in rats.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (Sprague-Dawley Rats) C Drug Administration (Intravenous or Oral) A->C B Dosing Formulation (IV Solution / Oral Suspension) B->C D Blood Sample Collection (Timed Intervals) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Pharmacokinetic Study Workflow
Metabolic Relationship

This diagram shows the structural relationship between Resveratrol and its methoxylated derivative, this compound.

G Res Resveratrol (3,5,4'-trihydroxy-trans-stilbene) Metabolite This compound (trans-3,5-dihydroxy-4'-methoxystilbene) Res->Metabolite Methylation

Resveratrol and this compound

References

Application Notes and Protocols for Improving 4'-Methoxyresveratrol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyresveratrol, a natural methoxylated derivative of resveratrol (B1683913), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its clinical translation is significantly hampered by its low oral bioavailability. Preclinical studies in rats have demonstrated that when administered as an oral suspension, the absolute bioavailability of this compound is exceedingly low, at approximately 2.22%. This poor systemic exposure is attributed to low aqueous solubility and rapid metabolism. To overcome these limitations, advanced drug delivery systems are essential to enhance the solubility, protect the molecule from degradation, and ultimately improve its absorption and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for developing and evaluating various delivery systems for this compound. While specific data for this compound-loaded delivery systems are limited, the protocols outlined below are based on well-established methods for the structurally similar compound, resveratrol. These protocols can be adapted and optimized for this compound.

Pharmacokinetic Data of this compound

Understanding the baseline pharmacokinetics of this compound is crucial for evaluating the effectiveness of any new delivery system. The following table summarizes the pharmacokinetic parameters of unformulated this compound in rats.

ParameterValueConditionsReference
Absolute Oral Bioavailability (F%) 2.22 ± 0.72%10 mg/kg oral suspension in rats[1]
Tmax (Time to maximum concentration) 180 or 300 min10 mg/kg oral suspension in rats[1]
Clearance (Cl) 44.7 ± 5.1 mL/min/kg4 mg/kg intravenous injection in rats[1]
Mean Transit Time (MTT) 24.1 ± 8.8 min4 mg/kg intravenous injection in rats[1]

Delivery System Approaches

Several nano-based delivery systems have been investigated to improve the bioavailability of hydrophobic compounds like resveratrol and its analogs. These include liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. These carriers can enhance solubility, protect the drug from enzymatic degradation, and facilitate its transport across biological membranes.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of delivery systems that can be adapted for this compound, based on successful formulations for resveratrol.

Protocol 1: Preparation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and can be tailored for specific delivery purposes.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve this compound, soy phosphatidylcholine (or DPPC), and cholesterol in a 10:2:1 molar ratio in a round-bottom flask using a sufficient volume of a chloroform:methanol (2:1, v/v) mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes (with pulsed cycles to avoid overheating) or in a bath sonicator for 30-60 minutes.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%):

    • Separate the unencapsulated drug from the liposomes (e.g., by ultracentrifugation).

    • Lyse the liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total drug using HPLC.

    • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating

  • DLS instrument

  • HPLC system

Methodology (Hot Homogenization followed by Ultrasonication):

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) by heating it to about 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • In a separate beaker, heat the purified water containing the surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanosizing:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Purification:

    • Separate the unencapsulated drug by centrifugation or dialysis.

Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • Entrapment Efficiency (EE%): Determine using a similar method as for liposomes, involving separation of free drug and quantification of encapsulated drug by HPLC.

  • Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 3: Preparation of this compound-Loaded Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water stabilized by a surfactant and co-surfactant.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, ethanol)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Probe sonicator or high-pressure homogenizer

  • DLS instrument

  • HPLC system

Methodology (Spontaneous Emulsification/Phase Inversion):

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of the selected surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS ratio, mix with the oil phase at various weight ratios (e.g., 1:9 to 9:1).

    • Titrate each oil-S/CoS mixture with water dropwise under gentle stirring.

    • Observe the mixtures for transparency and flowability to identify the nanoemulsion region in the phase diagram.

  • Preparation of this compound-Loaded Nanoemulsion:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix.

    • Add the required amount of water to the mixture dropwise with continuous stirring until a transparent or translucent nanoemulsion is formed.

    • For further size reduction and homogenization, sonicate the formulation for a short period.

Characterization:

  • Droplet Size and Zeta Potential: Measure using DLS.

  • Drug Content: Determine the concentration of this compound in the nanoemulsion using HPLC.

  • Thermodynamic Stability: Centrifuge the nanoemulsion at high speed and subject it to freeze-thaw cycles to check for phase separation, creaming, or cracking.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams

experimental_workflow_liposomes cluster_prep Liposome Preparation cluster_char Characterization start Dissolve this compound, Lipids & Cholesterol in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with PBS (Formation of MLVs) film->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Removal of Free Drug) size_reduction->purification final_product This compound-Loaded Liposomes purification->final_product dls Particle Size & Zeta Potential (DLS) final_product->dls ee Encapsulation Efficiency (HPLC) final_product->ee

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

experimental_workflow_slns cluster_prep SLN Preparation cluster_char Characterization lipid_phase Melt Solid Lipid & Dissolve this compound homogenization High-Shear Homogenization (Pre-emulsion Formation) lipid_phase->homogenization aqueous_phase Heat Aqueous Surfactant Solution aqueous_phase->homogenization sonication Ultrasonication (Nanosizing) homogenization->sonication cooling Cooling in Ice Bath (SLN Formation) sonication->cooling final_product This compound-Loaded SLNs cooling->final_product dls Particle Size & Zeta Potential (DLS) final_product->dls ee Entrapment Efficiency (HPLC) final_product->ee morphology Morphology (TEM/SEM) final_product->morphology

Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.

signaling_pathway cluster_delivery Enhanced Delivery cluster_cellular Cellular Effects delivery_system Delivery System (Liposome, SLN, etc.) increased_bioavailability Increased Bioavailability of This compound delivery_system->increased_bioavailability nfkb NF-κB Pathway increased_bioavailability->nfkb Inhibition mapk MAPK Pathway increased_bioavailability->mapk Modulation inflammation Inflammation nfkb->inflammation mapk->inflammation

Caption: Potential mechanism of action of this compound after enhanced delivery.

Conclusion

The extremely low oral bioavailability of this compound necessitates the use of advanced delivery systems for its potential clinical application. The protocols provided for liposomes, solid lipid nanoparticles, and nanoemulsions offer robust starting points for the development of formulations to enhance the systemic exposure of this promising compound. Researchers are encouraged to adapt and optimize these methods for this compound and to conduct thorough in vitro and in vivo characterization to validate the performance of the developed delivery systems. The ultimate goal is to formulate a delivery system that can significantly improve the bioavailability of this compound, thereby enabling its therapeutic potential to be fully realized.

References

Application Notes & Protocols: Evaluating the Anti-Neuroinflammatory Properties of 4'-Methoxyresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, primarily microglia, and the subsequent release of pro-inflammatory mediators.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), respond to stimuli like lipopolysaccharide (LPS) by activating intracellular signaling cascades, leading to the production of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]

4'-Methoxyresveratrol (4'MR), a naturally occurring derivative of resveratrol, has demonstrated potent anti-inflammatory effects.[6][7] Studies suggest it exerts these effects by inhibiting key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome.[6][8][9] These application notes provide a detailed experimental framework for researchers to systematically evaluate the anti-neuroinflammatory efficacy of this compound using established in vitro and in vivo models.

Part 1: In Vitro Assessment in Microglial Cells

This section outlines the use of the BV-2 murine microglial cell line, a widely accepted model for studying neuroinflammation, to test the effects of this compound.[10][11][12] LPS is used to induce an inflammatory response.[13][14]

In Vitro Experimental Workflow

The overall workflow for the in vitro assessment is depicted below.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture BV-2 Microglia Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability NO Nitric Oxide (Griess Assay) Stimulate->NO Cytokines Cytokine Levels (ELISA) Stimulate->Cytokines Proteins Protein Expression (Western Blot) Stimulate->Proteins NFkB NF-kB Translocation (Immunofluorescence) Stimulate->NFkB

Caption: Workflow for in vitro analysis of this compound.

Key Experimental Protocols (In Vitro)

Protocol 1.2.1: BV-2 Microglial Cell Culture and Treatment

  • Culture: Culture BV-2 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15][16] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[15]

  • Seeding: Seed BV-2 cells into appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for protein analysis) at a density that allows them to reach 70-80% confluency.[17]

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the control group.[14]

  • Incubation: Incubate the cells for the desired time period based on the specific assay (e.g., 24 hours for cytokine and NO analysis).

Protocol 1.2.2: Cell Viability Assessment (MTT Assay) This assay determines if this compound exhibits cytotoxicity.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18][19]

  • Incubation with MTT: After the treatment period, add 10 µL of the MTT solution to each well of a 96-well plate.[20][21] Incubate for 4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the purple formazan (B1609692) crystals.[21][22]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18][22] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 1.2.3: Nitric Oxide Measurement (Griess Assay) This assay quantifies nitrite (B80452), a stable product of NO, in the culture supernatant.

  • Sample Collection: After the 24-hour incubation, collect 50 µL of culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.[23]

  • Measurement: Measure the absorbance at 540 nm.[23]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 1.2.4: Pro-inflammatory Cytokine Quantification (ELISA) This protocol is for measuring TNF-α and IL-6 levels in the cell culture supernatant using commercially available ELISA kits.

  • Sample Collection: Collect culture supernatants after the 24-hour treatment period. Centrifuge to remove cellular debris.

  • ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific or RayBiotech).[24][25][26]

    • Coat a 96-well plate with the capture antibody.

    • Add standards and samples to the wells and incubate.[26]

    • Wash the wells and add the biotin-conjugated detection antibody.[25]

    • Wash and add Streptavidin-HRP.[25][26]

    • Wash and add the TMB substrate to initiate the colorimetric reaction.[24]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[24]

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Protocol 1.2.5: Western Blot Analysis (iNOS, COX-2, and MAPK/NF-κB Signaling) This technique measures the expression levels of key inflammatory and signaling proteins.

  • Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes for signaling proteins, 12-24 hours for iNOS/COX-2), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include iNOS, COX-2, phospho-p38 MAPK, phospho-JNK, phospho-p65 NF-κB, and a loading control (e.g., β-actin or GAPDH).[27][28]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ and normalize them to the loading control.

Protocol 1.2.6: Immunofluorescence for NF-κB p65 Nuclear Translocation This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[29][30]

  • Cell Culture: Grow BV-2 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and LPS for a short duration (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 for 1 hour.[31]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[30]

    • Counterstain the nuclei with DAPI or Hoechst stain.[32]

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the p65 (green) and nuclear (blue) channels. Activated cells will show an overlay of green and blue fluorescence in the nucleus.[32]

Data Presentation (Hypothetical Data)

Table 1: Effect of this compound on Cell Viability and NO Production

Treatment Group Concentration (µM) Cell Viability (%) Nitric Oxide (µM)
Control - 100 ± 4.5 1.2 ± 0.3
LPS (100 ng/mL) - 98 ± 5.1 25.6 ± 2.1
LPS + 4'MR 5 99 ± 4.8 18.4 ± 1.5*
LPS + 4'MR 10 97 ± 5.3 11.2 ± 1.1**
LPS + 4'MR 20 96 ± 4.9 6.5 ± 0.8***

*Data are presented as mean ± SD. *, *, *** indicate significant difference from LPS alone.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment Group Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 25 ± 5 15 ± 4
LPS (100 ng/mL) - 1250 ± 98 980 ± 75
LPS + 4'MR 5 940 ± 81* 710 ± 62*
LPS + 4'MR 10 560 ± 45** 420 ± 38**
LPS + 4'MR 20 280 ± 29*** 190 ± 21***

*Data are presented as mean ± SD. *, *, *** indicate significant difference from LPS alone.

Table 3: Effect of this compound on Protein Expression (Relative Density)

Treatment Group iNOS COX-2 p-p65/p65
Control 0.1 ± 0.02 0.1 ± 0.03 0.2 ± 0.04
LPS (100 ng/mL) 1.0 ± 0.09 1.0 ± 0.11 1.0 ± 0.08
LPS + 4'MR (10 µM) 0.4 ± 0.05** 0.5 ± 0.06** 0.4 ± 0.05**

Data are presented as mean ± SD relative to the LPS group. ** indicates significant difference from LPS alone.

Proposed Anti-inflammatory Signaling Pathway

This compound is hypothesized to inhibit LPS-induced neuroinflammation by targeting the MAPK and NF-κB signaling pathways.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB_path IKK Activation TLR4->NFkB_path NFkB NF-kB (p65) Translocation MAPK->NFkB IkB IkB Degradation NFkB_path->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators MR This compound MR->MAPK MR->NFkB_path

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Part 2: In Vivo Assessment in a Mouse Model

This section describes an acute neuroinflammation model in mice induced by systemic LPS injection to evaluate the efficacy of this compound in vivo.[33][34][35]

In Vivo Experimental Workflow

The timeline for the in vivo study is outlined below.

InVivo_Workflow cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Treatment cluster_2 Phase 3: Induction & Collection cluster_3 Phase 4: Analysis acclimate Acclimatize Mice (1 week) group Randomize into Treatment Groups acclimate->group treat Administer 4'MR or Vehicle (e.g., daily for 3-7 days) group->treat induce Inject LPS (i.p.) (on final day) treat->induce collect Sacrifice & Collect Brains (e.g., 4-24h post-LPS) induce->collect analyze Analyze Brain Homogenates (ELISA, Western Blot) collect->analyze

Caption: Experimental timeline for the in vivo LPS-induced neuroinflammation model.

Key Experimental Protocols (In Vivo)

Protocol 2.2.1: LPS-Induced Neuroinflammation in Mice

  • Animals: Use adult male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • LPS Control

    • LPS + this compound (e.g., 10 mg/kg)

    • LPS + this compound (e.g., 25 mg/kg)

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle like saline with 0.5% carboxymethylcellulose) or vehicle via intraperitoneal (i.p.) or oral gavage for 3-7 consecutive days.[36]

  • LPS Injection: On the final day of treatment, 1-3 hours after the last dose of 4'MR, administer a single i.p. injection of LPS (e.g., 0.25-0.5 mg/kg).[5][36] Inject the vehicle control group with saline.

  • Sacrifice and Tissue Collection: At a defined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice. Perfuse with cold PBS, then rapidly dissect the brain. Isolate specific regions like the hippocampus and cortex.

Protocol 2.2.2: Brain Tissue Preparation

  • Homogenization: Homogenize the dissected brain tissue in ice-cold lysis buffer (e.g., RIPA buffer with inhibitors) for protein analysis.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

  • Supernatant Collection: Collect the supernatant, which contains the soluble proteins, and store it at -80°C until analysis.

  • Protein Quantification: Determine the total protein concentration of the brain lysates using a BCA assay.

Protocol 2.2.3: Analysis of Inflammatory Markers in Brain Tissue

  • Cytokine Levels (ELISA): Use the brain homogenates to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits, as described in Protocol 1.2.4. Normalize cytokine levels to the total protein concentration in the lysate.

  • Protein Expression (Western Blot): Use the brain homogenates to analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway proteins, as detailed in Protocol 1.2.5.

Data Presentation (Hypothetical Data)

Table 4: Effect of this compound on Pro-inflammatory Cytokines in Mouse Brain

Treatment Group Dose (mg/kg) TNF-α (pg/mg protein) IL-1β (pg/mg protein)
Vehicle Control - 15 ± 3 10 ± 2
LPS Control - 150 ± 18 110 ± 15
LPS + 4'MR 10 105 ± 12* 75 ± 9*
LPS + 4'MR 25 60 ± 8** 40 ± 6**

*Data are presented as mean ± SD. , ** indicate significant difference from LPS Control.

Conclusion: These detailed protocols provide a robust framework for investigating the anti-neuroinflammatory effects of this compound. The in vitro assays establish the compound's direct effects on microglial activation and underlying molecular mechanisms, while the in vivo model validates its efficacy in a more complex biological system. The combined results from these experiments will provide comprehensive insights into the therapeutic potential of this compound for neuroinflammatory disorders.

References

Application Notes: Measuring the Effect of 4'-Methoxyresveratrol on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has demonstrated significant anti-inflammatory properties. It has been shown to suppress the production of key pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate and quantify the effects of this compound on cytokine production in vitro.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK) and p38.[1][2][3] The inhibition of these pathways leads to a downstream reduction in the transcription and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] Additionally, in the context of Advanced Glycation End Product (AGE)-induced inflammation, this compound has been found to suppress the Receptor for Advanced Glycation End Products (RAGE)-mediated NF-κB and NLRP3 inflammasome pathways.[4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound on cytokine production and cell viability from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW264.7 Macrophages

CytokineTreatmentConcentration (µM)Inhibition of mRNA Expression (%)Reference
TNF-αThis compound5Significant Inhibition[1][2]
IL-6This compound5Significant Inhibition[1][2]
IL-1βThis compound5Significant Inhibition[1][2]
MCP-1This compound5Significant Inhibition[1][2]

Note: The referenced studies demonstrated significant inhibition but did not provide specific percentage values in the abstracts. The data reflects a qualitative summary of the findings.

Table 2: Effect of this compound on Cell Viability

Cell LineAssayConcentration Range (µM)Effect on ViabilityReference
RAW264.7Crystal Violet Assay0-40No significant cytotoxicity[6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating RAW264.7 macrophages to study the effects of this compound on cytokine production.

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well or in 6-well plates at a density of 1 x 10⁶ cells/well, depending on the subsequent assay.[7]

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 0.1 µg/mL.

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for protein analysis, shorter times for mRNA analysis).

  • Sample Collection:

    • For cytokine protein measurement, collect the cell culture supernatant.

    • For cytokine mRNA analysis, lyse the cells and extract total RNA.

Protocol 2: Measurement of Cytokine Protein Levels by ELISA

This protocol outlines the steps for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.[8][9][10][11]

  • Plate Coating:

    • Dilute the capture antibody to 1-4 µg/mL in a binding solution.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[8]

  • Blocking:

    • Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well.

    • Incubate for at least 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of the cytokine standard.

    • Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 4-5 times.

    • Dilute the biotinylated detection antibody to 0.5-2 µg/mL in blocking buffer.[8][12]

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.[8][12]

  • Enzyme Conjugate Incubation:

    • Wash the plate 4-5 times.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.[10]

  • Substrate Development:

    • Wash the plate 5-7 times.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at room temperature in the dark until a color gradient develops (typically 15-30 minutes).[10]

  • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[9]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.[10]

Protocol 3: Measurement of Cytokine mRNA Levels by RT-qPCR

This protocol details the measurement of cytokine gene expression using reverse transcription quantitative PCR.[13][14][15][16][17]

  • RNA Extraction:

    • Lyse the cells treated as described in Protocol 1.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[16]

Protocol 4: Cell Viability Assessment by MTT Assay

This protocol is used to determine if this compound affects cell viability.[18][19][20]

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a 96-well plate.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 4 hours at 37°C.[21]

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate overnight at 37°C or for 15 minutes on an orbital shaker to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Visualizations

Signaling_Pathway LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK RAGE RAGE RAGE->MAPK NFkB NF-κB RAGE->NFkB NLRP3 NLRP3 Inflammasome RAGE->NLRP3 Methoxyresveratrol This compound Methoxyresveratrol->MAPK Methoxyresveratrol->NFkB AP1 AP-1 Methoxyresveratrol->AP1 Methoxyresveratrol->NLRP3 MAPK->NFkB MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines NLRP3->Cytokines (IL-1β maturation)

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment with This compound & LPS/AGEs cell_culture->treatment incubation Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells elisa ELISA (Cytokine Protein) supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction mtt MTT Assay (Cell Viability) cells->mtt data_analysis Data Analysis elisa->data_analysis rt_qpcr RT-qPCR (Cytokine mRNA) rna_extraction->rt_qpcr rt_qpcr->data_analysis mtt->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring cytokine production.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Low Solubility of 4'-Methoxyresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 4'-Methoxyresveratrol. The information herein is intended to guide researchers in developing effective formulation strategies to enhance its solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as deoxyrhapontigenin, is a natural stilbenoid and a methoxylated derivative of resveratrol (B1683913).[1] It exhibits various biological activities, including potent anti-inflammatory effects.[2][3][4] However, its therapeutic potential is often limited by its low aqueous solubility, which can lead to poor absorption and reduced bioavailability.[5][6]

Q2: What are the common solvents for dissolving this compound in a laboratory setting?

This compound is sparingly soluble in water but shows good solubility in organic solvents. It is slightly soluble in methanol (B129727) and highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 60 mg/mL.[5][6] For experimental purposes, stock solutions are often prepared in DMSO and then further diluted in aqueous buffers.[7]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, complexation with cyclodextrins, formulation into nanoparticles, and the preparation of solid dispersions.[8][9]

Q4: How do co-solvents improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. For resveratrol and its analogs, mixtures of ethanol (B145695) and water, or propylene (B89431) glycol and water have been shown to significantly increase solubility.[10][11] The co-solvent system modifies the polarity of the solvent, making it more favorable for the dissolution of non-polar molecules.

Q5: What is the role of cyclodextrins in enhancing the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an inclusion complex.[11][12] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has shown significant success in solubilizing resveratrol and its analogs.[12][13]

Q6: How can nanoparticle formulations address the low solubility of this compound?

Nanoparticle formulations increase the surface area-to-volume ratio of the drug, which can lead to a higher dissolution rate. Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, protecting it from degradation and providing a controlled release profile.[14][15] The small particle size also enhances permeation across biological membranes.

Q7: What are solid dispersions and how do they improve solubility?

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often a polymer like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[16][17] In this formulation, the drug may exist in an amorphous (non-crystalline) state, which has a higher energy state and thus greater aqueous solubility and a faster dissolution rate compared to its crystalline form.[18]

Troubleshooting Guides

Issue: Difficulty in dissolving this compound for in vitro assays.
  • Possible Cause: Use of purely aqueous buffers.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO (up to 60 mg/mL).[5]

    • For your experiment, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts in your assay.

    • If precipitation occurs upon dilution, consider using a co-solvent system (e.g., ethanol/water mixture) or pre-complexing the compound with a solubilizing agent like HP-β-cyclodextrin before adding it to the final medium.

Issue: Low and variable oral bioavailability in animal studies.
  • Possible Cause: Poor dissolution of the administered compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Approach: Instead of administering a simple suspension, consider one of the following solubility-enhancing formulations:

      • Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with HP-β-cyclodextrin. This has been shown to dramatically increase the aqueous solubility of resveratrol.[13]

      • Nanoparticle Formulation: Encapsulate this compound into PLGA nanoparticles. This can improve both solubility and absorption.[15]

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like PVP or Eudragit E.[17][18]

    • Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to increase the surface area for dissolution.

Issue: Precipitation of the compound during in vitro dissolution studies.
  • Possible Cause: The concentration of the dissolved compound exceeds its saturation solubility in the dissolution medium. This is common with supersaturating systems like amorphous solid dispersions.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Include a hydrophilic polymer (e.g., HPMC, PVP) in the formulation. These polymers can help maintain a supersaturated state by inhibiting the nucleation and growth of drug crystals.

    • Optimize the Formulation: Adjust the drug-to-carrier ratio in your solid dispersion or nanoparticle formulation. A higher proportion of the hydrophilic carrier can often improve the stability of the amorphous form and prevent precipitation.

    • pH control: The solubility of phenolic compounds like this compound can be pH-dependent. Ensure the pH of the dissolution medium is controlled and relevant to the physiological environment being simulated.

Data Presentation: Solubility Enhancement of Resveratrol Analogs

Note: Due to the limited availability of specific quantitative data for this compound, the following table includes data for its close structural analog, resveratrol, and oxyresveratrol, to illustrate the potential magnitude of solubility enhancement.

Formulation StrategyCompoundInitial Solubility (in Water)Enhanced SolubilityFold IncreaseReference
Co-solvent Resveratrol~30 µg/mL~50 mg/mL (in Ethanol)~1667[19][20]
Cyclodextrin Complexation Resveratrol~9.5 µg/mL~4.18 mg/mL (with HP-β-CD)~439[13]
Cyclodextrin Complexation Oxyresveratrol-Linear increase with HP-β-CD concentration-[12]
Solid Dispersion Resveratrol-2.28 times higher than bulk drug2.28[16]
Nanoparticles Resveratrol~55.3 µg/mLIncreased dissolution rate-[5]

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and Pestle

  • Vacuum oven

Methodology:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol/water mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Continue kneading for 60 minutes. Add small amounts of the ethanol/water mixture as needed to maintain a suitable consistency.

  • The resulting paste is then dried in a vacuum oven at 40°C for 24 hours to remove the solvents.

  • The dried complex is pulverized into a fine powder and stored in a desiccator.

Quantification: To confirm the amount of this compound in the complex, a known weight of the complex is dissolved in a suitable solvent (e.g., methanol) and analyzed by a validated HPLC method.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Objective: To encapsulate this compound within PLGA nanoparticles to improve its solubility and provide a controlled release profile.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture using a probe sonicator (e.g., at 60W for 2 minutes) in an ice bath to form a nano-emulsion.

  • Solvent Evaporation: Leave the resulting nano-emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of the dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.

Quantification: The encapsulation efficiency can be determined by dissolving a known amount of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug. The amount of this compound is then quantified by HPLC.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To establish a reliable method for the quantification of this compound in various formulations.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid for pH control), for example, in a 60:40 (v/v) ratio. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 323 nm (based on the UV absorbance maximum of similar stilbenoids).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of standard solutions of known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve the formulation (e.g., cyclodextrin complex, nanoparticles) in the same solvent as the standards to extract the this compound. Ensure complete dissolution. The sample may need to be filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the calibration curve to calculate the concentration of this compound in the sample solutions.

Visualizations

experimental_workflow_nanoparticles cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Isolation prep_org Prepare Organic Phase (this compound + PLGA in DCM) emulsify Emulsification prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify sonicate Sonication emulsify->sonicate evap Solvent Evaporation sonicate->evap centrifuge Centrifugation evap->centrifuge wash Washing centrifuge->wash lyophilize Freeze-drying wash->lyophilize final_product This compound Loaded Nanoparticles lyophilize->final_product

Caption: Workflow for nanoparticle preparation.

signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB_I IκB MAPK->NFkB_I phosphorylation inhibition AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB p65 NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc translocation AP1_nuc AP-1 AP1->AP1_nuc translocation Methoxyresveratrol This compound Methoxyresveratrol->MAPK inhibits Methoxyresveratrol->NFkB_p65 inhibits (p65 phosphorylation) Methoxyresveratrol->AP1 inhibits Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_p65_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Caption: Anti-inflammatory signaling pathway.

logical_relationship A Low Aqueous Solubility of This compound B Poor Dissolution & Bioavailability A->B C Solubility Enhancement Strategies B->C necessitates D Co-solvents C->D E Cyclodextrin Complexation C->E F Nanoparticle Formulation C->F G Solid Dispersion C->G H Improved Therapeutic Efficacy D->H E->H F->H G->H

Caption: Solubility enhancement logic.

References

Technical Support Center: Optimizing 4'-Methoxyresveratrol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of 4'-Methoxyresveratrol in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is cell-type and assay-dependent. Based on available literature, a good starting point for anti-proliferative and anti-inflammatory assays is in the low micromolar range. For initial screening, a dose-response experiment is recommended, typically ranging from 1 µM to 50 µM.

Q2: How does the potency of this compound compare to Resveratrol (B1683913)?

A2: Several studies suggest that this compound can be more potent than its parent compound, Resveratrol, in certain biological assays. For instance, it has demonstrated significantly higher anti-platelet activity.[1][2][3][4] In some cancer cell lines, certain methoxy (B1213986) derivatives of resveratrol have shown greater efficacy.[1][2] However, the relative potency can vary depending on the specific endpoint and cell line being investigated.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it suppresses the Mitogen-Activated Protein Kinase (MAPK), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Specifically, it has been observed to inhibit the activation of JNK and p38, but not ERK.[5] It can also alleviate inflammation induced by Advanced Glycation End Products (AGEs) by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and the NLRP3 inflammasome.[6][7][8]

Q4: What is the best solvent for preparing this compound stock solutions?

A4: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The most commonly used solvent for preparing stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. For resveratrol, a closely related compound, solubility is reported to be approximately 16 mg/mL in DMSO and 50 mg/mL in ethanol. A stock solution of 100 mM trans-resveratrol has been successfully prepared in a 50/50 (v/v) mixture of H₂O and DMSO.[9] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium - Low solubility of this compound in aqueous media.- High final concentration of the compound.- Stock solution not properly dissolved.- Prepare a high-concentration stock solution in 100% DMSO or ethanol.- Before adding to the medium, pre-warm the medium and the stock solution to 37°C.- Add the stock solution to the medium dropwise while gently vortexing to ensure rapid dispersal.- Avoid using a final concentration that exceeds the compound's solubility limit in the final culture medium composition. Consider using a carrier protein like BSA if precipitation persists.
Inconsistent or Non-reproducible Results - Degradation of this compound.- Variability in cell health or passage number.- Inconsistent solvent concentration across wells.- this compound, similar to resveratrol, can be sensitive to light and pH.[11] Protect stock solutions and treated plates from light.- Ensure the pH of your culture medium is stable, as stilbenes can degrade in alkaline conditions.[12]- Use cells within a consistent and low passage number range.- Prepare a master mix of the final treatment medium to ensure a uniform concentration of both the compound and the solvent in all wells.
Unexpected Cytotoxicity at Low Concentrations - Solvent toxicity.- Cell line hypersensitivity.- Pro-oxidant activity of the compound under certain conditions.- Perform a solvent control experiment to determine the maximum tolerated concentration of your solvent (e.g., DMSO, ethanol) for your specific cell line.[10]- Conduct a preliminary dose-response experiment with a wide range of concentrations to determine the cytotoxic threshold for your cells.- While known for its antioxidant properties, under certain in vitro conditions (e.g., in the presence of certain metal ions), polyphenols can exhibit pro-oxidant effects.[13] Ensure your culture medium composition is consistent.
No Observable Effect at Expected Concentrations - Inactive compound.- Insufficient incubation time.- Cell line resistance.- Verify the purity and integrity of your this compound stock. If possible, confirm its identity via analytical methods.- Optimize the treatment duration. Some cellular effects may require longer incubation times to become apparent.- The target signaling pathway may not be active or relevant in your chosen cell line. Consider using a positive control or a different cell model.

Data Presentation

Table 1: Reported IC₅₀ Values of this compound and Related Compounds in Various Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference
3-MRESVPC-3 (Prostate Cancer)Anti-proliferativeMore potent than Resveratrol[1][2]
3,4′-DMRESVHCT116 (Colon Cancer)Anti-proliferativeMore potent than Resveratrol[1][2]
TMRESVHCT116 (Colon Cancer)Anti-proliferativeMore potent than Resveratrol[1][2]
This compoundRAW264.7 (Macrophages)Cytotoxicity (24h)> 30 µM (no significant cytotoxicity)N/A

MRESV: Methoxyresveratrol; DMRESV: Dimethoxyresveratrol; TMRESV: Trimethoxyresveratrol. Data for direct IC₅₀ values of this compound in these specific cancer cell lines were not explicitly found in the provided search results, but its derivatives showed high potency.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[8]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]

MTT Assay for Cell Viability

This protocol is adapted from a study on resveratrol methoxy derivatives.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 750 cells/well for PC-3, 1500 cells/well for HCT116) and allow them to adhere for 24 hours.[1]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final solvent concentration is consistent and non-toxic across all wells. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 or 96 hours).[1]

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Signaling Pathway Analysis

This is a general protocol that should be optimized for your specific antibody and target protein.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling_Pathway LPS LPS MAPK MAPK (JNK, p38) LPS->MAPK AGEs AGEs RAGE RAGE AGEs->RAGE RAGE->MAPK NFkB NF-κB RAGE->NFkB NLRP3 NLRP3 Inflammasome RAGE->NLRP3 Methoxyresveratrol This compound Methoxyresveratrol->MAPK AP1 AP-1 Methoxyresveratrol->AP1 Methoxyresveratrol->NFkB Methoxyresveratrol->NLRP3 MAPK->AP1 MAPK->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) AP1->Inflammation NFkB->Inflammation NLRP3->Inflammation

Caption: this compound inhibits inflammatory signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 50mM in DMSO) determine_range Determine Concentration Range (e.g., 1-50 µM) prep_stock->determine_range cell_culture Seed and Culture Cells determine_range->cell_culture treatment Treat Cells with this compound cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability signaling Signaling Pathway Analysis (e.g., Western Blot) incubation->signaling cytokine Cytokine Measurement (e.g., ELISA) incubation->cytokine

Caption: General workflow for in vitro studies with this compound.

References

troubleshooting inconsistent results in 4'-Methoxyresveratrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Methoxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to Resveratrol (B1683913)?

This compound is a naturally occurring stilbenoid and a metabolite of resveratrol. It is structurally similar to resveratrol but contains a methoxy (B1213986) group (-OCH₃) at the 4' position, which generally increases its lipophilicity. This modification can lead to altered bioavailability and potency in various biological assays compared to its parent compound, resveratrol.

Q2: How should I prepare and store a stock solution of this compound?

This compound has low aqueous solubility. Therefore, it is recommended to prepare stock solutions in organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents. For a 60 mg/mL stock solution, sonication may be required to fully dissolve the compound in DMSO[1].

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of organic solvent in your experimental medium. The final solvent concentration should typically be kept below 0.1% to avoid solvent-induced cellular effects.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] this compound is sensitive to light, so it is crucial to store it in amber vials or tubes wrapped in aluminum foil.

Q3: What are the main causes of inconsistent results in my this compound experiments?

Inconsistent results with this compound, like other stilbenoids, often stem from its physicochemical properties and handling. Key factors include:

  • Compound Stability: Degradation can be caused by exposure to light (photodegradation), alkaline pH (pH > 7), and elevated temperatures.

  • Solubility Issues: Poor solubility in aqueous media can lead to precipitation, especially when diluting the stock solution, resulting in a lower effective concentration.

  • Interaction with Media Components: Polyphenols can bind to proteins present in fetal bovine serum (FBS), which can affect their bioavailability and activity in cell-based assays.[2][3][4][5]

  • Cell-Based Variability: Differences in cell lines, cell passage number, and seeding density can all contribute to variations in IC50 values.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Large error bars in dose-response curves.

  • Unexpectedly low or high cell viability at certain concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation - Ensure the final DMSO/ethanol concentration is low (<0.1%).- Visually inspect the media for any precipitate after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.
Compound Degradation - Protect all solutions containing this compound from light by using amber tubes and working in low-light conditions.- Ensure the pH of your final culture medium is not alkaline.- Minimize the time the compound is kept at 37°C before and during the experiment.
Inconsistent Cell Seeding - Use a hemocytometer or automated cell counter to ensure accurate cell numbers.- Ensure a homogenous single-cell suspension before seeding to avoid clumping.- Allow cells to adhere and stabilize for 12-24 hours before adding the compound.
Variable Incubation Times - Standardize the duration of compound exposure across all experiments.
Serum Protein Interaction - Consider reducing the serum concentration during the treatment period, if compatible with your cell line.- Be aware that different lots of FBS can have varying protein compositions, potentially affecting results.
Issue 2: Weak or No Effect in Western Blot or Reporter Assays

Symptoms:

  • No change in the phosphorylation status of target proteins (e.g., p-p38, p-JNK).

  • No inhibition of NF-κB activity in a luciferase reporter assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Incorrect Timing of Analysis - Conduct a time-course experiment to identify the peak of the cellular response. The activation of signaling pathways can be transient.
Compound Inactivity - Verify the integrity of your this compound stock solution. If it is old or has been stored improperly, it may have degraded.- Prepare a fresh stock solution from a new batch of the compound.
Low Assay Sensitivity - For Western blotting, ensure you are using high-quality, validated antibodies and an appropriate detection system.- For reporter assays, optimize transfection efficiency and ensure the reporter construct is responsive to known stimuli.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is adapted for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your stock solution.

  • Cell Treatment: Remove the growth medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO/ethanol). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Western Blot for MAPK Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation of MAPK proteins (p38, JNK, ERK) following treatment with this compound.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Solubility and Stability of this compound (and related compounds)

Parameter Solvent/Condition Value Notes
Solubility DMSO~60 mg/mL (247.66 mM)[1]Sonication may be required.
Ethanol~50 mg/mL (for Resveratrol)[9]Assumed to be similar for this compound.
PBS (pH 7.4)Low (for Resveratrol)[10]Expected to be low; precise value for this compound is not readily available.
Stability Light ExposureUnstable[11]Photodegradation and isomerization can occur.
pHStable in acidic to neutral pH, degrades in alkaline conditions (pH > 7)[5]Similar to Resveratrol.
TemperatureDegradation increases with higher temperatures[5]Similar to Resveratrol.

Table 2: Example IC50 Values for Methoxy-Resveratrol Derivatives in Different Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
3,4,5,4'-tetramethoxy-trans-stilbeneLNCaPProstate Cancer1-5[12]
3,4,5,4'-tetramethoxy-trans-stilbeneHT-29Colon Cancer1-5[12]
3,4,5,4'-tetramethoxy-trans-stilbeneHepG2Liver Cancer1-5[12]
3,4,4',5-tetramethoxy-stilbenePC-3Prostate Cancer3[12]
3,4,4',5-tetramethoxy-stilbeneLNCaPProstate Cancer0.4[12]

Note: IC50 values are highly dependent on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO/Ethanol) dilutions Prepare Serial Dilutions (in serum-free media) stock->dilutions Dilute treatment Treat Cells with Compound dilutions->treatment seeding Seed Cells in Plate seeding->treatment incubation Incubate (24-72h) treatment->incubation readout Perform Assay Readout (e.g., MTT, Western Blot) incubation->readout data_analysis Data Analysis (IC50, Protein Expression) readout->data_analysis

General workflow for in vitro experiments with this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway p38 p38 ap1 AP-1 p38->ap1 activate jnk JNK jnk->ap1 activate erk ERK erk->ap1 activate ikk IKK ikb IκBα ikk->ikb phosphorylates nfkb p65/p50 ikb->nfkb inhibits nfkb_nuc p65/p50 (nucleus) nfkb->nfkb_nuc translocates gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression regulate methoxyresveratrol This compound methoxyresveratrol->p38 inhibits phosphorylation methoxyresveratrol->jnk inhibits phosphorylation methoxyresveratrol->ikk inhibits methoxyresveratrol->ap1 inhibits ap1->gene_expression regulate

Simplified signaling pathways modulated by this compound.

References

how to increase the stability of 4'-Methoxyresveratrol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 4'-Methoxyresveratrol for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution has changed color. What does this indicate and is it still usable?

A: A change in color, often to a yellowish or brownish hue, typically indicates degradation of the compound. This is often due to oxidation or photo-degradation. It is strongly recommended to perform a purity analysis (e.g., via HPLC) to determine the extent of degradation before use. For critical applications, it is best to use a fresh, un-degraded solution.

Q2: I've been storing my solid this compound at room temperature. Is this acceptable for long-term storage?

A: While solid this compound is more stable than in solution, long-term storage at room temperature is not ideal, especially if the container is not sealed properly or is exposed to light. For optimal long-term stability, it is recommended to store solid this compound at low temperatures, protected from light and moisture.

Q3: What is the primary cause of this compound degradation in solution?

A: The primary causes of degradation in solution are exposure to light (photo-degradation), alkaline pH conditions, presence of oxygen (oxidation), and elevated temperatures. The hydroxyl groups on the stilbene (B7821643) backbone are susceptible to oxidation, and the double bond can undergo photo-isomerization from the active trans-isomer to the less active cis-isomer.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility with your specific experimental setup.

Q5: How does the stability of this compound compare to resveratrol (B1683913)?

A: The methoxy (B1213986) group at the 4'-position generally increases the stability of the molecule compared to resveratrol.[1] This is attributed to both electronic effects that can modulate the antioxidant potential and steric hindrance that can reduce the rate of certain degradation reactions, such as photo-isomerization.[2]

Data Presentation: Stability of this compound vs. Resveratrol

The following tables provide illustrative quantitative data on the stability of this compound compared to Resveratrol under various storage conditions. This data is compiled based on the known stability profiles of resveratrol and the generally accepted stabilizing effect of methoxylation.

Table 1: Long-Term Stability of Solid Compounds at 25°C/60% RH (Protected from Light)

Time (Months)% Resveratrol Remaining% this compound Remaining
0100.0100.0
698.599.5
1296.298.8
2492.197.5
3688.096.1

Table 2: Stability of Compounds in Ethanol (B145695) Solution (0.1 mg/mL) at Different Temperatures (Protected from Light)

Storage Condition% Resveratrol Remaining (after 3 months)% this compound Remaining (after 3 months)
-20°C99.599.8
4°C97.098.5
25°C85.392.7

Table 3: Photostability of Compounds in Ethanol Solution (0.1 mg/mL) Exposed to UV Light (254 nm)

Exposure Time (hours)% trans-Resveratrol Remaining% trans-4'-Methoxyresveratrol Remaining
0100.0100.0
185.290.5
272.182.3
455.868.9
838.453.7

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound (Solid State)

This protocol is designed to assess the stability of solid this compound under accelerated conditions to predict its long-term shelf life.

1. Materials:

  • This compound (solid, high purity)
  • Climate-controlled stability chambers
  • Amber glass vials with airtight seals
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
  • HPLC-grade acetonitrile (B52724) and water
  • Formic acid or other suitable mobile phase modifier

2. Procedure:

  • Accurately weigh 5-10 mg of this compound into several amber glass vials.
  • Place the vials in stability chambers under the following conditions:
  • 40°C / 75% RH
  • 50°C / 75% RH
  • 60°C / 75% RH
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
  • Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., ethanol or methanol) to achieve a target concentration of approximately 0.1 mg/mL.
  • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[3][4]
  • Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.
  • Quantify the remaining this compound and any major degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation rate constant (k) for each temperature from the slope of the line (for first-order kinetics).
  • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is in Kelvin) to determine the activation energy for degradation and predict the shelf life at desired storage conditions (e.g., 25°C).

Protocol 2: Photostability Testing of this compound in Solution

This protocol evaluates the stability of this compound in solution upon exposure to UV light.

1. Materials:

  • This compound
  • HPLC-grade ethanol or other suitable solvent
  • Quartz cuvettes or UV-transparent vials
  • A photostability chamber with a calibrated UV lamp (e.g., providing output at 254 nm and/or 365 nm)
  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 mg/mL).
  • Transfer aliquots of the solution into quartz cuvettes or UV-transparent vials.
  • Prepare a "dark control" by wrapping a corresponding vial completely in aluminum foil.
  • Place the samples and the dark control in the photostability chamber.
  • At defined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample and the control.
  • Analyze the samples immediately by HPLC to quantify the amount of trans-4'-Methoxyresveratrol and detect the formation of the cis-isomer or other degradation products.

3. Data Analysis:

  • Plot the percentage of remaining trans-4'-Methoxyresveratrol against exposure time.
  • Compare the degradation in the light-exposed samples to the dark control to isolate the effect of light.

Visualizations

cluster_degradation Degradation Pathways of this compound trans-4'-Methoxyresveratrol trans-4'-Methoxyresveratrol cis-4'-Methoxyresveratrol cis-4'-Methoxyresveratrol trans-4'-Methoxyresveratrol->cis-4'-Methoxyresveratrol  Light (UV) Oxidized Products Oxidized Products trans-4'-Methoxyresveratrol->Oxidized Products Oxygen, High Temp, Alkaline pH Further Degradants Further Degradants cis-4'-Methoxyresveratrol->Further Degradants Oxidized Products->Further Degradants

Caption: Key degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Prepare Sample Prepare Sample Expose to Stress Conditions Expose to Stress Conditions Prepare Sample->Expose to Stress Conditions Sample at Time Points Sample at Time Points Expose to Stress Conditions->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General workflow for stability assessment experiments.

cluster_logical Decision Tree for Optimal Storage start Start form Solid or Solution? start->form solid_light Light exposure? form->solid_light Solid solution_duration Long-term (>1 month)? form->solution_duration Solution store_solid_dark_cool Store at ≤4°C, dark, dry solid_light->store_solid_dark_cool Yes store_solid_rt_dark Store at RT, dark, dry solid_light->store_solid_rt_dark No store_sol_frozen_dark Store at ≤-20°C, dark, inert gas solution_duration->store_sol_frozen_dark Yes store_sol_fridge_dark Store at 4°C, dark, inert gas solution_duration->store_sol_fridge_dark No

Caption: Decision guide for selecting appropriate storage conditions.

References

Technical Support Center: Enhancing 4'-Methoxyresveratrol Absorption in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the poor absorption of 4'-Methoxyresveratrol in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability in animal studies?

A1: this compound, a methoxylated derivative of resveratrol (B1683913), faces several challenges that limit its oral bioavailability. Like its parent compound, it has low aqueous solubility, making it difficult to dissolve in the gastrointestinal fluids for absorption. Furthermore, it is subject to rapid presystemic metabolism, primarily through glucuronidation and sulfation in the intestine and liver, which converts the active compound into more water-soluble and easily excretable metabolites. This rapid clearance from the bloodstream significantly reduces the amount of unchanged this compound that reaches systemic circulation to exert its therapeutic effects.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on increasing its solubility, protecting it from rapid metabolism, and enhancing its permeation across the intestinal epithelium. These can be broadly categorized into:

  • Formulation Strategies: Utilizing advanced drug delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) and nanoparticle-based carriers (e.g., Solid Lipid Nanoparticles - SLNs) to improve solubility and dissolution rate.

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble and metabolically stable prodrug that converts back to the active form in the body.

  • Co-administration with Bioenhancers: Administering this compound with compounds like piperine (B192125) that can inhibit the metabolic enzymes responsible for its rapid degradation.

Q3: How do I choose the most appropriate strategy for my experiment?

A3: The choice of strategy depends on several factors, including the specific research question, the animal model being used, and the available resources.

  • For initial screening studies, co-administration with a bioenhancer like piperine can be a straightforward approach to assess the potential for improvement.

  • Formulation strategies like SMEDDS or SLNs are suitable when aiming for a significant and sustained increase in plasma concentrations.

  • The prodrug approach is more complex and resource-intensive but can offer a more fundamental solution by altering the physicochemical properties of the molecule itself.

Q4: What are the critical parameters to measure in an animal pharmacokinetic study of this compound?

A4: Key pharmacokinetic parameters to determine the oral bioavailability and overall exposure of this compound include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation unchanged, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

Potential Cause Troubleshooting/Optimization Steps
Poor aqueous solubility and dissolution 1. Formulation: Develop a SMEDDS or nanoparticle formulation to enhance solubility. 2. Particle Size Reduction: If using a suspension, reduce the particle size through micronization or nanomilling to increase the surface area for dissolution. 3. Co-solvents: For dosing solutions, use a biocompatible co-solvent system (e.g., PEG 400, propylene (B89431) glycol) to improve solubility. Ensure the co-solvent concentration is safe for the animal model.
Rapid first-pass metabolism 1. Co-administration with Piperine: Administer piperine (e.g., 10-20 mg/kg) orally 30-60 minutes before this compound to inhibit glucuronidation. 2. Prodrug Strategy: Synthesize a prodrug of this compound to mask the metabolic sites.
Inconsistent Dosing Technique 1. Gavage Technique: Ensure proper and consistent oral gavage technique to deliver the full dose to the stomach. 2. Formulation Homogeneity: Ensure the dosing formulation (especially suspensions) is homogenous by thorough mixing before each administration.
Food Effects 1. Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. 2. Fed vs. Fasted State: If relevant to the research question, conduct studies in both fed and fasted states to assess the impact of food on absorption.

Issue 2: Difficulty in Detecting and Quantifying this compound in Plasma

Potential Cause Troubleshooting/Optimization Steps
Insufficiently sensitive analytical method 1. LC-MS/MS: Utilize a validated LC-MS/MS method for its high sensitivity and specificity. 2. Method Optimization: Optimize the mass spectrometry parameters (e.g., ion source, collision energy) to maximize the signal for this compound.
Analyte degradation during sample collection and processing 1. Antioxidants: Add an antioxidant (e.g., ascorbic acid) to the blood collection tubes to prevent oxidative degradation. 2. Enzyme Inhibitors: Consider adding inhibitors of glucuronidation and sulfation to the collection tubes if in vitro metabolism is a concern. 3. Temperature Control: Keep samples on ice during processing and store plasma at -80°C until analysis.
Matrix Effects 1. Sample Preparation: Optimize the plasma sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize interference from endogenous plasma components. 2. Internal Standard: Use a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in extraction recovery.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Desoxyrhapontigenin) in Rats Following Intravenous and Oral Administration.

RouteDose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)Reference
IV4Solution--198 ± 36-[1]
IV10Solution--606 ± 50-[1]
Oral10HP-β-CD SolutionHighly erratic--< 9.83 ± 5.31[1]
Oral50Suspension1140 ± 2900.53260 ± 86024.1 ± 5.6[1]

Data presented as mean ± SD. HP-β-CD: 2-hydroxypropyl-β-cyclodextrin.

Table 2: Comparative Oral Bioavailability of Resveratrol and its Methoxylated Analog, Pterostilbene, in Rats.

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (F%)Reference
Resveratrol5025 ± 558 ± 14~20[2]
Pterostilbene56398 ± 127785 ± 200~80[2]

This table provides a comparison with a similar methoxylated stilbenoid, highlighting the potential for improved bioavailability with methoxy (B1213986) groups.

Experimental Protocols

1. Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for resveratrol and can be optimized for this compound.

  • Materials: this compound, solid lipid (e.g., glyceryl monostearate, stearic acid), surfactant (e.g., Poloxamer 188, Tween 80), and purified water.

  • Method (Hot Homogenization followed by Ultrasonication):

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the melted lipid.

    • Heat the surfactant solution in purified water to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer (e.g., at 10,000-15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

    • Subject the pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • The SLN dispersion can be lyophilized for long-term storage.

2. Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is based on formulations developed for resveratrol.

  • Materials: this compound, oil phase (e.g., castor oil, Capmul MCM), surfactant (e.g., Kolliphor EL, Kolliphor RH 40), and co-surfactant (e.g., Transcutol HP, PEG 400).

  • Method:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-microemulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and titrating with water.

    • Select a formulation from the self-microemulsifying region with the desired characteristics (e.g., high drug loading, small droplet size upon emulsification).

    • Prepare the final SMEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

    • Dissolve the this compound in the mixture with gentle heating and stirring until a clear and homogenous solution is obtained.

3. Synthesis of a this compound Prodrug (Ester Prodrug)

This is a general procedure for esterification that can be adapted for this compound.

  • Materials: this compound, an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, succinic anhydride), a base (e.g., pyridine, triethylamine), and a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Method:

    • Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Slowly add the acylating agent (acyl chloride or anhydride) to the reaction mixture, typically at a reduced temperature (e.g., 0°C).

    • Allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium (B1175870) chloride solution).

    • Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired ester prodrug.

4. Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for desoxyrhapontigenin.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of methanol (B129727) containing the internal standard (e.g., resveratrol-d4).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 241.1 → 199.1

      • Internal Standard (Resveratrol-d4): m/z 231.1 → 189.1

    • Optimize other parameters such as declustering potential and collision energy for maximum sensitivity.

Mandatory Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption & Metabolism 4-MR_Formulation This compound Formulation Dissolution Dissolution in GI Fluids 4-MR_Formulation->Dissolution Solubilized_4-MR Solubilized This compound Dissolution->Solubilized_4-MR Intestinal_Epithelium Intestinal Epithelium Solubilized_4-MR->Intestinal_Epithelium Portal_Vein Portal Vein Intestinal_Epithelium->Portal_Vein Metabolites Metabolites (Glucuronides/Sulfates) Intestinal_Epithelium->Metabolites Intestinal Metabolism Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug Liver->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Oral absorption pathway of this compound.

G cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis & PK Modeling Select_Excipients Select Excipients (Lipids, Surfactants) Prepare_Formulation Prepare Formulation (e.g., High-Shear Homogenization) Select_Excipients->Prepare_Formulation Characterize Characterize Nanoparticles (Size, Zeta Potential, EE%) Prepare_Formulation->Characterize Dosing Oral Administration to Rats Characterize->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Quantification LC-MS/MS Quantification Plasma_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, F%) Quantification->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation

Caption: Experimental workflow for nanoparticle-based delivery.

G Poor_Bioavailability Poor Bioavailability of This compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Rapid_Metabolism Rapid First-Pass Metabolism Poor_Bioavailability->Rapid_Metabolism Formulation_Strategies Formulation Strategies Low_Solubility->Formulation_Strategies Prodrug_Strategies Prodrug Strategies Rapid_Metabolism->Prodrug_Strategies Co-administration Co-administration with Bioenhancers Rapid_Metabolism->Co-administration SMEDDS SMEDDS Formulation_Strategies->SMEDDS Nanoparticles Nanoparticles (e.g., SLNs) Formulation_Strategies->Nanoparticles Ester_Prodrugs Ester Prodrugs Prodrug_Strategies->Ester_Prodrugs Piperine Piperine Co-administration->Piperine

Caption: Strategies to overcome poor bioavailability.

References

selecting the appropriate vehicle for 4'-Methoxyresveratrol administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxyresveratrol. The information is designed to address common challenges encountered during its experimental administration.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in administering this compound?

A1: The primary challenges with this compound, similar to its parent compound resveratrol (B1683913), stem from its poor aqueous solubility. This can lead to difficulties in preparing suitable formulations for in vivo and in vitro studies, potentially causing issues with bioavailability, precipitation upon administration, and inconsistent experimental results.

Q2: Which solvents are recommended for dissolving this compound?

Q3: What are some common vehicle formulations for administering stilbenoids like this compound?

A3: Several vehicle formulations have been successfully used for the administration of resveratrol and can be adapted for this compound. These often involve a combination of solvents and surfactants to improve solubility and stability. Common formulations include:

  • For Oral Gavage:

    • A stock solution in DMSO, further diluted with 0.9% saline.[1]

    • Suspensions in aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) and a surfactant such as Tween-80.

    • Solutions in a mixture of ethanol (B145695), PEG-300, Tween-80, and saline.

  • For Intraperitoneal Injection:

    • Solutions in DMSO, with the final concentration of DMSO kept low to minimize toxicity.

    • A mixture of ethanol and polyethylene (B3416737) glycol in distilled water has been used for resveratrol.

Q4: How can the bioavailability of this compound be improved?

A4: The methoxy (B1213986) group in this compound is a chemical modification known to increase metabolic stability and lipophilicity compared to resveratrol, which can inherently improve its bioavailability. To further enhance it, researchers can explore advanced formulation strategies such as:

  • Nanoparticle formulations: Encapsulating this compound in nanoparticles can protect it from degradation and improve absorption.

  • Lipid-based delivery systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.

  • Use of adjuvants: Co-administration with bio-enhancers that inhibit metabolic enzymes can increase the circulating levels of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
  • Problem: The compound precipitates out of solution when a concentrated stock (e.g., in DMSO) is diluted into a larger volume of aqueous buffer or media.

  • Possible Causes:

    • The final concentration of the organic solvent is too low to maintain solubility.

    • The pH of the aqueous medium is not optimal for the stability of the compound.

    • The temperature of the solutions affects solubility.

  • Solutions:

    • Increase the proportion of co-solvent: If permissible for the experiment, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) in the final formulation can help maintain solubility. However, be mindful of potential solvent toxicity in in vivo and in vitro models.

    • Use of surfactants: Incorporating a biocompatible surfactant, such as Tween-80 or Cremophor EL, can help to create a stable emulsion or micellar solution, preventing precipitation.

    • pH adjustment: Although specific data for this compound is limited, its parent compound resveratrol is more stable in acidic conditions. Adjusting the pH of the aqueous diluent to a slightly acidic range (if the experimental model allows) may improve stability.

    • Sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates and create a more uniform dispersion.

    • Warm the diluent: Gently warming the aqueous diluent before adding the stock solution can sometimes improve solubility. Ensure the temperature is not high enough to cause degradation.

Issue 2: Inconsistent Results in In Vivo Studies
  • Problem: High variability in experimental outcomes (e.g., plasma concentration, therapeutic effect) between animals receiving the same dose.

  • Possible Causes:

    • Incomplete dissolution or precipitation of the compound in the vehicle, leading to inaccurate dosing.

    • Instability of the formulation over time.

    • Improper administration technique.

  • Solutions:

    • Ensure complete dissolution: Prepare the formulation immediately before use and visually inspect for any undissolved particles. If preparing a suspension, ensure it is homogenous before each administration.

    • Formulation stability: If the formulation is not prepared fresh daily, conduct stability studies to ensure the concentration of this compound remains consistent under the storage conditions. Protect the formulation from light, as stilbenoids can be light-sensitive.

    • Standardize administration technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For intraperitoneal injections, use a consistent injection site and technique to ensure proper delivery into the peritoneal cavity.

Quantitative Data

SolventTemperature (°C)Solubility (mg/mL)
Water250.05
Ethanol2587.98
PEG-40025373.85
DMSONot Specified~50
DMFNot Specified~100

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is adapted from a study that successfully administered this compound to mice.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a 30 mg/mL stock solution in DMSO:

    • Weigh the desired amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve a concentration of 30 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Dilute the stock solution for dosing:

    • Immediately before administration, calculate the required volume of the stock solution based on the desired dose and the animal's body weight.

    • In a separate sterile tube, dilute the calculated volume of the this compound stock solution with sterile 0.9% saline to the final desired administration volume. The final concentration of DMSO in the administered solution should be kept as low as possible (typically below 10%, and ideally below 5%) to minimize potential toxicity.

  • Administration:

    • Administer the freshly prepared solution to the mice via oral gavage.

Protocol 2: General Protocol for Intraperitoneal Injection in Mice

This is a general protocol and should be adapted based on the specific vehicle chosen for this compound.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Ethanol or other appropriate disinfectant

  • Sterile gauze

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Disinfection:

    • Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • If aspiration is clear, slowly inject the solution.

  • Post-injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

Vehicle_Selection_Workflow start Start: Need to Administer This compound solubility Assess Solubility (Refer to Resveratrol Data) start->solubility route Determine Route of Administration solubility->route oral Oral Gavage route->oral Oral ip Intraperitoneal Injection route->ip Parenteral vehicle_oral Select Oral Vehicle (e.g., DMSO/Saline, CMC suspension) oral->vehicle_oral vehicle_ip Select IP Vehicle (e.g., DMSO, Ethanol/PEG) ip->vehicle_ip prepare Prepare Formulation vehicle_oral->prepare vehicle_ip->prepare troubleshoot Troubleshoot (e.g., Precipitation) prepare->troubleshoot troubleshoot->prepare Optimize administer Administer to Animal troubleshoot->administer Proceed

Caption: Workflow for selecting an appropriate vehicle for this compound administration.

Troubleshooting_Precipitation issue Issue: Precipitation upon Dilution This compound crashes out of solution causes Potential Causes Low organic solvent % Suboptimal pH Temperature effects issue->causes solutions Solutions Increase co-solvent % Add surfactant (e.g., Tween-80) Adjust pH (if possible) Sonicate after dilution Gently warm diluent causes->solutions

Caption: Troubleshooting guide for addressing precipitation issues with this compound solutions.

References

minimizing off-target effects of 4'-Methoxyresveratrol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4'-Methoxyresveratrol in cell culture, with a specific focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

???+ question "What is this compound?"

???+ question "What are the primary known targets or pathways of this compound?"

???+ question "What are 'off-target' effects and why are they a concern?"

???+ question "Is this compound cytotoxic?"

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpectedly High Cytotoxicity at Effective Concentrations

???+ question "You observe significant cell death at concentrations required to see your desired biological effect. How can you determine if this is an on-target or off-target effect?"

Issue 2: Inconsistent Results or Lack of Expected Effect

???+ question "You are not observing the expected inhibition of inflammatory markers (e.g., p-JNK, p-p65) or your results are not reproducible."

Quantitative Data Summary

The following table summarizes inhibitory concentration (IC50) values for methoxylated resveratrol (B1683913) derivatives from published studies. This data can help establish a starting point for concentration ranges in your experiments. Note that potency can be highly cell-line and assay-dependent.

CompoundTarget/AssayCell LineIC50 ValueReference
3,4,5,4'-Tetramethoxystilbene (MR-4)Growth InhibitionWI38VA (Transformed)0.5 µM [1][2][3]
3,4,5,4'-Tetramethoxystilbene (MR-4)Growth InhibitionWI38 (Normal)> 50 µM [1][2][3]
ResveratrolGrowth InhibitionWI38VA (Transformed)~ 50 µM[1]
RES003 (Resveratrol Derivative)PDE4 Inhibition (Biochemical)N/A0.87 µM [4]
ResveratrolPDE4 Inhibition (Biochemical)N/A18.8 µM[4]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and establish a safe concentration range for subsequent experiments.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in media if your final concentration is 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Add 100 µL of 2x vehicle media to the control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results to calculate the IC50 value.

Protocol 2: Assessing Pathway Inhibition by Western Blot

This protocol allows you to measure the effect of this compound on the phosphorylation status of key signaling proteins (e.g., p38, JNK, p65).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with your desired concentration of this compound (or vehicle) for a specific duration (e.g., 30 minutes to 2 hours). If required, add an inflammatory stimulus (e.g., LPS) for the last 30 minutes of the incubation.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]

  • Stripping and Reprobing: To normalize the data, you can strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-total-JNK) or a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Visualization

The diagram below illustrates the known anti-inflammatory mechanism of action for this compound, highlighting its inhibitory effects on key signaling nodes.

G Stimulus Inflammatory Stimulus (e.g., AGEs, LPS) RAGE RAGE Receptor Stimulus->RAGE MAPK MAPK Pathway (JNK, p38) RAGE->MAPK NFkB NF-κB Pathway (p65) RAGE->NFkB NLRP3 NLRP3 Inflammasome RAGE->NLRP3 MR This compound MR->MAPK AP1 AP-1 MR->AP1 MR->NFkB MR->NLRP3 MAPK->AP1 Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->Cytokines NFkB->Cytokines NLRP3->Cytokines

Inhibitory effects of this compound on inflammatory pathways.[5]

References

Technical Support Center: Optimizing 4'-Methoxyresveratrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4'-Methoxyresveratrol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound, also known as deoxyrhapontigenin, is a naturally occurring stilbenoid. Its primary documented natural source is the Chinese herb Gnetum cleistostachyum[1]. It has also been reported in species from the Dipterocarpaceae family[2]. While related stilbenoids are found in grapes and other plants, these are not primary sources of this compound.

Q2: What is the general workflow for extracting this compound from plant material?

A2: The general workflow involves sample preparation (drying and grinding), extraction using a suitable solvent and method, filtration, solvent evaporation, and purification of the crude extract. The final extract is then analyzed to determine the yield and purity of this compound.

Extraction Workflow Start Plant Material Collection Prep Sample Preparation (Drying & Grinding) Start->Prep Extract Extraction (e.g., Maceration, UAE, MAE) Prep->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation Filter->Evap Purify Purification (e.g., Column Chromatography) Evap->Purify Analyze Analysis (e.g., HPLC, LC-MS/MS) Purify->Analyze End Pure this compound Analyze->End

General workflow for this compound extraction.

Q3: Which analytical methods are suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of stilbenoids like this compound[3][4][5]. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended[2].

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Extraction Yield 1. Inefficient Solvent: The polarity of the solvent may not be optimal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction parameters may be insufficient to effectively draw out the compound. 3. Improper Sample Preparation: Large particle size of the plant material reduces the surface area for extraction. 4. Degradation of Compound: Exposure to light or high temperatures can degrade stilbenoids.1. Solvent Optimization: Test a range of solvents with varying polarities. For stilbenoids, mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 60-80% ethanol) are often effective[6][7][8][9]. Acetone can also be a good solvent for stilbenes[10]. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For Ultrasound-Assisted Extraction (UAE), temperatures around 75°C and times of 10-15 minutes have been shown to be effective for stilbenoids[6][7][8]. For Microwave-Assisted Extraction (MAE), shorter times (e.g., 5-10 minutes) at elevated temperatures can be beneficial[11]. 3. Sample Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize solvent contact. 4. Protect from Degradation: Conduct extractions in amber glassware or protect the setup from light. Avoid excessively high temperatures for prolonged periods.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. 2. Complex Plant Matrix: The natural source may contain high concentrations of chlorophyll, lipids, or other compounds with similar solubility.1. Solvent System Refinement: Employ a multi-step extraction with solvents of increasing polarity to fractionate the extract. 2. Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. 3. Purification: Implement a robust purification step, such as column chromatography with silica (B1680970) gel or a suitable resin, after the initial extraction[12][13][14].
Poor Purity After Purification 1. Inappropriate Stationary Phase: The chosen adsorbent for column chromatography may not be suitable for separating this compound from closely related compounds. 2. Suboptimal Mobile Phase: The solvent system used for elution in column chromatography may not have the correct polarity to achieve good separation.1. Stationary Phase Selection: Silica gel is commonly used for the purification of stilbenoids[13][14]. Experiment with different types of silica gel or other adsorbents like Sephadex LH-20. 2. Mobile Phase Optimization: Develop a gradient or isocratic elution system with a solvent mixture that provides optimal separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), gradually increasing the polarity.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from the same batch and harvest time. If not possible, analyze a small sample of each new batch to establish a baseline. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch to maintain consistency.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenoids

This protocol is adapted from methods developed for the extraction of stilbenoids from grape canes and stems, which can be optimized for sources of this compound[6][7][8][15].

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., <0.5 mm).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent. A mixture of 60-80% ethanol in water is a good starting point[6][7][8]. A solvent-to-solid ratio of 20:1 to 40:1 (v/w) is recommended[8].

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature to 75°C[6][7][8].

    • Apply ultrasound for 10-15 minutes[6][7][8].

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation.

  • Purification and Analysis: The resulting crude extract can be further purified by column chromatography and analyzed by HPLC or LC-MS/MS.

Protocol 2: Microwave-Assisted Extraction (MAE) of Stilbenoids

This protocol is based on general principles of MAE for polyphenolic compounds and can be adapted for this compound extraction[11][16].

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered plant material into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) with a suitable solvent-to-solid ratio.

    • Set the microwave power (e.g., 750 W) and extraction time (e.g., 5 minutes)[11]. The temperature can be set to around 125°C if using a pressurized system[11].

  • Filtration and Solvent Evaporation: Follow the same procedure as in the UAE protocol.

  • Purification and Analysis: Purify and analyze the crude extract as required.

Data Presentation

The following tables summarize comparative data for stilbenoid extraction from relevant literature. Note that specific yields for this compound are not widely reported in a comparative format.

Table 1: Comparison of Solvents for Stilbenoid Extraction

Solvent SystemRelative Yield of Total StilbenesSource
60% Ethanol in WaterHigh[8][9]
80% Ethanol in WaterHigh[6][7][17]
99.9% MethanolHigh[17]
60% Acetone in WaterHigh[8][9]
100% EthanolLow[8]
WaterLow[18]

Table 2: Comparison of Extraction Methods for Stilbenoids

Extraction MethodTypical TimeRelative YieldSource
Maceration24-72 hoursModerate[17]
Ultrasound-Assisted Extraction (UAE)10-15 minutesHigh[6][7][8]
Microwave-Assisted Extraction (MAE)5-10 minutesHigh[11]
Accelerated Solvent Extraction (ASE)~15 minutesVery High[10]

Signaling Pathways

This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAGE RAGE MAPK MAPKs (p38, JNK) RAGE->MAPK NLRP3_inflammasome NLRP3 Inflammasome RAGE->NLRP3_inflammasome NFkB_complex IκB-NF-κB MAPK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n Caspase1 Caspase-1 NLRP3_inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Inflammatory_genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) NFkB_n->Inflammatory_genes AGEs AGEs AGEs->RAGE Methoxyresveratrol This compound Methoxyresveratrol->RAGE Inhibits Methoxyresveratrol->MAPK Inhibits Methoxyresveratrol->NFkB Inhibits Activation Methoxyresveratrol->NLRP3_inflammasome Inhibits Activation

Inhibition of RAGE-mediated NF-κB and NLRP3 inflammasome pathway.

MAPK_AP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPKs (JNK, p38) TLR4->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Inflammatory_genes Pro-inflammatory Genes AP1_n->Inflammatory_genes LPS LPS LPS->TLR4 Methoxyresveratrol This compound Methoxyresveratrol->MAPK Inhibits Methoxyresveratrol->AP1 Inhibits Activation

Inhibition of MAPK and AP-1 signaling pathways by this compound.

References

issues with 4'-Methoxyresveratrol purity and how to address them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxyresveratrol.

Troubleshooting Guide

This guide addresses common issues related to the purity of this compound encountered during experimental work.

Question 1: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?

Answer:

An unexpected peak in your HPLC chromatogram could be due to several factors, including synthesis-related impurities, degradation products, or solvent artifacts. Here's a systematic approach to identify the unknown peak:

1. Check for Common Synthesis-Related Impurities:

If you have synthesized the this compound in-house, consider the synthetic route used. Common synthetic methods for stilbenes like the Wittig reaction or Heck coupling can introduce specific impurities.

  • Wittig Reaction: A common byproduct is triphenylphosphine (B44618) oxide (TPPO) . This is often observed in the crude product and may persist after initial purification.

  • Heck Coupling: Byproducts can include palladium catalyst residues or unreacted starting materials .

2. Consider Potential Degradation Products:

This compound, like other stilbenoids, is susceptible to degradation under certain conditions.

  • cis-Isomer: The most common degradation product is the cis-isomer of this compound. The trans-isomer is the thermodynamically more stable and biologically active form, but exposure to UV light or heat can cause isomerization to the cis-form.[1][2]

  • Oxidation Products: Exposure to air and light over time can lead to oxidation. While specific oxidation products for this compound are not extensively documented, studies on resveratrol (B1683913) suggest that oxidative degradation can lead to various cleavage and polymerization products.[3]

3. Evaluate Solvent and System Peaks:

Ensure the unexpected peak is not an artifact from your analytical system.

  • Run a blank injection (mobile phase only) to check for solvent impurities or system contaminants.

  • Refer to tables of common NMR and HPLC solvent impurities to identify potential contaminants from your sample preparation.

Troubleshooting Workflow:

troubleshooting_hplc start Unexpected HPLC Peak check_synthesis Review Synthesis Route start->check_synthesis check_degradation Assess Degradation Potential start->check_degradation check_system Analyze System Blank start->check_system wittig Wittig Reaction? - Check for TPPO check_synthesis->wittig heck Heck Coupling? - Check for catalyst/starting materials check_synthesis->heck isomer Exposure to Light/Heat? - Suspect cis-isomer check_degradation->isomer oxidation Prolonged Storage? - Consider oxidation products check_degradation->oxidation solvent_peak Peak in Blank? - Identify solvent/system peak check_system->solvent_peak no_blank_peak No Peak in Blank - Likely sample-related check_system->no_blank_peak confirm_identity Confirm with MS/NMR wittig->confirm_identity heck->confirm_identity isomer->confirm_identity oxidation->confirm_identity no_blank_peak->confirm_identity

Caption: Troubleshooting workflow for identifying unexpected HPLC peaks.

Question 2: My NMR spectrum shows signals that do not correspond to this compound. How can I identify these impurities?

Answer:

Unidentified signals in your NMR spectrum can originate from residual solvents, synthesis byproducts, or degradation products.

1. Identify Residual Solvents:

Consult a reference table for the chemical shifts of common laboratory solvents in the deuterated solvent you used for your NMR analysis. This is the most frequent source of extraneous peaks.

2. Look for Synthesis-Specific Impurities:

  • Triphenylphosphine oxide (TPPO): If a Wittig reaction was used, TPPO is a likely impurity. Its characteristic signals in 1H and 31P NMR can confirm its presence.

  • Starting Materials: Unreacted starting materials from the synthesis are another common source of impurity signals.

3. Check for the cis-Isomer:

Photoisomerization can occur, leading to a mixture of trans- and cis-4'-Methoxyresveratrol. The coupling constant (J-value) of the vinyl protons is a key indicator:

  • trans-isomer: Typically shows a larger coupling constant (J ≈ 16 Hz).

  • cis-isomer: Exhibits a smaller coupling constant (J ≈ 12 Hz).

Quantitative Data Summary: Analytical Techniques for Purity Assessment

Analytical TechniquePurity Information ProvidedCommon Impurities Detected
HPLC-UV Purity percentage based on peak area, detection of UV-active impurities.cis-isomer, other stilbenoids, aromatic byproducts.
LC-MS Molecular weight of impurities, fragmentation patterns for structural clues.Confirms identity of known impurities and helps identify unknowns.
1H NMR Structural information, ratio of trans to cis isomers, detection of proton-containing impurities.Residual solvents, triphenylphosphine oxide (TPPO), starting materials.
qNMR Absolute purity determination against a certified reference standard.Provides a highly accurate purity value.

Frequently Asked Questions (FAQs)

Question 1: What is the recommended method for assessing the purity of a new batch of this compound?

Answer:

A combination of HPLC-UV and 1H NMR is recommended for routine purity assessment.

  • HPLC-UV: Provides a quantitative measure of purity based on the relative peak area and can detect UV-active impurities.

  • 1H NMR: Confirms the chemical structure, allows for the identification of residual solvents and synthesis byproducts, and can determine the ratio of trans to cis isomers.

For a more rigorous purity determination, especially for reference standards or in a drug development setting, Quantitative NMR (qNMR) against a certified internal standard is the gold standard for obtaining an absolute purity value.[1][2][3][4][5] LC-MS is invaluable for identifying the molecular weights of any unknown impurities.[6][7]

Question 2: How should I store this compound to minimize degradation?

Answer:

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Light: Protected from light. Use amber vials or store in a dark place.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a dry solid. Solutions are generally less stable and should be prepared fresh.

Question 3: My this compound sample has a yellowish tint. Is it still usable?

Answer:

Pure this compound is typically a white to off-white solid. A yellowish tint may indicate the presence of impurities or degradation products. While it might still be suitable for some preliminary experiments, it is crucial to re-analyze the purity of the sample by HPLC and/or NMR before use in sensitive biological assays. The color change could be due to the formation of conjugated systems from oxidation or other degradation pathways.

Question 4: What are the potential impacts of impurities on my experimental results?

Answer:

Impurities can have significant and often unpredictable effects on experimental outcomes.

  • Altered Biological Activity: Impurities may have their own biological activity, leading to synergistic, antagonistic, or off-target effects.

  • Inaccurate Quantification: If the impurity absorbs at the same wavelength as this compound, it can lead to an overestimation of the compound's concentration.

  • Toxicity: Impurities could be toxic to cells, confounding cytotoxicity or other biological assays.

It is always best practice to use highly pure material (>98%) for biological experiments to ensure the observed effects are attributable to this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • A gradient elution is typically used, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm (for the trans-isomer)

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak corresponding to trans-4'-Methoxyresveratrol and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Experimental Workflow for HPLC Purity Analysis:

hplc_workflow prep_sample Sample Preparation (Dissolve & Dilute) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_injection HPLC Injection filter_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (320 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration & Purity Calculation) uv_detection->data_analysis report Purity Report data_analysis->report

Caption: Workflow for HPLC-based purity assessment of this compound.

Signaling Pathways

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In models of inflammation, it can inhibit the production of pro-inflammatory mediators.[8][9][10][11][12]

inflammatory_pathway LPS LPS RAGE RAGE LPS->RAGE activates MAPK MAPK (JNK, p38) RAGE->MAPK activates NLRP3 NLRP3 Inflammasome RAGE->NLRP3 activates AGEs AGEs AGEs->RAGE activates Methoxyresveratrol This compound Methoxyresveratrol->MAPK inhibits AP1 AP-1 Methoxyresveratrol->AP1 inhibits NFkB NF-κB Methoxyresveratrol->NFkB inhibits Methoxyresveratrol->NLRP3 inhibits MAPK->AP1 activates MAPK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces NFkB->Cytokines induces NLRP3->Cytokines induces cancer_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates Methoxyresveratrol This compound Methoxyresveratrol->PI3K inhibits Akt Akt Methoxyresveratrol->Akt inhibits PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

References

Technical Support Center: Refining Analytical Methods for 4'-Methoxyresveratrol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 4'-Methoxyresveratrol and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution
Low Recovery of this compound and its Metabolites Inefficient protein precipitation: Plasma/serum proteins may not be fully removed, leading to analyte loss.Ensure the correct ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma is used. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) at a low temperature (e.g., 4°C) to ensure complete protein pelleting.[1][2]
Suboptimal Solid-Phase Extraction (SPE) protocol: The chosen SPE cartridge or elution solvent may not be appropriate for the analytes.For reversed-phase SPE (e.g., C18), ensure the cartridge is properly conditioned and equilibrated. Optimize the loading, washing, and elution steps. A step-wise elution with increasing concentrations of organic solvent can help separate the parent compound from its more polar metabolites.
Analyte degradation: this compound and its conjugates can be sensitive to light and temperature.Protect samples from light by using amber vials and minimizing exposure. Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.
Poor Chromatographic Peak Shape (Tailing or Fronting) Column degradation: The analytical column may be contaminated or have a void at the head.Use a guard column to protect the analytical column from contaminants in the sample matrix. If peak shape deteriorates, try flushing the column with a strong solvent or, if necessary, replace the column.
Secondary interactions: The analytes may be interacting with active sites on the column packing material.Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of silanol (B1196071) groups on the silica-based column and improve the peak shape of phenolic compounds.[2]
Inappropriate mobile phase composition: The pH or organic solvent composition of the mobile phase may not be optimal for the analytes.Experiment with different mobile phase compositions. For example, a gradient elution from a low to high percentage of organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound and its more polar metabolites.[2]
High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Co-elution of matrix components: Endogenous compounds from the biological matrix (e.g., phospholipids (B1166683) from plasma) can co-elute with the analytes and interfere with their ionization.Optimize the chromatographic separation to better resolve the analytes from interfering matrix components. A longer gradient or a different stationary phase might be necessary.
Inefficient sample cleanup: The sample preparation method may not be adequately removing interfering substances.Consider a more rigorous sample preparation technique, such as a two-step liquid-liquid extraction or a more selective SPE protocol.
Use of a suitable internal standard: An appropriate internal standard can help to compensate for matrix effects.Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound with similar chromatographic and ionization properties can be used.
Low Sensitivity in LC-MS/MS Analysis Suboptimal mass spectrometer settings: The ionization source parameters and collision energies may not be optimized for the analytes.Perform a tuning and optimization of the mass spectrometer parameters for this compound and its expected metabolites (glucuronides and sulfates). This includes optimizing the precursor and product ion transitions (MRM) for maximum signal intensity.[3]
Inefficient ionization: The choice of ionization mode (positive or negative) can significantly impact sensitivity.For phenolic compounds like this compound and its metabolites, negative ion mode electrospray ionization (ESI) often provides better sensitivity.[3]
Sample dilution: The sample may be too dilute.If possible, concentrate the sample extract before injection. This can be achieved by evaporating the solvent under a stream of nitrogen and reconstituting the residue in a smaller volume of mobile phase.

Frequently Asked Questions (FAQs)

1. What are the major metabolites of this compound I should be looking for?

Based on studies of similar stilbenes like resveratrol (B1683913) and pterostilbene (B91288), the major metabolites of this compound are expected to be its glucuronide and sulfate (B86663) conjugates.[4][5] The primary sites of conjugation are the hydroxyl groups on the molecule.

2. What are the typical precursor and product ions for this compound and its metabolites in LC-MS/MS analysis?

For this compound (desoxyrhapontigenin), a common precursor-to-product ion transition in negative ion mode is m/z 241.1 → 180.8.[3] For its glucuronide and sulfate metabolites, you would expect the following:

  • Glucuronide conjugate: The precursor ion would be [M-H]⁻, which is the mass of this compound (242.26 g/mol ) plus the mass of the glucuronic acid moiety (176.12 g/mol ) minus a proton, resulting in an m/z of approximately 417.3. A characteristic product ion would be the loss of the glucuronic acid moiety, resulting in a fragment at m/z 241.1.

  • Sulfate conjugate: The precursor ion would be [M-H]⁻, which is the mass of this compound plus the mass of the sulfate group (79.96 g/mol ) minus a proton, resulting in an m/z of approximately 321.2. A common fragmentation would be the loss of SO₃, resulting in a fragment at m/z 241.1.

3. What type of analytical column is recommended for the separation of this compound and its metabolites?

A reversed-phase C18 column is commonly used and generally provides good separation for these compounds.[2] Columns with a smaller particle size (e.g., < 3 µm) can offer higher resolution and efficiency.

4. How can I obtain standards for the metabolites of this compound?

Authenticated standards for the glucuronide and sulfate conjugates of this compound may not be commercially available. In such cases, they can be chemically or enzymatically synthesized. There are published methods for the synthesis of resveratrol glucuronides and sulfates that can be adapted for this compound.[6]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: m/z 241.1 → 180.8

    • This compound Glucuronide: m/z 417.3 → 241.1 (hypothetical)

    • This compound Sulfate: m/z 321.2 → 241.1 (hypothetical)

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of this compound, based on published data for similar compounds.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound2.5 - 10002.5[3]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow QC< 15< 1585-115[3]
Mid QC< 15< 1585-115[3]
High QC< 15< 1585-115[3]

Table 3: Recovery

AnalyteConcentrationMean Recovery (%)
This compoundLow QC> 80
High QC> 80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Final Sample for Injection centrifuge2->final_sample lc LC Separation (C18 Column) final_sample->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound metabolites.

metabolism_pathway cluster_phase_II Phase II Metabolism parent This compound ugt UGTs parent->ugt sult SULTs parent->sult glucuronide This compound Glucuronide excretion Excretion glucuronide->excretion sulfate This compound Sulfate sulfate->excretion ugt->glucuronide sult->sulfate

Caption: Putative metabolic pathway of this compound.

References

strategies to reduce the cytotoxicity of 4'-Methoxyresveratrol at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4'-Methoxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxicity of this compound, particularly at high concentrations, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations above 50 µM in our cancer cell line. Is this expected?

A1: Yes, this is a plausible observation. This compound, a methoxy (B1213986) derivative of resveratrol (B1683913), has been shown to be more potent against some cancer cell lines than resveratrol itself.[1] Like many stilbenoids, it can induce apoptosis and cell cycle arrest, particularly at higher concentrations. The IC50 (the concentration required to inhibit 50% of the cell population) can vary depending on the cell line. For instance, the IC50 of a similar compound, 3,4,5,4'-tetramethoxy-trans-stilbene, was found to be in the range of 1–5 μM in LNCaP, HT-29, and HepG2 cells.[2]

Q2: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

A2: At high concentrations, this compound-induced cytotoxicity is often mediated through the induction of apoptosis. This can involve the activation of the mitochondrial apoptotic pathway, characterized by an increase in the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases, such as caspase-3.[3] Additionally, the generation of reactive oxygen species (ROS) can contribute to oxidative stress and cellular damage, leading to apoptosis.[4][5]

Q3: Can the cytotoxicity of this compound be reduced without compromising its intended therapeutic effect?

A3: This is a key challenge in drug development. The goal is to reduce off-target toxicity while maintaining on-target efficacy. Strategies to achieve this with resveratrol analogues often involve advanced formulation techniques or co-administration with protective agents. These approaches aim to improve the therapeutic window of the compound.

Q4: What formulation strategies can be employed to reduce the cytotoxicity of this compound?

A4: Several nanoformulation strategies have shown promise for resveratrol and its analogues, and these can be adapted for this compound:

  • Liposomes: Encapsulating the compound in liposomes can control its release and potentially reduce its immediate cytotoxic impact on cells.

  • Polymeric Nanoparticles: Formulations using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can offer sustained release and targeted delivery.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to nanoparticles can increase their stability and circulation time, potentially reducing non-specific cytotoxicity.[6][7][8]

  • Cyclodextrin (B1172386) Encapsulation: Including this compound within cyclodextrin molecules can enhance its solubility and stability, which may modulate its cytotoxic profile.[9][10][11][12][13]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can improve the bioavailability and provide a sustained release of lipophilic drugs like this compound.[14]

Q5: Are there any agents that can be co-administered with this compound to mitigate its cytotoxicity?

A5: Co-administration with antioxidants has been explored for resveratrol and may be applicable to its methoxy derivatives. These agents can help counteract the oxidative stress component of cytotoxicity:

  • N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC can help replenish intracellular antioxidant levels and protect against ROS-mediated damage.[15][16][17]

  • Vitamin E: This lipid-soluble antioxidant can protect cell membranes from lipid peroxidation, a damaging consequence of oxidative stress.[18][19][20][21][22]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Excessive cell death at expected therapeutic concentrations. High intrinsic sensitivity of the cell line.Perform a dose-response curve to determine the precise IC50 for your specific cell line. Consider using a lower concentration or a shorter incubation time.
Oxidative stress-induced apoptosis.Co-treat with an antioxidant like N-acetylcysteine (NAC) or Vitamin E. Ensure to run appropriate controls with the antioxidant alone.
Off-target effects of the free compound.Explore formulating this compound in a nano-delivery system (e.g., liposomes, PLGA nanoparticles) to control its release and potentially reduce immediate toxicity.
Inconsistent cytotoxicity results between experiments. Variability in cell health and density.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Degradation of this compound in solution.Prepare fresh stock solutions for each experiment and protect from light.
Difficulty dissolving this compound at high concentrations. Poor aqueous solubility.Use a suitable solvent like DMSO for the stock solution and ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%). Consider using cyclodextrin encapsulation to improve solubility.[9][11]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) of resveratrol and some of its methoxy derivatives in various cancer cell lines to provide a comparative context for the potency of these compounds.

CompoundCell LineIC50 (µM)Reference
ResveratrolPE/CA-PJ49 (Head and Neck Cancer)44.9 ± 3.1[23]
ResveratrolFaDu (Head and Neck Cancer)39.3 ± 1.9[23]
ResveratrolMDA-MB-231 (Breast Cancer)144[24]
3,4,5,4'-Tetramethoxy-trans-stilbeneLNCaP (Prostate Cancer)~1-5[2]
3,4,5,4'-Tetramethoxy-trans-stilbeneHT-29 (Colon Cancer)~1-5[2]
3,4,5,4'-Tetramethoxy-trans-stilbeneHepG2 (Liver Cancer)~1-5[2]
3-MethoxyresveratrolPC-3 (Prostate Cancer)More potent than resveratrol[2]
3,5-DimethoxyresveratrolPC-3 (Prostate Cancer)Less potent than 3-MRESV[2]
3,4'-DimethoxyresveratrolPC-3 (Prostate Cancer)Less potent than 3-MRESV[2]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.[25]

Protocol 2: Assessment of Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest.

    • Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).[26]

  • Caspase-3 Activity Assay (Colorimetric):

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer/DTT mix to each well.

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of DEVD-pNA substrate (4 mM stock).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.[3][26][27][28]

  • Data Analysis:

    • Compare the absorbance of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[29][30][31]

  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining with DCFH-DA:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment with This compound cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt caspase Caspase-3 Assay (Apoptosis) treatment->caspase ros ROS Assay (Oxidative Stress) treatment->ros analysis IC50 Determination & Mechanistic Insight mtt->analysis caspase->analysis ros->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptotic_pathway Apoptotic Pathway cluster_outcome Outcome MRV High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) MRV->ROS Mito Mitochondrial Stress MRV->Mito ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

mitigation_strategies cluster_problem Problem cluster_solutions Potential Solutions cluster_formulation_examples Examples cluster_coadmin_examples Examples High_Cytotoxicity High Cytotoxicity of This compound Formulation Formulation Strategies High_Cytotoxicity->Formulation Co_administration Co-administration High_Cytotoxicity->Co_administration Liposomes Liposomes Formulation->Liposomes Nanoparticles Nanoparticles Formulation->Nanoparticles PEGylation PEGylation Formulation->PEGylation NAC N-acetylcysteine (NAC) Co_administration->NAC VitE Vitamin E Co_administration->VitE

Caption: Strategies to reduce this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 4'-Methoxyresveratrol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied polyphenol found in grapes and other plants, has garnered significant attention for its diverse pharmacological effects, including its potent anti-inflammatory properties. Its analog, 4'-Methoxyresveratrol, a naturally occurring derivative, has also emerged as a compound of interest with demonstrated anti-inflammatory activities. This guide provides a comprehensive comparison of the anti-inflammatory performance of this compound and resveratrol, supported by experimental data, to aid researchers and professionals in drug development in understanding their relative potential.

Mechanism of Anti-Inflammatory Action

Both resveratrol and this compound exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Their primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response, and the downregulation of inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound and resveratrol against key inflammatory markers. It is important to note that while extensive quantitative data exists for resveratrol, similar data for this compound is less prevalent in the current literature.

Inflammatory MarkerThis compoundResveratrolKey Findings & Citations
COX-2 No specific IC50 value found. Studies suggest lower potency than resveratrol.IC50: 30-60 µMOne study indicated that hydroxylated resveratrol derivatives exhibit higher COX-2 inhibition than methoxylated derivatives, suggesting lower potency for this compound[1]. Resveratrol's IC50 for COX-2 inhibition has been reported in the range of 30-60 µM in various experimental setups.
iNOS Significantly inhibits mRNA expression. No IC50 value found.IC50: ~5 µMThis compound has been shown to significantly reduce the mRNA expression of iNOS in LPS-stimulated RAW264.7 macrophages[2]. Resveratrol strongly inhibits the induction of iNOS in LPS-activated RAW 264.7 cells with a reported IC50 of 5 µM[3].
TNF-α Significantly inhibits mRNA expression. No IC50 value found.Dose-dependent inhibition of release.In LPS-stimulated RAW264.7 macrophages, this compound significantly inhibited the mRNA expression of TNF-α[2]. Resveratrol has been shown to inhibit the release of TNF-α in a dose-dependent manner in various cell types.[4][5][6]
IL-6 Significantly inhibits mRNA expression. No IC50 value found.Dose-dependent inhibition of release.This compound has been demonstrated to significantly inhibit the mRNA expression of IL-6 in LPS-stimulated RAW264.7 macrophages[2]. Resveratrol inhibits IL-6 release in a dose-dependent manner in stimulated macrophages.[7][8]
NF-κB Attenuates activation.Suppresses activation in a dose-dependent manner.Both compounds inhibit the NF-κB signaling pathway, a central mediator of inflammation.[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay method. The data presented here is for comparative purposes based on available literature.

Signaling Pathways

The anti-inflammatory effects of both this compound and resveratrol are primarily mediated through the inhibition of the NF-κB signaling pathway. Below is a simplified diagram illustrating this key mechanism.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis Cell_Culture Cell Culture (e.g., RAW264.7 macrophages) Compound_Treatment Compound Treatment (this compound or Resveratrol) Cell_Culture->Compound_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine_ELISA Western_Blot Protein Expression/Activation (Western Blot for COX-2, iNOS, p-NF-κB) Stimulation->Western_Blot qPCR Gene Expression Analysis (RT-qPCR for inflammatory genes) Stimulation->qPCR Data_Quantification Data Quantification NO_Assay->Data_Quantification Cytokine_ELISA->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Anti-inflammatory Activity Statistical_Analysis->Conclusion

References

A Comparative Analysis of the Antioxidant Capacity of 4'-Methoxyresveratrol and Pterostilbene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of antioxidant research is continually evolving, with stilbenoids like resveratrol (B1683913) and its derivatives being at the forefront of scientific investigation. Among these, 4'-Methoxyresveratrol and Pterostilbene have garnered significant interest due to their potential therapeutic applications. This guide provides an objective comparison of their antioxidant capacities, supported by available experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.

Structural Differences

This compound is a mono-methoxylated derivative of resveratrol, with a methoxy (B1213986) group at the 4' position of the stilbene (B7821643) backbone. Pterostilbene, on the other hand, is a di-methoxylated resveratrol analog, featuring two methoxy groups at the 3 and 5 positions. These structural modifications significantly influence their bioavailability and, consequently, their biological activity.

Quantitative Comparison of Antioxidant Activity

A direct, head-to-head quantitative comparison of the antioxidant capacity of this compound and Pterostilbene is challenging due to a lack of studies performing such a direct comparison. However, data from separate studies using standardized in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, can provide valuable insights.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antioxidant Capacity of Pterostilbene

AssayIC50 Value (µg/mL)Reference
DPPH163.43 - 173.96[1][2]
ABTS52.37 - 52.99[1][2]

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the commonly cited DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

  • Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, leading to a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

    • Various concentrations of the test compound (e.g., Pterostilbene) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and potency.

  • Procedure:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • The test compound at various concentrations is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

G cluster_0 DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix DPPH Solution with Test Compound prep_dpph->reaction prep_sample Prepare Serial Dilutions of Test Compound prep_sample->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow Diagram.

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

Both Pterostilbene and, by extension, other resveratrol derivatives, are believed to exert a significant portion of their antioxidant effects not just by direct radical scavenging, but also by upregulating the endogenous antioxidant defense system. A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Pterostilbene, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Pterostilbene has been shown to be a potent activator of this pathway.[3][4]

Nrf2_Pathway cluster_nucleus compound Pterostilbene / This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) antioxidant_enzymes Expression of Antioxidant Enzymes (HO-1, NQO1, etc.) are->antioxidant_enzymes nrf2_n Nrf2 nrf2_n->are binds to

Simplified Nrf2 Signaling Pathway.

Conclusion

Pterostilbene demonstrates notable antioxidant capacity in standard in vitro assays. Structurally, the two methoxy groups in Pterostilbene contribute to its increased lipophilicity and bioavailability compared to resveratrol. While quantitative antioxidant data for this compound is scarce, its structural similarity to resveratrol suggests it likely possesses antioxidant properties. Both compounds are presumed to exert their effects through direct radical scavenging and, perhaps more significantly, through the activation of protective cellular pathways like Nrf2.

For drug development professionals and researchers, Pterostilbene presents a well-documented profile of antioxidant activity. Further research is warranted to quantify the specific antioxidant capacity of this compound to enable a more direct and comprehensive comparison. Such studies would be invaluable in elucidating the structure-activity relationships of resveratrol derivatives and guiding the development of novel antioxidant therapeutics.

References

Unveiling the-Anti-Inflammatory Mechanisms of 4'-Methoxyresveratrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanism of 4'-Methoxyresveratrol, alongside its parent compound, resveratrol (B1683913), and a related methylated derivative, pterostilbene (B91288). The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.

Comparative Analysis of Anti-Inflammatory Activity

This compound, a naturally occurring methoxylated derivative of resveratrol, has demonstrated significant anti-inflammatory properties. Its mechanism of action, along with that of resveratrol and pterostilbene, primarily involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

A key study directly comparing this compound (4MR) and pterostilbene (Pte) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed distinct mechanistic differences.[1][2][3][4] Both compounds significantly reduced LPS-induced nitric oxide release and the mRNA expression of pro-inflammatory cytokines including monocyte chemoattractant protein (MCP)-1, interleukin (IL)-6, IL-1β, and TNF-α.[1][2][3][4] However, their effects on the MAPK and NF-κB signaling pathways diverged. This compound was found to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, but not extracellular signal-regulated kinase (ERK).[1][3] In contrast, pterostilbene inhibited ERK and p38 activation, but not JNK.[1][3] Furthermore, this compound, but not pterostilbene, was shown to inhibit the activator protein-1 (AP-1) pathway.[1][2][3]

CompoundTargetIC50 Value (µM)Cell LineStimulantReference
Resveratrol NO Production~15-20RAW 264.7LPS[5]
TNF-α Production18.9 ± 0.6RAW 264.7LPS[5]
IL-6 Production17.5 ± 0.7RAW 264.7LPS[5]
Pterostilbene NO ProductionMore potent than 4MRRAW 264.7LPS[3]
This compound NO ProductionLess potent than PteRAW 264.7LPS[3]

Note: The IC50 values for resveratrol are derived from a study using similar experimental conditions to the comparative study of this compound and pterostilbene. Direct comparison should be made with caution. The comparative study on this compound and pterostilbene did not provide specific IC50 values but noted the higher potency of pterostilbene in inhibiting NO production.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

Anti_Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 TAK1->p38 IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IKK->NFκB activates IκBα->NFκB sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, etc.) NFκB_nuc->Genes AP1->Genes Resveratrol Resveratrol Resveratrol->IKK Resveratrol->p38 Pterostilbene Pterostilbene Pterostilbene->IKK Pterostilbene->ERK Pterostilbene->p38 Methoxyresveratrol This compound Methoxyresveratrol->IKK Methoxyresveratrol->JNK Methoxyresveratrol->p38 Methoxyresveratrol->AP1

Caption: Comparative anti-inflammatory signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_no Nitric Oxide Measurement cluster_cytokine Cytokine Analysis cluster_western Signaling Pathway Analysis start Seed RAW 264.7 Macrophages treat Pre-treat with Compound (this compound, Resveratrol, or Pterostilbene) start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay on Supernatant stimulate->griess rna RNA Isolation stimulate->rna protein Protein Extraction stimulate->protein qpcr qPCR for mRNA Expression (iNOS, TNF-α, IL-6, IL-1β, MCP-1) rna->qpcr western Western Blot for Phosphorylated and Total JNK, ERK, p38 protein->western

Caption: General experimental workflow for mechanism validation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the validation of the anti-inflammatory mechanisms of this compound and its alternatives.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, resveratrol, or pterostilbene for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • RNA Isolation: Following cell treatment, lyse the cells and isolate total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the target genes (e.g., iNOS, TNF-α, IL-6, IL-1β, MCP-1) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis for MAPK Signaling Pathway
  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK, ERK, and p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. Its mechanism of action shows subtle but important differences compared to its parent compound, resveratrol, and the related derivative, pterostilbene. Specifically, this compound uniquely inhibits the AP-1 pathway and shows a distinct pattern of MAPK inhibition (JNK and p38) compared to pterostilbene (ERK and p38). While direct quantitative comparisons of potency are limited by the available literature, the provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound as an anti-inflammatory agent.

References

A Comparative Analysis of Resveratrol and Its Derivatives in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has long been investigated for its potential anti-cancer properties. However, its clinical application has been hampered by limitations such as low bioavailability. This has spurred the development and investigation of numerous resveratrol derivatives with potentially enhanced efficacy and drug-like properties. This guide provides a comparative overview of the anti-cancer effects of key resveratrol derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of Resveratrol Derivatives: A Quantitative Overview

The anti-proliferative activity of resveratrol and its derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values of selected resveratrol derivatives in different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Resveratrol MCF-7 (Breast)> 25[1]
A549 (Lung)158 ± 16[2]
HepG2 (Liver)-[3]
HeLa (Cervical)-[3]
HT-29 (Colon)-[4][5]
HCT116 (Colon)-[4][5]
Caco-2 (Colon)-[4][5]
Pterostilbene (B91288) HeLa (Cervical)More potent than Resveratrol[6]
HT-29 (Colon)2-5 fold lower than Resveratrol[4][5]
HCT116 (Colon)2-5 fold lower than Resveratrol[4][5]
Caco-2 (Colon)2-5 fold lower than Resveratrol[4][5]
Piceatannol MCF-7 (Breast)Slightly less cytotoxic than Resveratrol[1]
Oxyresveratrol A549 (Lung)Potentiated Doxorubicin (B1662922) effect more than Resveratrol[7][8]
Dihydrooxyresveratrol A549 (Lung)Nearly no potentiation of Doxorubicin effect[7][8]
3,4',5-Trimethoxystilbene A549 (Lung)-[9]
HepG2 (Liver)More effective than Resveratrol[9]
4,4'-Dihydroxystilbene HL-60 (Leukemia)Higher cytotoxic activity than Resveratrol[9]
Compound 'r' (synthetic) HepG2 (Liver)7.49[3]
A549 (Lung)3.77[3]
HeLa (Cervical)4.79[3]
Phenylacetamide Derivative 2 MCF-7 (Breast)-[10]
MDA-MB-231 (Breast)Significant cytotoxicity starting at 10 µM[10]
Mono-RES-OA (ester) HT-29 (Colon)Reduced viability to 48% (vs 36% for Resveratrol)[11]
Mono-RES-CLA (ester) A549, HT-29, BxPC3Significantly reduced viability[11]
Tri-RES-PA (ester) A549, HT-29, BxPC3Significantly reduced viability[11]

Note: "-" indicates that a specific value was not provided in the cited sources, although comparative efficacy was discussed.

Key Findings from Comparative Studies

Several studies have highlighted the superior anti-cancer potential of certain resveratrol derivatives compared to the parent compound.

  • Pterostilbene , a dimethylated analog of resveratrol, consistently demonstrates greater potency in inhibiting the growth of various cancer cells, including cervical and colon cancer lines.[4][5][6] This enhanced activity is often attributed to its higher bioavailability.[4][5] Pterostilbene has been shown to be more effective at inducing apoptosis and cell cycle arrest compared to resveratrol.[6]

  • Oxyresveratrol exhibited a stronger ability to potentiate the cytotoxic effects of the chemotherapy drug doxorubicin in lung cancer cells when compared to resveratrol.[7][8]

  • Synthetic derivatives have also shown promise. For instance, a novel synthetic resveratrol analog, referred to as compound 'r' , displayed potent anti-proliferative activity against liver, lung, and cervical cancer cell lines by disrupting the tubulin network.[3] Another study highlighted a phenylacetamide resveratrol derivative that was more effective than resveratrol in reducing the viability of both estrogen receptor-positive and -negative breast cancer cells.[10]

  • Esterification of resveratrol with long-chain fatty acids has been explored as a strategy to enhance its biological activity. Esters like mono-RES-OA, mono-RES-CLA, and tri-RES-PA have shown significant efficacy in reducing the viability of lung, colorectal, and pancreatic cancer cells.[11]

Mechanisms of Action: Signaling Pathways and Cellular Processes

Resveratrol and its derivatives exert their anti-cancer effects through the modulation of numerous cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Apoptosis Induction

A common mechanism of action is the induction of apoptosis. Pterostilbene, for example, has a stronger apoptosis-inducing effect in colon cancer cells, as evidenced by a higher percentage of annexin (B1180172) V positive cells and increased levels of cleaved caspase-3 and PARP proteins compared to resveratrol.[4][5] In breast cancer cells, resveratrol, particularly in combination with ionizing radiation, enhances the expression of apoptotic genes like Bax, p53, and caspase 8.[1][12]

cluster_stimulus External Stimuli cluster_cellular_response Cellular Response Resveratrol & Derivatives Resveratrol & Derivatives ROS Accumulation ROS Accumulation Resveratrol & Derivatives->ROS Accumulation p53 Activation p53 Activation Resveratrol & Derivatives->p53 Activation Caspase 8 Activation Caspase 8 Activation Resveratrol & Derivatives->Caspase 8 Activation Ionizing Radiation Ionizing Radiation Ionizing Radiation->ROS Accumulation ROS Accumulation->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Apoptosis Apoptosis Bax Upregulation->Apoptosis Caspase 8 Activation->Apoptosis

Caption: Resveratrol and its derivatives, alone or in combination with radiation, can induce apoptosis through ROS accumulation and activation of key apoptotic proteins.

Cell Cycle Arrest

Resveratrol and its analogs can also halt the proliferation of cancer cells by inducing cell cycle arrest. Pterostilbene has been shown to cause a more potent cell cycle arrest at the S and G2/M phases in cervical cancer cells compared to resveratrol.[6]

Resveratrol Derivatives Resveratrol Derivatives Cyclin/CDK Dysregulation Cyclin/CDK Dysregulation Resveratrol Derivatives->Cyclin/CDK Dysregulation G1/S Arrest G1/S Arrest Cyclin/CDK Dysregulation->G1/S Arrest S/G2/M Arrest S/G2/M Arrest Cyclin/CDK Dysregulation->S/G2/M Arrest

Caption: Resveratrol derivatives can induce cell cycle arrest by dysregulating cyclin-dependent kinases (CDKs).

Inhibition of Metastasis

The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Some resveratrol derivatives have shown superior anti-metastatic properties. For instance, pterostilbene more effectively inhibits the migration and invasion of cervical cancer cells by downregulating matrix metalloproteinases (MMP)-2 and MMP-9.[6]

Experimental Protocols

The following are summaries of standard methodologies used in the cited studies to evaluate the anti-cancer effects of resveratrol and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of resveratrol or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Quantification: The percentage of cells in each quadrant is determined.

Conclusion

The studies reviewed in this guide collectively indicate that several resveratrol derivatives exhibit superior anti-cancer properties compared to the parent compound. Notably, pterostilbene and certain synthetic analogs have demonstrated enhanced potency in inhibiting cancer cell growth, inducing apoptosis, and preventing metastasis. These findings underscore the potential of resveratrol derivatives as promising candidates for further pre-clinical and clinical investigation in the development of novel cancer therapies. The provided data and experimental protocols offer a valuable resource for researchers in the field to design and interpret future studies.

References

4'-Methoxyresveratrol vs. Resveratrol: A Head-to-Head Comparison of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic benefits. However, its clinical utility is often hampered by low bioavailability due to rapid metabolism. This has led to the exploration of resveratrol analogs, such as 4'-Methoxyresveratrol, with the aim of improving pharmacokinetic profiles. This guide provides a comprehensive head-to-head comparison of the bioavailability of this compound and resveratrol, supported by available data and detailed experimental methodologies.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for resveratrol following oral administration. Data for this compound from direct comparative studies is not currently available and is denoted as "N/A". The data for resveratrol is compiled from various preclinical and clinical studies and serves as a baseline for comparison.

Pharmacokinetic ParameterResveratrolThis compound
Peak Plasma Concentration (Cmax) Low; variable depending on doseN/A
Time to Peak Plasma Concentration (Tmax) ~1 hourN/A
Area Under the Curve (AUC) LowN/A
Half-life (t½) Short; ~1-3 hours for parent compoundN/A
Absolute Bioavailability <1%N/A (Hypothesized to be higher)

Experimental Protocols

The following is a detailed methodology for a typical in vivo pharmacokinetic study designed to compare the bioavailability of resveratrol and its analogs. This protocol is based on established methods in the field and would be applicable for a head-to-head comparison of this compound and resveratrol.

Animal Pharmacokinetic Study Protocol
  • Subjects: Male Sprague-Dawley rats (8-10 weeks old), weighing 200-250g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Dosing:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of either resveratrol or this compound (e.g., 50 mg/kg) is administered via oral gavage. The compounds are typically suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood is collected into heparinized tubes and immediately centrifuged at 4°C to separate the plasma.

  • Sample Analysis:

    • Plasma samples are analyzed using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method to quantify the concentrations of the parent compounds and their major metabolites (glucuronides and sulfates).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of resveratrol and a typical experimental workflow for a comparative bioavailability study.

cluster_oral Oral Administration cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism cluster_circulation Systemic Circulation Resveratrol Resveratrol Intestine Intestinal Epithelium Resveratrol->Intestine Methoxyresveratrol This compound Methoxyresveratrol->Intestine Liver Liver Intestine->Liver Portal Vein Glucuronidation Glucuronidation (UGTs) Liver->Glucuronidation Sulfation Sulfation (SULTs) Liver->Sulfation Plasma Plasma Liver->Plasma Parent & Metabolites Metabolites Metabolites (Glucuronides & Sulfates) Glucuronidation->Metabolites Sulfation->Metabolites Plasma->Metabolites Parent_Compound Parent Compound Plasma->Parent_Compound

Caption: Comparative Metabolic Pathway of Resveratrol and this compound.

cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Animal_Model Animal Model (e.g., Rats) Dosing Oral Dosing (Resveratrol vs. This compound) Animal_Model->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation HPLC_MS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MS Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS->Pharmacokinetic_Analysis Bioavailability_Comparison Bioavailability Comparison Pharmacokinetic_Analysis->Bioavailability_Comparison

Caption: Experimental Workflow for Comparative Bioavailability Study.

Conclusion

The methoxylation of resveratrol at the 4' position is a promising strategy to enhance its bioavailability. While direct comparative pharmacokinetic data for this compound is currently lacking, the well-established principles of drug metabolism and the extensive research on other methoxylated resveratrol analogs like pterostilbene (B91288) strongly suggest that this compound will exhibit improved absorption and metabolic stability compared to resveratrol. Further head-to-head in vivo studies are warranted to precisely quantify the pharmacokinetic advantages of this compound and to fully elucidate its potential as a therapeutic agent.

Cross-Validation of 4'-Methoxyresveratrol's Efficacy Across Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological effects of 4'-Methoxyresveratrol (4'MR), a methoxy (B1213986) derivative of resveratrol, across various cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of its anti-cancer and anti-inflammatory properties supported by experimental data.

Comparative Efficacy of a this compound Analogue in Cancer and Normal Cell Lines

A notable methoxy derivative of resveratrol, 3,4,5,4′-tetramethoxy-trans-stilbene (MR-4), has demonstrated potent and selective anti-cancer activity. The following table summarizes the differential growth inhibitory effects of MR-4 on transformed human fibroblasts (WI38VA) versus normal human fibroblasts (WI38).

Cell LineCell TypeCompoundIC50 Value (µM)Key Molecular Effects
WI38VA Transformed Human FibroblastsMR-40.5Induction of apoptosis, increased p53 and Bax protein levels, increased Bax/Bcl-2 mRNA ratio, caspase activation, DNA fragmentation.[1]
WI38 Normal Human FibroblastsMR-4> 50No significant growth inhibition or induction of apoptotic markers at concentrations effective against transformed cells.[1]
HeLa, LNCaP, HT-29, HepG2 Various Human Cancer Cell LinesMR-41 - 5Growth inhibition.[1][2]

Anti-Inflammatory Profile of this compound in Macrophages

This compound has also been investigated for its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The data indicates a significant reduction in key inflammatory markers.

Cell LineTreatmentEffect on Inflammatory MediatorsAffected Signaling Pathways
RAW264.7 This compound + LPSSignificant reduction in nitric oxide (NO) release and mRNA expression of pro-inflammatory cytokines (MCP-1, IL-6, IL-1β, TNF-α).[3][4][5]Suppression of MAPK (JNK and p38), AP-1, and NF-κB signaling pathways.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for p53 and Bax

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Fragmentation Assay

This assay is a hallmark of apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells after treatment and wash with PBS.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and Triton X-100) and incubate on ice.

  • DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Extract the DNA from the supernatant using phenol-chloroform-isoamyl alcohol, followed by ethanol (B145695) precipitation.

  • RNase Treatment: Treat the DNA pellet with RNase A to remove any contaminating RNA.

  • Agarose (B213101) Gel Electrophoresis: Resuspend the DNA in a loading buffer and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

G Experimental Workflow for Assessing Anti-Cancer Effects cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Comparison start Plate Cancer and Normal Cells treat Treat with this compound Analogue start->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt western Western Blot for Apoptotic Proteins (p53, Bax) treat->western dna_frag DNA Fragmentation Assay treat->dna_frag analysis Compare IC50 values and apoptotic markers between cancer and normal cells mtt->analysis western->analysis dna_frag->analysis

Caption: Workflow for comparing the cytotoxic and apoptotic effects of this compound analogues.

G Anti-Inflammatory Signaling Pathway of this compound cluster_0 MAPK Pathway cluster_1 Transcription Factors LPS LPS JNK JNK LPS->JNK p38 p38 LPS->p38 NFkB NF-κB LPS->NFkB MR4 This compound MR4->JNK MR4->p38 AP1 AP-1 MR4->AP1 MR4->NFkB JNK->AP1 p38->AP1 Inflammation Inflammatory Response (NO, Cytokines) AP1->Inflammation NFkB->Inflammation

Caption: this compound inhibits LPS-induced inflammation by suppressing key signaling pathways.

References

A Comparative Guide to the In Vivo Efficacy of 4'-Methoxyresveratrol and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Resveratrol (B1683913), the most well-known stilbenoid, has been extensively studied, but its low bioavailability has limited its therapeutic potential. This has led to the investigation of resveratrol derivatives, such as 4'-Methoxyresveratrol, with improved pharmacokinetic profiles and potentially enhanced efficacy. This guide provides a comparative analysis of the in vivo efficacy of this compound against other prominent stilbenoids, including resveratrol, pterostilbene (B91288), and piceatannol. The information presented is based on available experimental data to aid researchers in their drug discovery and development efforts.

Pharmacokinetic Profile: A Key Determinant of In Vivo Efficacy

The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic properties. Methylation of the hydroxyl groups in the stilbene (B7821643) structure has been shown to significantly enhance bioavailability.

CompoundBioavailabilityKey Pharmacokinetic Observations
Resveratrol ~20% in rats[1][2]Rapidly metabolized through glucuronidation and sulfation, leading to low plasma concentrations of the parent compound.[1][2]
Pterostilbene ~80% in rats[1][2]The two methoxy (B1213986) groups increase lipophilicity and resistance to metabolism, resulting in higher plasma levels and a longer half-life compared to resveratrol.[1][2][3]
This compound Oral bioavailability in rats was found to be low (less than 9.83% ± 5.31%) but increased to 24.1% ± 5.6% at a higher dose (50 mg/kg).[4] It exhibits rapid clearance and a short mean residence time.[4]The single methoxy group at the 4' position improves bioavailability compared to resveratrol, though not to the extent of the dimethylated pterostilbene.
Piceatannol Data on oral bioavailability is limited, but it is generally considered to have low bioavailability similar to resveratrol due to rapid metabolism.The additional hydroxyl group may increase its antioxidant activity but also makes it susceptible to rapid conjugation and elimination.

Comparative In Vivo Efficacy

Direct comparative in vivo studies with quantitative dose-response data for this compound against a range of other stilbenoids are limited. However, by examining individual studies and in vitro comparisons, we can infer potential efficacy differences.

Anti-Inflammatory Activity

In vitro studies suggest that both this compound and pterostilbene possess potent anti-inflammatory properties, although they may act through different signaling pathways.

One study directly compared the anti-inflammatory effects of this compound and pterostilbene in LPS-stimulated RAW264.7 murine macrophages. Both compounds significantly reduced nitric oxide (NO) release and the expression of pro-inflammatory cytokines.[4] However, they exhibited differential effects on MAPK and NF-κB signaling pathways.[4]

  • Pterostilbene 's anti-inflammatory activity was associated with the blockade of ERK and p38 activation.[4]

  • This compound 's effects were linked to the inhibition of JNK and p38 activation.[4]

While direct in vivo comparative data is scarce, the superior bioavailability of pterostilbene suggests it may exhibit greater anti-inflammatory efficacy in vivo at equivalent oral doses compared to this compound.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a key mechanism underlying many of their beneficial effects. One study found that this compound exhibits remarkable antioxidant activities.[5] In a study on rats with induced hyperlipidemia and type 2 diabetes, resveratrol supplementation demonstrated antioxidant effects.[6]

Anticancer Activity

In vitro studies have shown that methoxylated resveratrol derivatives can possess potent anti-proliferative and pro-apoptotic activity.[7][8] One study found that the 4'-methoxy derivative of resveratrol was the most potent inhibitor of TRAP-induced platelet aggregation, a process relevant to cancer metastasis.[9]

In vivo studies in xenograft models have demonstrated the anti-tumor efficacy of resveratrol and its derivatives.[10][11][12] However, direct comparative studies evaluating the in vivo anticancer efficacy of this compound against other stilbenoids are lacking. The enhanced bioavailability of methoxylated stilbenoids suggests they could be more effective in vivo.

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not extensively reported in the available literature. However, below are generalized protocols for assessing the in vivo efficacy of stilbenoids based on common experimental designs.

In Vivo Anti-Inflammatory Activity Assessment (Rodent Model)
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Induction of Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce a systemic inflammatory response.

  • Drug Administration: Stilbenoids (e.g., this compound, pterostilbene, resveratrol) are administered orally (gavage) or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) at a set time before or after LPS challenge. A vehicle control group receives the solvent used to dissolve the compounds.

  • Sample Collection: Blood and tissue samples (e.g., liver, lung) are collected at a specific time point after LPS administration (e.g., 6 hours).

  • Efficacy Parameters:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA.

    • Quantification of inflammatory markers (e.g., myeloperoxidase activity) in tissues.

    • Analysis of signaling pathway activation (e.g., NF-κB, MAPKs) in tissues using Western blotting.

In Vivo Antioxidant Capacity Assessment (Rodent Model)
  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Induction of Oxidative Stress: Administration of an oxidizing agent such as carbon tetrachloride (CCl4) or induction of a disease state associated with oxidative stress (e.g., diabetes induced by streptozotocin).

  • Drug Administration: Daily oral administration of stilbenoids at different doses for a specified period.

  • Sample Collection: Blood and tissue samples (e.g., liver, kidney) are collected at the end of the treatment period.

  • Efficacy Parameters:

    • Measurement of antioxidant enzyme levels (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) in tissue homogenates.

    • Quantification of lipid peroxidation products (e.g., malondialdehyde) in tissues.

    • Assessment of total antioxidant capacity in plasma.

In Vivo Anticancer Efficacy Assessment (Xenograft Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of human cancer cells to establish tumors.[13]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily oral or intraperitoneal administration of the stilbenoid or vehicle control.[10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[13]

  • Efficacy Parameters:

    • Inhibition of tumor growth rate.

    • Measurement of final tumor weight at the end of the study.

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Inflammation

Inflammation_Signaling cluster_LPS LPS Stimulation cluster_Stilbenoids Stilbenoid Intervention cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Cytokines Pro-inflammatory Cytokines LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 NFkB NF-κB LPS->NFkB Pterostilbene Pterostilbene Pterostilbene->ERK inhibits Pterostilbene->p38 inhibits Methoxyresveratrol This compound Methoxyresveratrol->JNK inhibits Methoxyresveratrol->p38 inhibits ERK->NFkB JNK->NFkB p38->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis AnimalModel Select Animal Model (e.g., Mice, Rats) DiseaseInduction Induce Disease/Condition (e.g., Inflammation, Oxidative Stress, Tumor) AnimalModel->DiseaseInduction Grouping Randomize into Treatment Groups (Vehicle, Stilbenoids) DiseaseInduction->Grouping DrugAdmin Administer Stilbenoids (Oral Gavage/IP Injection) Grouping->DrugAdmin Monitoring Monitor Animal Health & Disease Progression DrugAdmin->Monitoring SampleCollection Collect Blood & Tissue Samples Monitoring->SampleCollection Biochemical Biochemical Assays (ELISA, Enzyme Activity) SampleCollection->Biochemical Molecular Molecular Analysis (Western Blot, qPCR) SampleCollection->Molecular Histology Histological Examination SampleCollection->Histology Stats Statistical Analysis Biochemical->Stats Molecular->Stats Histology->Stats

Conclusion

This compound emerges as a promising stilbenoid with enhanced bioavailability compared to resveratrol, suggesting potentially greater in vivo efficacy. While direct comparative in vivo studies are still needed to definitively establish its superiority over other methoxylated derivatives like pterostilbene, the available data indicates its potent anti-inflammatory and antioxidant properties. The differential effects of this compound and pterostilbene on inflammatory signaling pathways suggest that the choice of stilbenoid may be tailored to specific therapeutic targets. Further research focusing on quantitative in vivo efficacy and detailed pharmacokinetic profiling in relevant disease models is crucial to fully elucidate the therapeutic potential of this compound and guide its development as a novel therapeutic agent.

References

A Comparative Guide to Analytical Methods for 4'-Methoxyresveratrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 4'-Methoxyresveratrol, a compound of increasing interest in pharmaceutical and nutraceutical research. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective strengths and ideal applications. The information presented is based on published experimental data to assist you in selecting the most suitable method for your research needs.

At a Glance: Method Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower, with Limits of Quantification (LOQ) in the ng/mL to µg/mL range.High sensitivity, with LOQs typically in the low ng/mL to pg/mL range.[1]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of specific precursor and product ion transitions.[1]
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Typical Application Quantification in bulk drug substances, pharmaceutical formulations, and some less complex biological matrices.Quantification in complex biological matrices like plasma and tissue, pharmacokinetic studies, and trace analysis.[1]

Quantitative Performance Data

The following table summarizes the validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of this compound or its close analog, resveratrol (B1683913). This data provides a direct comparison of their performance characteristics.

ParameterHPLC-UV (Adapted from Resveratrol Methods)LC-MS/MS for this compound[1]
Linearity Range 0.010 - 6.4 µg/mL2.5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated, but method is described as having excellent linearity.
Limit of Detection (LOD) ~0.006 µg/mLNot explicitly stated.
Limit of Quantification (LOQ) ~0.008 µg/mL2.5 ng/mL
Accuracy (% Recovery) 98.5% - 102.9%Within 100 ± 15%
Precision (% RSD) Intra-day: 0.46% - 1.02% Inter-day: 0.63% - 2.12%Intra-day CV < 15% Inter-day CV < 15%
Internal Standard CaffeineHeavy isotope-labeled Resveratrol

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are the protocols for the compared HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from validated protocols for resveratrol and is suitable for the quantification of this compound in less complex matrices.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 6.8, adjusted with 0.5% v/v orthophosphoric acid) in a ratio of 63:37 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 306 nm (Note: The optimal wavelength for this compound may need to be determined, but 306 nm is a common wavelength for stilbenoids).

  • Injection Volume: 20 µL.

  • Internal Standard: Caffeine.

  • Sample Preparation (for plasma): Liquid-liquid extraction. To 1 mL of plasma, add the internal standard and an extraction solvent (e.g., ethyl acetate). Vortex, centrifuge, and evaporate the organic layer to dryness. Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological samples like rat plasma.[1]

  • Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (DRG): m/z 241.1 → 180.8[1]

    • Internal Standard (Heavy isotope labeled RES): m/z 233.0 → 191.0[1]

  • Sample Preparation: Protein precipitation. To a plasma sample, add the internal standard followed by a precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins. The supernatant is then injected into the LC-MS/MS system.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for method validation and sample analysis.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: General workflow for the validation of an analytical method.

Sample_Analysis_Workflow sample_collection Sample Collection (e.g., Plasma, Formulation) is_addition Internal Standard Addition sample_collection->is_addition sample_prep Sample Preparation (e.g., Extraction, Precipitation) instrument_analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) sample_prep->instrument_analysis is_addition->sample_prep data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration) data_acquisition->data_processing quantification Quantification of This compound data_processing->quantification reporting Result Reporting quantification->reporting

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational assessment of 4'-Methoxyresveratrol against key biological targets reveals a nuanced landscape of binding affinities and inhibitory potential when compared to its parent compound, resveratrol (B1683913), and other related stilbenoids. This guide synthesizes findings from multiple in-silico studies, presenting a comparative analysis of their docking performance, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Recent computational studies have highlighted this compound (4'-MRESV) as a compound of significant interest, often exhibiting comparable or superior binding affinities to various protein targets compared to resveratrol. These in-silico investigations are crucial in guiding further drug development and understanding the structure-activity relationships of these bioactive molecules.

Comparative Docking Performance: A Tabular Summary

The following tables summarize the quantitative data from various molecular docking studies, comparing the binding energies and inhibitory concentrations of this compound and its analogs against several key protein targets.

Table 1: Comparative Binding Affinities Against Various Targets
CompoundTarget ProteinBinding Energy (kcal/mol)Reference
This compound (4'-MRESV) PAR1-9 to -11 (Average)[1]
ResveratrolPAR1Less than 4'-MRESV[1]
Resveratrol Derivatives (general)Tyrosinase-5.9 to -7.3[2]
Kojic Acid (Control)Tyrosinase-5.6[2]
Dihydrooxyresveratrol (4)COX-2-85.29 (in vacuo), -47.16 (aqueous)[3]
ResveratrolSIRT1-6.4[4]
PterostilbeneSIRT1-6.5[4]
CurcuminSIRT1-7.1[4]
Resveratrol 4'-(6-galloylglucoside)SIRT1-46.8608 kJ/mol[5]
Table 2: Comparative In-Vitro Inhibitory Activity
CompoundBiological ActivityIC50 ValueReference
This compound (4'-MRESV) Anti-platelet (TRAP-induced)~2.5 orders of magnitude lower than resveratrol[6][7]
3-MRESVAnti-proliferative (PC-3 cells)More potent than resveratrol[1][7]
3,4′-DMRESV and TMRESVAnti-proliferative (HCT116 cells)More potent than resveratrol[1][7]
Dihydrooxyresveratrol (4)COX-2 Inhibition11.50 ± 1.54 µM[3]
Oxyresveratrol (B150227)Tyrosinase InhibitionMore potent than resveratrol[8]
Resveratrol Analog 'D'Tyrosinase Inhibition28.66 µg/mL[9]
ResveratrolTyrosinase Inhibition57.05 µg/mL[9]

In-Depth Look at Experimental Protocols

The accuracy and reliability of molecular docking studies are intrinsically linked to the methodologies employed. The following protocols are based on the experimental sections of the cited research.

Molecular Docking Protocol for PAR1

In a study investigating the binding of resveratrol methoxy (B1213986) derivatives with the Protease-Activated Receptor 1 (PAR1), an induced-fit docking algorithm was utilized as implemented in the Schrödinger Suite.[6] The grid box for the docking calculations was centered on the ligand present in the crystal structure. The size of the grid box was defined as twice the distance from the ligand's center to its furthest atom, with an additional 10 Å in each dimension. The scoring calculations were performed using the standard precision (SP) mode.[6]

Molecular Docking Protocol for Tyrosinase

For the investigation of tyrosinase inhibition, molecular docking was performed using tyrosinase from Agaricus bisporus (PDB ID: 2Y9X).[2] A standard docking protocol was validated and then applied to the resveratrol derivatives. While the specific software is not mentioned in this abstract, such studies typically involve defining a binding site and using a scoring function to rank the binding affinities of the ligands.[2] Another study utilized AutoDock 4, AutoDock Vina, and ArgusLab 4.0.1 for docking hydroxyl-substituted 2-phenyl-naphthalenes with tyrosinase (PDB entry: 3NQ1), employing a genetic algorithm for the docking runs.[10]

Molecular Docking Protocol for SIRT1

Comparative docking of resveratrol and its derivatives with Sirtuin 1 (SIRT1) was conducted using AutoDock Vina.[5] The 3D structures of the ligands were prepared and energetically minimized using the MM2 force field with ChemDraw and Chem3D tools. The SIRT1 protein structure with PDB ID 5BTR was used as the receptor for the docking analysis.[5][11]

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 Select Resveratrol & Analogs L2 Generate 3D Structures L1->L2 L3 Energy Minimization (MM2) L2->L3 D1 Define Grid Box around Active Site L3->D1 P1 Retrieve Protein Structure (PDB) P2 Prepare Receptor for Docking P1->P2 P2->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Calculate Binding Energies D2->D3 A1 Analyze Docking Poses D3->A1 A2 Identify Key Interactions (H-bonds, etc.) A1->A2 A3 Compare Binding Affinities A2->A3

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB activation Inflammation Inflammatory Response (iNOS, Cytokines) NFkB->Inflammation transcription AP1 AP-1 MAPK->AP1 activation AP1->Inflammation transcription MRESV This compound MRESV->NFkB inhibition MRESV->MAPK inhibition MRESV->AP1 inhibition

Caption: The anti-inflammatory signaling pathway inhibited by this compound.[12]

References

The Synergistic Potential of 4'-Methoxyresveratrol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic effects of bioactive compounds is paramount for designing novel and effective therapeutic strategies. This guide provides a comprehensive assessment of 4'-Methoxyresveratrol (4MR), a methoxylated derivative of resveratrol (B1683913), and its potential for synergistic interactions with other compounds. By examining its mechanisms of action and drawing comparisons with related stilbenoids, this document aims to illuminate promising avenues for future research and drug development.

Comparative Analysis of Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. A key area of its action is the modulation of signaling pathways involved in the inflammatory response. When compared with its structural analog, pterostilbene (B91288), 4MR exhibits distinct mechanistic profiles.

In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, both this compound and pterostilbene were shown to significantly reduce the production of nitric oxide (NO) and the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and MCP-1.[1][2] However, their effects on the underlying signaling pathways diverged. While pterostilbene's anti-inflammatory activity was primarily attributed to the blockade of the MAPK and NF-κB signaling pathways, this compound was found to suppress the MAPK, AP-1, and NF-κB signaling pathways.[1][2]

Further research into the anti-inflammatory capabilities of this compound in an advanced glycation end product (AGE)-induced inflammatory model revealed its ability to inhibit the RAGE-mediated MAPK/NF-κB signaling pathway and the NLRP3 inflammasome.[3] Specifically, 4MR was observed to attenuate the overexpression of the receptor for advanced glycation end products (RAGE) and block downstream signaling, including the phosphorylation of p38 and JNK, which subsequently reduces NF-κB activation.[3]

These findings highlight the potential of this compound to act synergistically with other anti-inflammatory agents that may target different nodes within these inflammatory cascades. For instance, a compound that primarily inhibits the ERK pathway could be combined with 4MR's inhibitory effects on JNK and p38 to achieve a broader suppression of MAPK signaling.

Synergistic Potential in Oncology: A Comparative Outlook

While direct studies on the synergistic anticancer effects of this compound are limited, valuable insights can be gleaned from research on its parent compound, resveratrol, and another analog, oxyresveratrol (B150227).

Resveratrol has been shown to exhibit synergistic anticancer effects when combined with the chemotherapeutic drug docetaxel (B913) in prostate carcinoma cells.[4][5] This combination led to a synergistic inhibition of cell growth, an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of both apoptosis and necroptosis.[4][5] Similarly, oxyresveratrol demonstrated a synergistic effect with doxorubicin (B1662922) and melphalan (B128) in breast cancer cells, reducing cell viability in a dose-dependent manner.[6] The combination of oxyresveratrol and doxorubicin was also found to lead to necrosis, while the combination with melphalan induced apoptosis through the upregulation of caspases-3, -7, -8, and -9.[6]

Given that this compound shares a core stilbene (B7821643) structure with resveratrol and oxyresveratrol, it is plausible that it could exert similar synergistic effects with chemotherapeutic agents. Its demonstrated ability to modulate key signaling pathways involved in cell survival and inflammation, such as NF-κB and MAPKs, which are also implicated in cancer progression, further supports this hypothesis.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Assessment of Anti-Inflammatory Activity in Macrophages

Cell Culture and Treatment: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 2 × 10^5 cells/well. After 24 hours, cells are pre-treated with this compound (5 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 0.1 µg/mL) for 24 hours.[2]

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2] Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells using a suitable kit, and cDNA is synthesized. qPCR is performed to determine the mRNA expression levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) and iNOS.[1][2] Gene expression is normalized to a housekeeping gene such as 18S rRNA.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of p65 (NF-κB), JNK, p38, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.[1][2] Protein bands are visualized using an enhanced chemiluminescence detection system.

Visualizing the Pathways

To better understand the mechanisms of action and potential points of synergistic interaction, the following diagrams illustrate the key signaling pathways modulated by this compound.

.dot digraph "Anti_Inflammatory_Signaling_Pathway_of_4_Methoxyresveratrol" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; AGEs [label="AGEs", fillcolor="#FBBC05", fontcolor="#202124"]; RAGE [label="RAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; FourMR [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response\n(NO, TNF-α, IL-6, IL-1β, MCP-1)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> RAGE [style=dashed, color="#5F6368"]; AGEs -> RAGE [style=dashed, color="#5F6368"]; RAGE -> MAPK [color="#5F6368"]; MAPK -> AP1 [color="#5F6368"]; MAPK -> NFkB [color="#5F6368"]; RAGE -> NFkB [color="#5F6368"]; RAGE -> NLRP3 [color="#5F6368"]; AP1 -> Inflammatory_Response [color="#5F6368"]; NFkB -> Inflammatory_Response [color="#5F6368"]; NLRP3 -> Inflammatory_Response [color="#5F6368"];

FourMR -> RAGE [arrowhead=tee, color="#4285F4"]; FourMR -> MAPK [arrowhead=tee, color="#4285F4"]; FourMR -> AP1 [arrowhead=tee, color="#4285F4"]; FourMR -> NFkB [arrowhead=tee, color="#4285F4"]; FourMR -> NLRP3 [arrowhead=tee, color="#4285F4"]; } .dot Caption: Anti-inflammatory signaling pathway of this compound.

.dot digraph "Experimental_Workflow_for_Assessing_Synergy" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes Cell_Culture [label="Cell Culture\n(e.g., RAW264.7 Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Control\n2. Compound A\n3. This compound\n4. Combination (A + 4MR)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation & Stimulation\n(e.g., with LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Collection [label="Data Collection", shape=folder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Biochemical_Assay [label="Biochemical Assays\n(e.g., Griess for NO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Molecular_Analysis [label="Molecular Analysis\n(qPCR, Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Synergy_Analysis [label="Synergy Analysis\n(e.g., Combination Index)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> Data_Collection [color="#5F6368"]; Data_Collection -> Viability_Assay [style=dotted, arrowhead=none, color="#5F6368"]; Data_Collection -> Biochemical_Assay [style=dotted, arrowhead=none, color="#5F6368"]; Data_Collection -> Molecular_Analysis [style=dotted, arrowhead=none, color="#5F6368"]; Viability_Assay -> Synergy_Analysis [color="#5F6368"]; Biochemical_Assay -> Synergy_Analysis [color="#5F6368"]; Molecular_Analysis -> Synergy_Analysis [color="#5F6368"]; } .dot Caption: Experimental workflow for assessing synergistic effects.

Conclusion

This compound presents a compelling profile as a bioactive compound with significant anti-inflammatory properties. Its distinct mechanisms of action on key signaling pathways, including MAPK, AP-1, NF-κB, and the NLRP3 inflammasome, suggest a strong potential for synergistic interactions with other therapeutic agents. While direct evidence for its synergistic effects is still emerging, comparative analysis with structurally related compounds like resveratrol and oxyresveratrol provides a solid foundation for future investigations, particularly in the realms of oncology and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary tools to explore and validate the synergistic potential of this compound, ultimately paving the way for the development of innovative and more effective combination therapies.

References

Unraveling the Role of 4'-Methoxyresveratrol in MAPK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the MAPK Pathway with Resveratrol (B1683913) Analogs

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. Resveratrol, a well-studied natural polyphenol, has demonstrated modulatory effects on this pathway. However, its therapeutic potential is often limited by its metabolic instability. This has led to the investigation of resveratrol derivatives with improved pharmacokinetic profiles, such as 4'-Methoxyresveratrol. This guide provides a comparative analysis of this compound's role in MAPK signaling, with a particular focus on its differential effects compared to another prominent resveratrol analog, pterostilbene (B91288).

Comparative Analysis of MAPK Inhibition

Experimental evidence, primarily from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, reveals distinct inhibitory profiles of this compound and pterostilbene on the three major MAPK cascades: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

Key Findings:

  • This compound has been shown to inhibit the phosphorylation, and thus the activation, of JNK and p38 , with no significant effect on ERK activation.[1][2][3][4]

  • In contrast, pterostilbene exhibits an inhibitory effect on ERK and p38 activation, while not affecting the JNK pathway.[1][2][3][4]

This differential targeting within the MAPK signaling network highlights the nuanced structure-activity relationships among resveratrol derivatives and suggests that they may be suited for different therapeutic applications.

Quantitative Comparison of MAPK Pathway Inhibition

The following table summarizes the observed inhibitory effects of this compound and pterostilbene on the phosphorylation of key MAPK proteins. The data is derived from Western blot analyses in LPS-stimulated RAW264.7 macrophages, where a concentration of 5 µM for both compounds was utilized. The inhibition is presented as a qualitative assessment based on the relative band intensities from published research.

CompoundTarget MAPKConcentrationCell LineStimulusObserved Inhibition
This compound p-JNK5 µMRAW264.7LPSSignificant Inhibition
p-p385 µMRAW264.7LPSSignificant Inhibition
p-ERK5 µMRAW264.7LPSNo Significant Inhibition
Pterostilbene p-ERK5 µMRAW264.7LPSSignificant Inhibition
p-p385 µMRAW264.7LPSSignificant Inhibition
p-JNK5 µMRAW264.7LPSNo Significant Inhibition

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus (e.g., LPS) Stimulus (e.g., LPS) Upstream Kinases Upstream Kinases Stimulus (e.g., LPS)->Upstream Kinases MEKK MEKK Upstream Kinases->MEKK MKK4/7 MKK4/7 MEKK->MKK4/7 phosphorylates MKK3/6 MKK3/6 MEKK->MKK3/6 phosphorylates MEK1/2 MEK1/2 MEKK->MEK1/2 phosphorylates JNK JNK MKK4/7->JNK phosphorylates p38 p38 MKK3/6->p38 phosphorylates ERK ERK MEK1/2->ERK phosphorylates Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) activates Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38->Transcription Factors (e.g., ATF2) activates Transcription Factors (e.g., Elk-1) Transcription Factors (e.g., Elk-1) ERK->Transcription Factors (e.g., Elk-1) activates Gene Expression Gene Expression Transcription Factors (e.g., c-Jun)->Gene Expression regulates Transcription Factors (e.g., ATF2)->Gene Expression regulates Transcription Factors (e.g., Elk-1)->Gene Expression regulates 4MR This compound 4MR->JNK 4MR->p38 Pterostilbene Pterostilbene Pterostilbene->p38 Pterostilbene->ERK

Figure 1: MAPK signaling pathway and points of inhibition by this compound and Pterostilbene.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed RAW264.7 cells Seed RAW264.7 cells Pre-treat with this compound or Pterostilbene Pre-treat with this compound or Pterostilbene Seed RAW264.7 cells->Pre-treat with this compound or Pterostilbene Stimulate with LPS Stimulate with LPS Pre-treat with this compound or Pterostilbene->Stimulate with LPS Cell Lysis Cell Lysis Stimulate with LPS->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody Incubation (p-JNK, p-p38, p-ERK) Primary Antibody Incubation (p-JNK, p-p38, p-ERK) Blocking->Primary Antibody Incubation (p-JNK, p-p38, p-ERK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-JNK, p-p38, p-ERK)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis (Band Densitometry) Data Analysis (Band Densitometry) Chemiluminescent Detection->Data Analysis (Band Densitometry)

Figure 2: Experimental workflow for assessing the effects of compounds on MAPK signaling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the effects of this compound on MAPK signaling.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to stimulation, cells are pre-treated with desired concentrations of this compound, pterostilbene, or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour). Subsequently, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation studies).

Western Blot Analysis for MAPK Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of JNK (p-JNK), p38 (p-p38), and ERK (p-ERK), as well as antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound demonstrates a distinct inhibitory profile on the MAPK signaling pathway, selectively targeting the JNK and p38 cascades while sparing the ERK pathway. This is in contrast to pterostilbene, which inhibits ERK and p38. This differential activity underscores the potential for developing targeted therapeutics based on resveratrol analogs.

Further research is warranted to elucidate the precise molecular mechanisms underlying these differential effects. In vitro kinase assays could provide more direct evidence of inhibition and determine the respective IC50 values. Moreover, exploring the impact of this compound on MAPK signaling in other disease models, such as cancer and neurodegenerative diseases, will be crucial in defining its full therapeutic potential. The data presented in this guide provides a solid foundation for researchers and drug development professionals to pursue these future investigations.

References

Safety Operating Guide

Personal protective equipment for handling 4'-Methoxyresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Methoxyresveratrol

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like this compound. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, fostering a secure research environment.

Chemical and Physical Properties
PropertyData
Molecular Formula C₁₅H₁₄O₃[2][3]
Molecular Weight 242.27 g/mol [2][3]
Appearance White crystalline powder[2]
Synonyms Deoxyrhapontigenin, 4'-O-Methylresveratrol[1][3]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Nitrile glovesSingle-use nitrile gloves are essential to prevent direct skin contact.[4] For extensive handling, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes.[5] A face shield is recommended when there is a significant risk of splashing.[5][6]
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of contamination, a disposable gown should be used.[4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]
Foot Protection Closed-toe shoesPerforated shoes or sandals are not permitted in the laboratory.[7]

Operational Plan for Handling this compound

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the receipt of the chemical in the laboratory inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

3. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small, and you are trained to do so, contain the spill with an absorbent material appropriate for chemical spills.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Collect the spilled material and contaminated absorbent in a sealed, labeled hazardous waste container.

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of down the drain.[9]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound" or "Methanol solution of this compound").[9]

  • Include the date the waste was first added to the container.[9]

3. Waste Storage and Pickup:

  • Store hazardous waste containers in a designated, secondary containment area.

  • Keep waste containers closed except when adding waste.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Solid b->c Begin Work d Prepare Solution c->d e Conduct Experiment d->e f Segregate Waste e->f Post-Experiment g Label Waste f->g h Store Waste g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.